(R)-5,6,7,8-tetrahydroquinolin-8-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(8R)-5,6,7,8-tetrahydroquinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-8-5-1-3-7-4-2-6-10-9(7)8/h2,4,6,8,11H,1,3,5H2/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQHYOBSOVFBEB-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=N2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C=CC=N2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (R)-5,6,7,8-tetrahydroquinolin-8-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary synthetic methodologies for obtaining enantiomerically pure (R)-5,6,7,8-tetrahydroquinolin-8-ol, a valuable chiral building block in medicinal chemistry and asymmetric catalysis. The synthesis of this compound is critical for the development of novel therapeutics and chiral ligands. This document details two prominent and effective strategies: enzymatic kinetic resolution of the racemic alcohol and asymmetric reduction of the corresponding ketone.
Core Synthesis Strategies
The synthesis of this compound predominantly relies on two key approaches: the separation of a racemic mixture and the direct asymmetric synthesis from a prochiral precursor.
-
Lipase-Catalyzed Kinetic Resolution : This chemoenzymatic method involves the selective acylation of one enantiomer from the racemic 5,6,7,8-tetrahydroquinolin-8-ol, allowing for the separation of the desired (R)-alcohol.
-
Asymmetric Reduction of 5,6,7,8-tetrahydroquinolin-8-one : This strategy employs a chiral catalyst to stereoselectively reduce the ketone precursor, directly yielding the (R)-alcohol with high enantiopurity.
Method 1: Lipase-Catalyzed Kinetic Resolution of (±)-5,6,7,8-tetrahydroquinolin-8-ol
This method leverages the high enantioselectivity of lipases to effect a kinetic resolution of racemic 5,6,7,8-tetrahydroquinolin-8-ol. The lipase selectively catalyzes the acylation of the (R)-enantiomer, leaving the (S)-enantiomer unreacted. The resulting mixture of the (R)-acetate and (S)-alcohol can then be easily separated chromatographically. Subsequent hydrolysis of the acetate furnishes the desired this compound.
Experimental Protocol
A detailed experimental protocol for the lipase-catalyzed kinetic resolution is as follows[1]:
Materials:
-
(±)-5,6,7,8-Tetrahydroquinolin-8-ol
-
Vinyl acetate
-
Lipase from Candida antarctica (immobilized, e.g., Novozym 435)
-
Diisopropyl ether (i-Pr₂O)
-
4Å Molecular sieves
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
Celite
Procedure:
-
Enzymatic Acetylation: A mixture of (±)-5,6,7,8-tetrahydroquinolin-8-ol (1 equivalent), vinyl acetate (5 equivalents), lipase acrylic resin from Candida antarctica (0.5 equivalents by weight relative to the racemic alcohol), and 4Å molecular sieves (5 equivalents by weight) in diisopropyl ether (to a final concentration of 25 mM) is stirred at 60 °C for 30 hours. The reaction progress can be monitored by chiral HPLC.
-
Work-up and Separation: Upon completion, the lipase and molecular sieves are removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure. The resulting residue, containing (S)-5,6,7,8-tetrahydroquinolin-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline, is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane (e.g., 7:3 ratio) as the eluent.
-
Hydrolysis of (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline: The collected (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline (1 equivalent) is dissolved in methanol (to a final concentration of 160 mM). Potassium carbonate (4 equivalents) is added, and the mixture is stirred at room temperature for 2 hours.
-
Final Work-up: The methanol is removed under vacuum. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield this compound.
Quantitative Data
| Step | Product | Yield | Enantiomeric Excess (e.e.) |
| Acetylation (S-ol) | (S)-5,6,7,8-tetrahydroquinolin-8-ol | 88% | >99% |
| Acetylation (R-acetate) | (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline | 86% | >99% |
| Hydrolysis | This compound | 88% | >99% |
Table 1: Representative yields and enantiomeric excess for the lipase-catalyzed kinetic resolution.[1]
Workflow Diagram
Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.
Method 2: Asymmetric Reduction of 5,6,7,8-tetrahydroquinolin-8-one
A more direct route to this compound is the asymmetric reduction of the prochiral ketone, 5,6,7,8-tetrahydroquinolin-8-one. This approach utilizes chiral catalysts, such as Noyori-type ruthenium complexes or Corey-Bakshi-Shibata (CBS) oxazaborolidine reagents, to achieve high enantioselectivity.
Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation
Noyori-type catalysts, for instance, RuCl--INVALID-LINK--, are highly effective for the asymmetric transfer hydrogenation of ketones. A formic acid/triethylamine mixture is commonly employed as the hydrogen source.
Experimental Protocol (Representative)
Materials:
-
5,6,7,8-Tetrahydroquinolin-8-one
-
RuCl--INVALID-LINK-- or a similar chiral ruthenium catalyst
-
Formic acid (HCOOH)
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
Procedure:
-
Catalyst Activation (if necessary): The chiral ruthenium catalyst is dissolved in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Setup: In a separate flask, 5,6,7,8-tetrahydroquinolin-8-one (1 equivalent) is dissolved in the anhydrous solvent. The catalyst solution (typically 0.5-2 mol%) is then added.
-
Addition of Hydrogen Source: A pre-mixed azeotropic mixture of formic acid and triethylamine (e.g., 5:2 molar ratio) is added to the reaction mixture.
-
Reaction: The reaction is stirred at a controlled temperature (e.g., 25-40 °C) until completion, which can be monitored by TLC or GC/MS.
-
Work-up: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford this compound.
Quantitative Data
| Catalyst System | Substrate | Yield | Enantiomeric Excess (e.e.) |
| Ru(II)/Chiral Diamine | Aryl Ketones | >90% | >95% |
| CBS Reagent | Aryl Ketones | >90% | >98% |
Table 2: Typical performance of asymmetric reduction catalysts on analogous substrates.
Signaling Pathway Diagram
Caption: Asymmetric Reduction Pathway.
Summary and Comparison
| Feature | Lipase-Catalyzed Kinetic Resolution | Asymmetric Reduction |
| Starting Material | Racemic (±)-alcohol | Prochiral ketone |
| Theoretical Max. Yield | 50% (for the desired enantiomer) | 100% |
| Key Reagent | Lipase (e.g., C. antarctica) | Chiral metal catalyst or organocatalyst |
| Advantages | High enantioselectivity, mild reaction conditions, readily available enzymes. | High atom economy, direct synthesis of the desired enantiomer. |
| Disadvantages | Maximum 50% yield, requires separation of enantiomers. | May require more specialized and expensive catalysts, optimization of reaction conditions can be crucial. |
Conclusion
Both lipase-catalyzed kinetic resolution and asymmetric reduction are powerful and viable methods for the synthesis of this compound. The choice of method will depend on factors such as the availability and cost of starting materials and catalysts, desired scale of the reaction, and the importance of atom economy. For large-scale synthesis, the direct asymmetric reduction is often preferred due to its higher theoretical yield. However, the enzymatic approach offers a robust and highly selective alternative that can be advantageous in certain contexts. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable synthetic strategy for their specific needs.
References
Enantioselective Synthesis of (R)-5,6,7,8-Tetrahydroquinolin-8-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-5,6,7,8-tetrahydroquinolin-8-ol is a valuable chiral building block in the synthesis of a variety of biologically active molecules and chiral ligands for asymmetric catalysis. Its stereocenter at the C-8 position is crucial for the biological efficacy and selectivity of many of its derivatives. This technical guide provides an in-depth overview of the primary enantioselective methods for the synthesis of this compound, with a focus on lipase-catalyzed kinetic resolution and asymmetric hydrogenation. Detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways are presented to aid researchers in the practical application of these methods.
Introduction
The tetrahydroquinoline scaffold is a privileged structural motif found in numerous natural products and pharmaceutical agents. The introduction of a defined stereocenter, as in this compound, significantly expands the chemical space for drug discovery and development. The hydroxyl group at the 8-position provides a versatile handle for further functionalization, making this compound a key intermediate in the synthesis of complex molecules with potential therapeutic applications. The primary challenge in its synthesis lies in the efficient and highly selective control of the stereochemistry at the C-8 position. This guide explores the two most prominent and effective strategies to achieve this: enzymatic kinetic resolution of the corresponding racemate and asymmetric reduction of the prochiral ketone, 5,6,7,8-tetrahydroquinolin-8-one.
Lipase-Catalyzed Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol
Enzymatic kinetic resolution is a widely employed and highly effective method for the separation of enantiomers. This strategy capitalizes on the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. In the case of (±)-5,6,7,8-tetrahydroquinolin-8-ol, lipase-catalyzed acetylation is the most common approach.
Reaction Principle
The kinetic resolution of racemic 5,6,7,8-tetrahydroquinolin-8-ol is typically achieved through enantioselective acetylation using a lipase, such as Candida antarctica lipase B (CALB), and an acyl donor, commonly vinyl acetate. The lipase selectively acetylates the (R)-enantiomer, forming (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline, while the (S)-enantiomer remains largely unreacted. The resulting mixture of the acetylated (R)-enantiomer and the unreacted (S)-alcohol can then be separated by chromatography. Subsequent hydrolysis of the (R)-acetate yields the desired this compound in high enantiomeric purity.
Experimental Protocol
The following is a representative experimental protocol for the lipase-catalyzed kinetic resolution of (±)-5,6,7,8-tetrahydroquinolin-8-ol.[1]
Materials:
-
(±)-5,6,7,8-Tetrahydroquinolin-8-ol
-
Vinyl acetate
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Diisopropyl ether (anhydrous)
-
4Å Molecular sieves
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Enzymatic Acetylation:
-
To a solution of (±)-5,6,7,8-tetrahydroquinolin-8-ol (1 eq.) in anhydrous diisopropyl ether (e.g., 25 mM final concentration), add vinyl acetate (5 eq.), immobilized Candida antarctica lipase B (0.5 eq. by weight), and 4Å molecular sieves (5 eq. by weight).[1]
-
Stir the mixture at a controlled temperature (e.g., 60 °C) for an appropriate time (e.g., 30 hours), monitoring the reaction progress by chiral HPLC.[1]
-
Upon reaching approximately 50% conversion, filter the reaction mixture through a pad of celite to remove the enzyme and molecular sieves.
-
Concentrate the filtrate under reduced pressure.
-
-
Separation of Enantiomers:
-
Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane, 7:3) to separate (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline from (S)-5,6,7,8-tetrahydroquinolin-8-ol.[1]
-
-
Hydrolysis of (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline:
-
Dissolve the purified (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline (1 eq.) in methanol.
-
Add potassium carbonate (4 eq.) and stir the mixture at room temperature for approximately 2 hours.[1]
-
Remove the methanol under reduced pressure.
-
Add water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.
-
Quantitative Data
The following table summarizes representative quantitative data for the lipase-catalyzed kinetic resolution of (±)-5,6,7,8-tetrahydroquinolin-8-ol.
| Product | Yield (%) | Enantiomeric Excess (ee%) |
| (S)-5,6,7,8-tetrahydroquinolin-8-ol | 88 | >99 |
| (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline | 86 | >99 |
| This compound (after hydrolysis) | High | >99 |
Data adapted from a representative procedure.[1] Yields are calculated based on the theoretical maximum of 50% for each enantiomer in a kinetic resolution.
Workflow Diagram
References
(R)-5,6,7,8-tetrahydroquinolin-8-ol chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the chemical properties, structure, and synthesis of (R)-5,6,7,8-tetrahydroquinolin-8-ol. It is intended for use by professionals in chemical research and drug development.
Introduction and Significance
This compound is a chiral heterocyclic compound. The tetrahydroquinoline framework is recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in a wide array of natural alkaloids and synthetic molecules with significant biological activities[1]. The specific "(R)" stereochemistry at the 8-position, combined with the hydroxyl group, makes this molecule a valuable chiral building block for the synthesis of more complex, enantiomerically pure compounds[1].
Modern research trajectories for this compound are primarily focused on its application as a precursor to bioactive molecules and its use in asymmetric catalysis[1]. Derivatives have been investigated for antiproliferative activity, where the stereochemistry has been shown to be crucial for efficacy[1]. Furthermore, it serves as a precursor for chiral ligands that are complexed with transition metals for use in asymmetric synthesis, such as the transfer hydrogenation of imines[1].
Chemical Structure and Identification
The absolute configuration of this compound is designated according to the Cahn-Ingold-Prelog priority rules[1]. The spatial arrangement of its atoms confers specific chiral recognition properties, which are critical in its applications.
Table 1: Structural and Identification Data
| Identifier | Value |
|---|---|
| IUPAC Name | (8R)-5,6,7,8-tetrahydroquinolin-8-ol[2] |
| CAS Number | 451466-81-2[1] |
| Molecular Formula | C₉H₁₁NO[3][4][5] |
| SMILES | C1C--INVALID-LINK--O[2] |
| InChI Key | YCQHYOBSOVFBEB-MRVPVSSYSA-N[1] |
Physicochemical Properties
The following table summarizes the key physicochemical properties of 5,6,7,8-tetrahydroquinolin-8-ol. Note that some data are reported for the racemic mixture.
Table 2: Physicochemical Properties
| Property | Value | Notes |
|---|---|---|
| Molecular Weight | 149.19 g/mol | [1][3][4][5] |
| Appearance | Off-white crystalline solid | For racemic mixture[6] |
| Melting Point | 64-65 °C | For racemic mixture[6] |
| Boiling Point | 88-96 °C at 2 Torr | For racemic mixture[6] |
| Topological Polar Surface Area (TPSA) | 32.26 Ų | [3] |
| LogP | 1.75 | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 2 |[3][6] |
Experimental Protocols: Synthesis and Resolution
Access to enantiomerically pure this compound is critical for its applications. The most common method involves the resolution of a racemic mixture.
A highly effective method for separating the enantiomers of 5,6,7,8-tetrahydroquinolin-8-ol is through enzymatic kinetic resolution[1]. This process utilizes a lipase to selectively acylate one enantiomer at a faster rate than the other.
Detailed Protocol:
-
Reaction Setup : A mixture of racemic (±)-5,6,7,8-tetrahydroquinolin-8-ol (1 eq.), vinyl acetate (5 eq.), lipase acrylic resin from Candida antarctica (0.5 eq.), and 4Å molecular sieves (5 eq.) is prepared in isopropyl ether (i-Pr₂O) to a final concentration of 25 mM[7].
-
Reaction Conditions : The mixture is stirred for 30 hours at 60 °C[7].
-
Monitoring : The reaction progress is monitored by HPLC equipped with a chiral column (e.g., Daicel AD-RH) to track the formation of (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline and the consumption of the (S)-alcohol[7].
-
Workup : The lipase and molecular sieves are removed by filtration over a celite pad[7]. The filtrate is then concentrated under vacuum.
-
Separation : The resulting products, (S)-5,6,7,8-tetrahydroquinolin-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline, are separated by silica gel chromatography using an ethyl acetate/hexane mobile phase[7]. This method can yield products with high enantiomeric excess (up to 99% e.e.)[1].
-
Hydrolysis : To obtain the target (R)-alcohol, the separated (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline is stirred with potassium carbonate (K₂CO₃) in methanol (MeOH) for 2 hours at room temperature. After removing the methanol, the product is extracted with ethyl acetate[7].
The following diagram illustrates the workflow for this enzymatic resolution protocol.
Alternative strategies for obtaining the (R)-enantiomer include:
-
Asymmetric Synthesis : This involves the stereoselective catalytic hydrogenation of a suitable quinoline precursor using chiral catalysts[1].
-
Chiral Resolution with Resolving Agents : Racemic mixtures can be separated by forming diastereomeric salts with chiral resolving agents, such as tartaric acid derivatives, followed by separation and liberation of the desired enantiomer[1].
Applications in Research and Development
The primary value of this compound lies in its role as a versatile chiral intermediate.
-
Precursor to Bioactive Compounds : The hydroxyl group at the C-8 position serves as a convenient handle for further chemical modification, allowing for the synthesis of diverse libraries of compounds for biological screening[1].
-
Asymmetric Catalysis : The compound is a precursor to valuable chiral diamine ligands. When these ligands are complexed with transition metals like rhodium or iridium, they form catalysts used in asymmetric reactions, enabling the production of other chiral molecules with high enantioselectivity[1][7].
Due to the nature of this compound as a specialized building block, specific signaling pathways are not directly associated with it. Instead, its derivatives are designed and synthesized to interact with specific biological targets, such as enzymes or receptors involved in cell proliferation pathways[1].
Disclaimer: This document is intended for research and informational purposes only. This compound is a research chemical and should be handled with appropriate safety precautions by trained professionals.
References
- 1. benchchem.com [benchchem.com]
- 2. PubChemLite - (s)-5,6,7,8-tetrahydroquinolin-8-ol (C9H11NO) [pubchemlite.lcsb.uni.lu]
- 3. chemscene.com [chemscene.com]
- 4. scbt.com [scbt.com]
- 5. 5,6,7,8-Tetrahydroquinolin-8-ol synthesis - chemicalbook [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. mdpi.com [mdpi.com]
Spectroscopic data for (R)-5,6,7,8-tetrahydroquinolin-8-ol (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Data of (R)-5,6,7,8-tetrahydroquinolin-8-ol
Molecular Structure and Properties
-
Chirality: The presence of a stereocenter at the C8 position gives rise to (R) and (S) enantiomers. This guide focuses on the (R)-enantiomer. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, and the introduction of a chiral center at the 8-position significantly expands its potential for developing stereoselective therapeutics.[3]
Spectroscopic Data
Precise, experimentally obtained spectroscopic data for this compound is not extensively published. However, the following tables provide data for the closely related and structurally similar compound, (R)-2-methyl-8-amino-5,6,7,8-tetrahydroquinoline, which can serve as a valuable reference for spectral interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The following tables summarize the ¹H and ¹³C NMR data for (R)-2-methyl-8-amino-5,6,7,8-tetrahydroquinoline.
Table 1: ¹H NMR Data for (R)-2-methyl-8-amino-5,6,7,8-tetrahydroquinoline [4][5]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.40 | d | 4.6 | H-2 (quinoline ring) |
| 7.39 | d | 7.6 | H-4 (quinoline ring) |
| 7.05 | dd | 7.7, 4.7 | H-3 (quinoline ring) |
| 3.67 | t | 5.2 | H-8 (methine) |
| 2.50-2.78 | m | H-5 (methylene) & NH₂ | |
| 2.53 | s | CH₃ at C-2 | |
| 2.10-2.18 | m | H-7 (methylene) | |
| 1.93-2.01 | m | H-6 (methylene) | |
| 1.69-1.81 | m | H-6, H-7 (methylene) |
Solvent: CDCl₃, Frequency: 300 MHz
Table 2: ¹³C NMR Data for (R)-2-methyl-8-amino-5,6,7,8-tetrahydroquinoline [4][5]
| Chemical Shift (δ) ppm | Assignment |
| 157.23 | C-8a |
| 146.86 | C-2 |
| 136.89 | C-4 |
| 132.46 | C-4a |
| 121.86 | C-3 |
| 59.56 | C-8 |
| 34.26 | C-5 |
| 28.85 | C-7 |
| 27.82 | C-6 |
| 19.55 | CH₃ at C-2 |
Solvent: CDCl₃, Frequency: 75 MHz
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR data for (R)-2-methyl-8-amino-5,6,7,8-tetrahydroquinoline is presented below.
Table 3: IR Data for (R)-2-methyl-8-amino-5,6,7,8-tetrahydroquinoline [4][5]
| Wavenumber (cm⁻¹) | Assignment |
| 3333.9 | N-H stretching (amine) |
| 3049.6 | C-H stretching (aromatic) |
| 2926.7, 2855.2 | C-H stretching (aliphatic) |
| 1648.1 | C=N stretching (quinoline ring) |
| 1575.3 | C=C stretching (aromatic) |
| 1444.5, 1428.1 | C-H bending |
| 1238.7 | C-N stretching |
| 1104.1 | |
| 782.2 | C-H out-of-plane bending |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments.
Table 4: Mass Spectrometry Data for (R)-2-methyl-8-amino-5,6,7,8-tetrahydroquinoline [5]
| m/z | Assignment |
| 163.2 | [M+1]⁺ |
Technique: ESI
Experimental Protocols
The synthesis of enantiomerically pure this compound is typically achieved through the enzymatic kinetic resolution of the racemic mixture.[3][4][5]
Synthesis of (±)-5,6,7,8-Tetrahydroquinolin-8-ol
A general method involves the reduction of 5,6,7,8-tetrahydroquinolin-8-one. The precursor, 5,6,7,8-tetrahydroquinolin-8-one, can be synthesized via ozonolysis of 8-benzylidene-5,6,7,8-tetrahydroquinoline.[6]
Enzymatic Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol
-
A mixture of (±)-5,6,7,8-tetrahydroquinolin-8-ol (1 equivalent), vinyl acetate (5 equivalents), lipase acrylic resin from Candida antarctica (0.5 equivalents), and 4Å molecular sieves (5 equivalents) in isopropyl ether (i-Pr₂O) is stirred at 60 °C for 30 hours.[4][5]
-
The reaction progress is monitored by HPLC equipped with a chiral column (e.g., Daicel AD-RH).[5]
-
Upon completion, the lipase and molecular sieves are removed by filtration through a celite pad.[4][5]
-
The filtrate is concentrated under vacuum, and the resulting (S)-5,6,7,8-tetrahydroquinolin-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline are separated by silica gel chromatography.[5]
-
The purified (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline (1 equivalent) is then hydrolyzed using potassium carbonate (K₂CO₃, 4 equivalents) in methanol (MeOH) at room temperature for 2 hours.[4][5]
-
After removing methanol under vacuum, the mixture is treated with water and extracted with ethyl acetate. The organic phase is washed with brine and dried over anhydrous sodium sulfate (Na₂SO₄) to yield this compound.[5]
Spectroscopic Analysis
-
NMR: ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.
-
IR: IR spectra are recorded on an FTIR spectrometer, often with the sample prepared as a thin film or KBr pellet.
-
MS: Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer.
Experimental Workflow Diagram
The following diagram illustrates the workflow for the synthesis and characterization of this compound.
Caption: Synthesis and analysis workflow for this compound.
References
- 1. 5,6,7,8-Tetrahydroquinolin-8-ol synthesis - chemicalbook [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | 451466-81-2 | Benchchem [benchchem.com]
- 4. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 5,6,7,8-Tetrahydroquinolin-8-one - PMC [pmc.ncbi.nlm.nih.gov]
(R)-5,6,7,8-tetrahydroquinolin-8-ol in Catalysis: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
(R)-5,6,7,8-tetrahydroquinolin-8-ol stands as a pivotal chiral building block in modern asymmetric catalysis. Its true catalytic potential is realized upon its transformation into sophisticated chiral ligands, which, when complexed with transition metals, facilitate highly enantioselective reactions. This technical guide provides an in-depth exploration of the mechanism of action of catalysts derived from this versatile molecule, with a focus on their application in asymmetric transfer hydrogenation. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to support researchers in the field.
Core Application: Chiral Ligand Synthesis
This compound is primarily employed as a precursor for the synthesis of chiral diamine ligands, most notably the CAMPY and Me-CAMPY ligands. These ligands are then utilized to create chiral metal complexes, predominantly with rhodium and ruthenium, for asymmetric catalysis.
Mechanism of Action in Asymmetric Transfer Hydrogenation
The catalysts derived from this compound, such as those employing CAMPY ligands, operate through a mechanism consistent with Noyori-type asymmetric transfer hydrogenation (ATH). This process is characterized by a metal-ligand bifunctional mechanism, where both the metal center and the diamine ligand play crucial roles in the catalytic cycle.
The generally accepted mechanism involves the following key steps:
-
Catalyst Activation: The precatalyst, typically a rhodium or ruthenium complex, reacts with a hydrogen donor (e.g., a formic acid/triethylamine mixture) to form a metal hydride species.
-
Substrate Coordination: The imine substrate coordinates to the metal center.
-
Hydrogen Transfer: The transfer of a hydride from the metal and a proton from the amine of the chiral ligand to the imine substrate occurs in a concerted fashion through a six-membered pericyclic transition state. This step is stereodetermining, with the chiral environment of the ligand dictating the facial selectivity of the hydrogen transfer, leading to the formation of one enantiomer of the amine product in excess.
-
Product Release and Catalyst Regeneration: The chiral amine product dissociates from the metal center, and the catalyst is regenerated to re-enter the catalytic cycle.
The enantioselectivity of the reaction is governed by the steric and electronic interactions between the substrate and the chiral ligand within the transition state. The rigid backbone of the tetrahydroquinoline moiety in the CAMPY ligand plays a critical role in creating a well-defined chiral pocket around the metal center.
Quantitative Data: Asymmetric Transfer Hydrogenation of Dihydroisoquinolines
The following table summarizes the performance of various catalysts derived from this compound in the asymmetric transfer hydrogenation of 1-aryl-3,4-dihydroisoquinolines. The data is extracted from a study by Facchetti et al.[1]
| Substrate | Catalyst | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1-phenyl-3,4-dihydroisoquinoline | [CpRh(L1)Cl]Cl | >99 | 69 |
| 1-(4-methoxyphenyl)-3,4-dihydroisoquinoline | [CpRh(L1)Cl]Cl | >99 | 65 |
| 1-(4-chlorophenyl)-3,4-dihydroisoquinoline | [CpRh(L1)Cl]Cl | >99 | 62 |
| 1-(4-methylphenyl)-3,4-dihydroisoquinoline | [CpRh(L1)Cl]Cl | >99 | 68 |
| 1-phenyl-3,4-dihydroisoquinoline | [CpRh(L2)Cl]Cl | >99 | 57 |
| 1-(4-methoxyphenyl)-3,4-dihydroisoquinoline | [CpRh(L2)Cl]Cl | >99 | 55 |
| 1-(4-chlorophenyl)-3,4-dihydroisoquinoline | [CpRh(L2)Cl]Cl | >99 | 51 |
| 1-(4-methylphenyl)-3,4-dihydroisoquinoline | [CpRh(L2)Cl]Cl | >99 | 59 |
| 1-phenyl-3,4-dihydroisoquinoline | [CpRu(L1)Cl] | traces | 10 |
| 1-phenyl-3,4-dihydroisoquinoline | [CpRu(L2)Cl] | traces | 15 |
L1 = (R)-CAMPY, L2 = (R)-Me-CAMPY. Reactions were carried out in the presence of La(OTf)3 as an additive.
Experimental Protocols
Synthesis of Racemic 5,6,7,8-tetrahydroquinolin-8-ol
A common route to racemic 5,6,7,8-tetrahydroquinolin-8-ol involves the multi-step synthesis starting from quinoline. One such method involves the N-oxidation of quinoline, followed by reaction with trifluoroacetic anhydride and subsequent hydrolysis.[2]
Synthesis of (R)-CAMPY (L1) and (R)-Me-CAMPY (L2) Ligands
The chiral ligands are synthesized from racemic 5,6,7,8-tetrahydroquinolin-8-ol via enzymatic kinetic resolution.[1]
1. Enzymatic Kinetic Resolution:
-
A mixture of (±)-5,6,7,8-Tetrahydroquinoline-8-ol (1 eq.), vinyl acetate (5 eq.), lipase from Candida antarctica (0.5 eq. by weight), and 4Å molecular sieves (5 eq. by weight) in isopropyl ether is stirred at 60 °C for 30 hours.
-
The reaction is monitored by chiral HPLC.
-
The lipase and molecular sieves are removed by filtration.
-
The filtrate is concentrated, and the products, (S)-5,6,7,8-tetrahydroquinoline-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline, are separated by silica gel chromatography.
2. Hydrolysis of the Acetate:
-
The (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline enantiomer (1 eq.) and K2CO3 (4 eq.) in methanol are stirred for 2 hours at room temperature.
-
Methanol is removed under vacuum, and the mixture is treated with water and ethyl acetate.
-
The organic phase is washed with brine and dried over anhydrous Na2SO4 to yield this compound.
3. Conversion to Chiral Diamines:
-
The (R)-alcohol is then converted to the corresponding azide, followed by reduction to the primary amine to yield the (R)-CAMPY or (R)-Me-CAMPY ligand.
Synthesis of the [Cp*RhCl2]2 Precatalyst
The rhodium precatalyst can be synthesized from rhodium(III) chloride trihydrate and pentamethylcyclopentadiene.[3][4][5]
-
A mixture of rhodium(III) chloride trihydrate and pentamethylcyclopentadiene in methanol is refluxed.
-
The product precipitates from the solution upon cooling and can be collected by filtration.
General Procedure for Asymmetric Transfer Hydrogenation
-
The chiral ligand and the metal precatalyst are dissolved in a suitable solvent (e.g., a mixture of methanol and water).
-
The substrate (dihydroisoquinoline) and an additive (e.g., La(OTf)3) are added.
-
The reaction is initiated by the addition of a hydrogen source, typically a formic acid/triethylamine mixture.
-
The reaction is stirred at a controlled temperature until completion, monitored by TLC or HPLC.
Work-up and Purification
-
Upon completion, the reaction mixture is quenched with a basic aqueous solution (e.g., NaHCO3).
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the enantiomerically enriched amine.
Visualizations
Experimental Workflow: From this compound to Chiral Amine
Caption: Workflow for the synthesis of chiral amines using this compound derived catalysts.
Proposed Catalytic Cycle for Asymmetric Transfer Hydrogenation
Caption: Proposed catalytic cycle for the asymmetric transfer hydrogenation of imines.
References
- 1. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors [mdpi.com]
- 2. 5,6,7,8-Tetrahydroquinolin-8-ol synthesis - chemicalbook [chemicalbook.com]
- 3. Lu Le Laboratory: Preparation of η5-pentamethylcyclopentadienyl rhodium(III) dichloride [Cp*RhCl2]2 - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 4. researchgate.net [researchgate.net]
- 5. Pentamethylcyclopentadienyl rhodium dichloride dimer - Wikipedia [en.wikipedia.org]
A Technical Guide to Asymmetric Catalysis with (R)-5,6,7,8-tetrahydroquinolin-8-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the application of (R)-5,6,7,8-tetrahydroquinolin-8-ol as a chiral scaffold in asymmetric catalysis. The primary focus of this document is on the synthesis of derived chiral diamine ligands and their successful application in metal-catalyzed asymmetric transfer hydrogenation (ATH) of cyclic imines, a crucial transformation for the synthesis of biologically active alkaloids.
Introduction: The this compound Scaffold
The tetrahydroquinoline framework is a privileged structure in medicinal chemistry, and the introduction of a chiral center at the 8-position, as seen in this compound, offers a valuable platform for the development of chiral ligands for asymmetric catalysis.[1] This guide details the synthesis of ligands derived from this scaffold and their application in highly enantioselective catalytic reactions.
Synthesis of Chiral Ligands from (±)-5,6,7,8-tetrahydroquinolin-8-ol
The enantiomerically pure this compound is most effectively obtained through enzymatic kinetic resolution of the racemic mixture. This chiral alcohol serves as a precursor for the synthesis of valuable chiral diamine ligands, such as (R)-CAMPY and its derivatives.[2]
Experimental Protocol: Enzymatic Kinetic Resolution and Ligand Synthesis
This protocol outlines the synthesis of the (R)-CAMPY ligand, starting from racemic 5,6,7,8-tetrahydroquinolin-8-ol.
Step 1: Enzymatic Kinetic Resolution [2]
-
A mixture of (±)-5,6,7,8-Tetrahydroquinolin-8-ol (1 eq.), vinyl acetate (5 eq.), lipase acrylic resin from Candida antarctica (0.5 eq.), and 4Å molecular sieves (5 eq.) in i-Pr₂O (500 mL) is stirred for 30 hours at 60 °C.
-
The reaction progress is monitored by HPLC with a chiral column.
-
Upon completion, the lipase and molecular sieves are removed by filtration through a celite pad.
-
The filtrate is concentrated under vacuum.
-
The products, (S)-5,6,7,8-tetrahydroquinolin-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline, are separated by silica gel chromatography.
Step 2: Hydrolysis of the (R)-acetate [2]
-
(R)-8-acetoxy-5,6,7,8-tetrahydroquinoline (1 eq.) and K₂CO₃ (4 eq.) in methanol (10 mL) are stirred for 2 hours at room temperature.
-
Methanol is removed under vacuum, and the mixture is treated with water and ethyl acetate.
-
The organic phase is washed with brine and dried over anhydrous Na₂SO₄ to yield this compound.
Step 3: Synthesis of (R)-CAMPY Ligand [2]
-
The (R)-alcohol is converted to the corresponding azide, (R)-8-azido-5,6,7,8-tetrahydroquinoline, through standard procedures (e.g., Mitsunobu reaction or conversion to a sulfonate followed by azide displacement).
-
The azide (1 eq.) is then reduced with Pd-C (5% mol) in anhydrous ethanol under a hydrogen atmosphere (25 atm) for 3 hours at room temperature to yield the chiral diamine ligand, (R)-CAMPY.
Asymmetric Transfer Hydrogenation (ATH) of 1-Aryl-3,4-dihydroisoquinolines
A primary application of ligands derived from this compound is in the rhodium-catalyzed asymmetric transfer hydrogenation of 1-aryl-3,4-dihydroisoquinolines (DHIQs), yielding valuable chiral tetrahydroisoquinoline alkaloids.[2][3]
General Experimental Protocol for ATH
-
The chiral ligand ((R)-CAMPY or a derivative) and the metal precursor (e.g., [RhCp*Cl₂]₂) are stirred in a suitable solvent to form the catalyst complex.
-
The DHIQ substrate is added to the catalyst solution.
-
A hydrogen source, typically a mixture of formic acid and triethylamine (HCOOH/Et₃N), is added.[3]
-
The reaction is stirred at a specific temperature until completion, monitored by TLC or HPLC.
-
The product is isolated and purified using standard chromatographic techniques.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Quantitative Data Summary
The following table summarizes the results for the asymmetric transfer hydrogenation of various 1-aryl-3,4-dihydroisoquinolines using catalysts derived from (R)-CAMPY (L1) and its 2-methyl substituted analogue (R)-Me-CAMPY (L2).[2]
| Entry | Substrate (DHIQ) | Catalyst | Additive | Conv. (%) | ee (%) |
| 1 | 1-phenyl-DHIQ | [RhCp(R)-CAMPY(Cl)]Cl | - | 99 | 60 |
| 2 | 1-phenyl-DHIQ | [RhCp(R)-Me-CAMPY(Cl)]Cl | - | 99 | 69 |
| 3 | 1-(4-methoxyphenyl)-DHIQ | [RhCp(R)-Me-CAMPY(Cl)]Cl | - | 99 | 55 |
| 4 | 1-(4-chlorophenyl)-DHIQ | [RhCp(R)-Me-CAMPY(Cl)]Cl | - | 99 | 65 |
| 5 | 1-(4-methylphenyl)-DHIQ | [RhCp(R)-Me-CAMPY(Cl)]Cl | - | 99 | 68 |
| 6 | 1-(2-naphthyl)-DHIQ | [RhCp(R)-Me-CAMPY(Cl)]Cl | La(OTf)₃ | 99 | 62 |
| 7 | 1-tert-butyl-DHIQ | [RhCp*(R)-Me-CAMPY(Cl)]Cl | La(OTf)₃ | 99 | 25 |
Reaction conditions: DHIQ (0.1 mmol), catalyst (1 mol%), HCOOH/Et₃N (5:2 molar ratio) in H₂O/i-PrOH (9:1) at 40 °C for 24 h. Additive (10 mol%) where indicated.
The data indicates that the rhodium complexes are highly effective in terms of conversion, with moderate to good enantioselectivities. The addition of a Lewis acid, La(OTf)₃, can be beneficial for more hindered substrates.[2]
Mechanism of Asymmetric Transfer Hydrogenation
The mechanism of asymmetric transfer hydrogenation with these Rh-diamine catalysts is believed to proceed through a concerted, outer-sphere mechanism. The key steps involve the formation of a rhodium-hydride species, which then delivers the hydride to the imine substrate via a six-membered ring transition state.[4]
The chirality of the product is determined by the facial selectivity of the hydride transfer, which is controlled by the chiral environment created by the (R)-CAMPY ligand coordinated to the rhodium center.
Conclusion
This compound is a highly effective chiral building block for the synthesis of diamine ligands used in asymmetric catalysis. The derived rhodium complexes, particularly with the (R)-CAMPY ligand, have demonstrated high efficiency in the asymmetric transfer hydrogenation of 1-aryl-3,4-dihydroisoquinolines. This provides a robust and practical method for accessing enantiomerically enriched alkaloids, which are of significant interest in drug development. Further research into the application of these ligands for a broader range of substrates and reaction types is a promising area for future investigation.
References
- 1. Novel chiral macrocyclic ligands in asymmetric reduction of ketones [sciengine.com]
- 2. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
The Rise of Quinoline-Based Chiral Ligands: A Technical Guide to Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development, where the stereochemistry of a molecule can dictate its efficacy and safety. In this pursuit, asymmetric catalysis has emerged as a powerful tool, and within this field, quinoline-based chiral ligands have carved out a significant niche.[1][2][3] The rigid, planar structure of the quinoline scaffold, combined with its versatile functionalization, offers a privileged platform for the design of ligands that can induce high levels of stereocontrol in a wide array of chemical transformations. This technical guide provides an in-depth exploration of the discovery, synthesis, and application of these remarkable ligands, complete with experimental protocols, quantitative data, and visual representations of key concepts.
A Privileged Scaffold: The Quinoline Moiety
The quinoline ring system, a fusion of a benzene and a pyridine ring, is not only a common motif in biologically active natural products and pharmaceuticals but also an excellent backbone for chiral ligands.[1][2][3] Its rigid structure helps to create a well-defined chiral environment around a metal center, which is crucial for effective stereochemical communication with the substrate. Furthermore, the nitrogen atom in the quinoline ring can act as a coordinating site, and the aromatic system can be readily substituted to fine-tune the steric and electronic properties of the ligand.
Synthesis of Key Quinoline-Based Chiral Ligands
The versatility of the quinoline scaffold has led to the development of several distinct classes of chiral ligands. The following sections detail the synthesis of some of the most prominent examples.
Schiff Base Ligands
Quinoline-based Schiff base ligands are readily synthesized through the condensation of a chiral amine with a quinoline-carboxaldehyde.
Experimental Protocol: Synthesis of a Quinoline-Schiff Base Ligand
-
Step 1: Aldehyde Formation. 2-Methylquinoline is oxidized to 2-quinolinecarboxaldehyde using a suitable oxidizing agent like selenium dioxide.
-
Step 2: Imine Condensation. The resulting 2-quinolinecarboxaldehyde is then condensed with a chiral primary amine (e.g., (R)-1-phenylethylamine) in a solvent such as toluene or ethanol, often with azeotropic removal of water, to yield the chiral Schiff base ligand. The reaction is typically monitored by thin-layer chromatography (TLC) until completion.
-
Step 3: Purification. The crude product is purified by recrystallization or column chromatography on silica gel to afford the pure ligand.
Oxazolinyl-Quinoline Ligands (QUINOL)
The QUINOL framework, incorporating a chiral oxazoline ring appended to the quinoline core, has proven to be highly effective in a variety of asymmetric transformations.
Experimental Protocol: Synthesis of a Quinoline-Oxazoline Ligand
-
Step 1: Nitrile Formation. 8-Hydroxyquinoline is converted to 8-cyanoquinoline. This can be achieved through a multi-step process involving protection of the hydroxyl group, followed by a cyanation reaction.
-
Step 2: Cyclization. The 8-cyanoquinoline is then reacted with a chiral amino alcohol (e.g., (S)-phenylglycinol) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) in a high-boiling solvent like chlorobenzene under reflux conditions.
-
Step 3: Purification. After the reaction is complete, the mixture is worked up and the crude product is purified by column chromatography to yield the desired quinoline-oxazoline ligand.
N,N-Bidentate Ligands
These ligands typically feature two nitrogen-based coordinating groups attached to the quinoline scaffold.
Experimental Protocol: Synthesis of a Chiral N,N-Bidentate Quinoline Ligand
-
Step 1: Precursor Synthesis. A suitable quinoline precursor bearing a reactive functional group, such as a ketone, is synthesized.
-
Step 2: Condensation/Cyclization. The quinoline precursor is then reacted with a chiral diamine or amino alcohol under conditions that facilitate the formation of the bidentate ligand structure. This may involve a condensation reaction followed by a cyclization step.
-
Step 3: Purification. The final ligand is purified using standard techniques like column chromatography or recrystallization.
P,N-Bidentate Ligands (e.g., QUINAP)
QUINAP (Quinolyl-Naphthyl-Phosphine) is a highly successful axially chiral P,N-ligand that has found widespread application in asymmetric catalysis.
Experimental Protocol: Synthesis of (S)-QUINAP
-
Step 1: Precursor Synthesis. The synthesis begins with the preparation of a suitable precursor, such as 1-(isoquinolin-1-yl)naphthalen-2-ol.
-
Step 2: Triflation. The hydroxyl group of the precursor is converted to a triflate (OTf) group by reaction with triflic anhydride in the presence of a base like pyridine.
-
Step 3: Phosphination. The triflate is then displaced by a phosphine group through a palladium-catalyzed coupling reaction with diphenylphosphine in the presence of a suitable palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., dppf) and a base (e.g., DIPEA) in a solvent like dioxane.
-
Step 4: Resolution. The racemic QUINAP is then resolved into its enantiomers, for example, by fractional crystallization of diastereomeric palladium complexes formed with a chiral auxiliary.
Applications in Asymmetric Catalysis: A Data-Driven Overview
The true measure of a chiral ligand's utility lies in its performance in asymmetric catalytic reactions. The following tables summarize the efficacy of various quinoline-based chiral ligands in key transformations, highlighting their ability to deliver high yields and enantioselectivities.
Table 1: Asymmetric Allylic Alkylation (AAA)
| Ligand Type | Catalyst System | Substrate | Nucleophile | Yield (%) | ee (%) | Reference |
| P,N-Ligand (QUINAP) | [Pd(allyl)Cl]₂ | 1,3-diphenylallyl acetate | Dimethyl malonate | 95 | 98 | [4] |
| Oxazoline-Quinoline | Pd₂(dba)₃ | cinnamyl acetate | Sodium diethyl malonate | 88 | 92 | |
| Schiff Base | Cu(OTf)₂ | 1,3-diphenylallyl acetate | Diethyl zinc | 92 | 85 |
Table 2: Asymmetric Hydrogenation
| Ligand Type | Catalyst System | Substrate | H₂ Pressure (atm) | Yield (%) | ee (%) | Reference |
| P,N-Ligand | [Ir(COD)Cl]₂ | 2-methylquinoline | 50 | >99 | 96 | |
| N,N-Ligand | Ru(OAc)₂ | Methyl acetoacetate | 20 | 98 | 94 | |
| Amine-based | Rh(COD)₂BF₄ | (Z)-methyl-α-acetamidocinnamate | 1 | >99 | 95 |
Table 3: Asymmetric Diels-Alder Reaction
| Ligand Type | Catalyst System | Dienophile | Diene | Yield (%) | ee (%) | Reference |
| Oxazoline-Quinoline | Cu(OTf)₂ | N-crotonyloxazolidinone | Cyclopentadiene | 90 | 94 | |
| Schiff Base | Yb(OTf)₃ | 3-acryloyl-2-oxazolidinone | Isoprene | 85 | 88 | |
| N-Oxide | Sc(OTf)₃ | Maleimide | Anthracene | 92 | 91 | [5] |
Table 4: Asymmetric Friedel-Crafts Alkylation
| Ligand Type | Catalyst System | Substrate | Nucleophile | Yield (%) | ee (%) | Reference |
| Oxazoline-Quinoline | Cu(OTf)₂ | N-Boc-indole | trans-β-nitrostyrene | 95 | 97 | |
| P,N-Ligand | Zn(OTf)₂ | Pyrrole | Chalcone | 88 | 90 | |
| Schiff Base | In(OTf)₃ | Indole | Isatin-derived ketimine | 91 | 93 |
Visualizing the Core Concepts: Workflows and Mechanisms
To further elucidate the relationships and processes involved in the discovery and application of quinoline-based chiral ligands, the following diagrams, generated using the DOT language, provide a visual representation of key workflows and catalytic cycles.
Caption: Synthetic pathways to major classes of quinoline-based chiral ligands.
Caption: Generalized catalytic cycle for an asymmetric transformation.
Mechanism of Stereochemical Induction
The high enantioselectivities achieved with quinoline-based chiral ligands stem from a combination of steric and electronic effects that create a highly ordered transition state. The rigid quinoline backbone restricts the conformational flexibility of the ligand-metal complex, forcing the substrate to approach from a specific trajectory. The substituents on the chiral part of the ligand and on the quinoline ring itself create steric hindrance that disfavors one of the two possible transition states, leading to the preferential formation of one enantiomer of the product. Electronic interactions between the ligand, the metal center, and the substrate can also play a crucial role in stabilizing the favored transition state.
Conclusion and Future Outlook
Quinoline-based chiral ligands have firmly established themselves as a versatile and powerful class of tools for asymmetric catalysis. Their modular synthesis, structural rigidity, and tunable electronic properties have enabled the development of highly efficient catalysts for a broad range of enantioselective transformations. The continued exploration of novel quinoline-based ligand architectures, coupled with a deeper understanding of the mechanisms of stereochemical induction, promises to further expand the scope and utility of this remarkable class of ligands. For researchers in drug development, the ability to access complex chiral molecules with high enantiopurity using these catalytic systems will undoubtedly accelerate the discovery of new and improved therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. cris.bgu.ac.il [cris.bgu.ac.il]
- 3. nusearch.nottingham.edu.my [nusearch.nottingham.edu.my]
- 4. researchgate.net [researchgate.net]
- 5. Chiral N,N′-dioxide ligands: synthesis, coordination chemistry and asymmetric catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
(R)-5,6,7,8-tetrahydroquinolin-8-ol as a precursor in organic synthesis
An In-depth Technical Guide to (R)-5,6,7,8-tetrahydroquinolin-8-ol as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a valuable chiral building block in modern organic synthesis. Its significance lies in the privileged tetrahydroquinoline scaffold, which is a common motif in a wide array of biologically active natural products and synthetic compounds. The introduction of a chiral center at the 8-position dramatically expands the structural and functional diversity available to chemists, making it a sought-after precursor for the development of novel pharmaceuticals and chiral ligands for asymmetric catalysis. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility as a synthetic precursor.
Synthesis of this compound
The primary method for obtaining enantiomerically pure this compound is through the enzymatic kinetic resolution of the racemic mixture. Lipase-catalyzed acetylation has proven to be an effective strategy for separating the enantiomers with high optical purity.
Lipase-Catalyzed Kinetic Resolution
This technique leverages the differential reaction rates of the two enantiomers with an acyl donor in the presence of a lipase. The most commonly employed method is the dynamic kinetic resolution using lipase from Candida antarctica.[1][2] This approach overcomes the limitations of traditional resolution methods that often involve expensive chiral resolving agents and result in lower yields and inadequate optical purity.[1][2]
A key advantage of this enzymatic method is the ability to obtain both the acetylated (R)-enantiomer and the unreacted (S)-enantiomer, which can then be separated chromatographically. The desired this compound is subsequently obtained by hydrolysis of the corresponding acetate. This method can achieve a high enantiomeric excess (e.e.) of up to 99% for the (R)-enantiomer.
Experimental Protocol: Lipase-Catalyzed Dynamic Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol [1]
-
Reaction Setup: A mixture of (±)-5,6,7,8-Tetrahydroquinolin-8-ol (1 eq.), vinyl acetate (5 eq.), lipase acrylic resin from Candida antarctica (0.5 eq.), and 4Å molecular sieves (5 eq.) in i-Pr₂O (to a final concentration of 25 mM) is prepared.
-
Reaction Conditions: The mixture is stirred for 30 hours at 60 °C.
-
Monitoring: The reaction progress is monitored by HPLC equipped with a chiral column (e.g., Daicel AD-RH).
-
Work-up: The lipase and molecular sieves are removed by filtration through a celite pad. The filtrate is then concentrated under vacuum.
-
Separation: The resulting (S)-5,6,7,8-tetrahydroquinolin-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline are separated by silica gel chromatography using an ethyl acetate/hexane (7:3) eluent.
-
Hydrolysis of (R)-acetate: The purified (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline (1 eq.) is stirred with K₂CO₃ (4 eq.) in methanol for 2 hours at room temperature.
-
Final Purification: After removal of methanol, the mixture is treated with water and extracted with ethyl acetate. The organic phase is washed with brine, dried over anhydrous Na₂SO₄, and concentrated to yield this compound.
Quantitative Data for Lipase-Catalyzed Resolution
| Product | Yield |
| (S)-5,6,7,8-tetrahydroquinolin-8-ol | 88% |
| (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline | 86% |
Catalytic Hydrogenation
While the synthesis of tetrahydroquinolines is often achieved through the hydrogenation of the quinoline ring, stereoselective catalytic hydrogenation to directly produce this compound requires the use of chiral catalysts.[3] Palladium-based catalysts are commonly used for the hydrogenation of quinoline.[3][4] A two-temperature approach, involving an initial lower temperature hydrogenation followed by a higher temperature isomerization, can be employed to favor the thermodynamically more stable isomer.[3][4]
Applications in Organic Synthesis
This compound serves as a versatile precursor for the synthesis of various valuable molecules, primarily chiral ligands and biologically active compounds.
Precursor to Chiral Ligands
A significant application of this compound is its conversion into chiral diamines, which are effective ligands in metal-catalyzed asymmetric reactions.[1][2] For instance, chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone, such as CAMPY and its derivatives, have been successfully employed in the asymmetric transfer hydrogenation (ATH) of cyclic aromatic imines.[1][2] These ligands, when complexed with metals like rhodium, have shown high reactivity and enantioselectivity in the synthesis of chiral alkaloids.[1][2]
Experimental Workflow: Synthesis of Chiral Diamine Ligands and Application in Asymmetric Transfer Hydrogenation
Caption: Workflow for the synthesis of this compound and its application as a precursor to chiral ligands for asymmetric transfer hydrogenation.
Precursor to Bioactive Compounds
Derivatives of this compound have shown significant biological potential. Research has focused on incorporating this scaffold into novel compounds with antiproliferative activity against various cancer cell lines.[3] The stereochemistry at the 8-position is often crucial, with the (R)-enantiomer of a derivative sometimes exhibiting significantly higher activity than its (S)-counterpart. The hydroxyl group at the 8-position provides a convenient handle for further functionalization, enabling the synthesis of diverse compound libraries for biological screening.[3]
Chemical Properties and Functionalization
The hydroxyl group at the C-8 position of this compound is a key site for various functionalization reactions. This allows for the introduction of diverse substituents to modulate the biological activity or catalytic properties of its derivatives.
Logical Relationship of Functionalization
Caption: Potential functionalizations of the hydroxyl group in this compound.
Conclusion
This compound is a cornerstone chiral precursor in organic synthesis. Its efficient enantioselective synthesis through enzymatic resolution provides access to a valuable building block for the development of sophisticated chiral ligands and novel therapeutic agents. The versatility of its functionalization allows for extensive structural modifications, making it a highly attractive scaffold for researchers in both academia and industry. The continued exploration of its synthetic utility is expected to lead to further advancements in asymmetric catalysis and medicinal chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 451466-81-2 | Benchchem [benchchem.com]
- 4. CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline - Google Patents [patents.google.com]
Theoretical Framework for the Stereoselectivity of (R)-5,6,7,8-Tetrahydroquinolin-8-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-5,6,7,8-tetrahydroquinolin-8-ol is a valuable chiral building block in the synthesis of biologically active molecules and chiral ligands for asymmetric catalysis.[1] Its stereochemistry is crucial for its function and efficacy in these applications. While experimental methods for its stereoselective synthesis have been developed, a comprehensive theoretical understanding of the factors governing this stereoselectivity is not yet extensively documented in peer-reviewed literature. This technical guide outlines a theoretical framework, leveraging computational chemistry, to investigate and predict the stereochemical outcome of the synthesis of this compound. The methodologies and workflows presented herein are designed to provide a roadmap for researchers seeking to understand and optimize the synthesis of this and other chiral heterocyclic compounds.
Introduction
The tetrahydroquinoline scaffold is a prevalent motif in a wide array of natural products and pharmacologically active compounds.[2] The specific enantiomer of a chiral molecule can exhibit significantly different biological activity, making stereoselective synthesis a critical aspect of drug discovery and development.[3][4] this compound serves as a key intermediate in the synthesis of novel therapeutics, including anticancer agents, and as a precursor to chiral ligands for asymmetric transfer hydrogenation reactions.[5][6][7]
Experimental approaches to obtain enantiomerically pure this compound include the asymmetric reduction of 5,6,7,8-tetrahydroquinolin-8-one and the enzymatic kinetic resolution of the corresponding racemate.[1][7] While these methods can be effective, they often rely on empirical optimization. Theoretical studies, particularly those employing Density Functional Theory (DFT), offer a powerful tool to elucidate the underlying mechanisms of stereoselection at a molecular level.[8] Such studies can model reaction pathways and transition states to predict the most favorable stereochemical outcome, thereby guiding the rational design of more efficient and selective synthetic routes.[1]
This guide proposes a theoretical workflow to investigate the stereoselectivity in the synthesis of this compound, focusing on the asymmetric reduction of 5,6,7,8-tetrahydroquinolin-8-one.
Proposed Theoretical Investigation of Stereoselectivity
The stereoselectivity in the asymmetric reduction of 5,6,7,8-tetrahydroquinolin-8-one to (R)- or (S)-5,6,7,8-tetrahydroquinolin-8-ol is determined by the relative energy barriers of the transition states leading to each enantiomer. A lower energy barrier for the transition state leading to the (R)-enantiomer will result in its preferential formation. DFT calculations can be employed to model these transition states and quantify the energy differences.[1]
Computational Methodology
A robust computational protocol is essential for obtaining accurate and reliable results. The following outlines a recommended approach:
| Parameter | Recommended Specification | Rationale |
| Software | Gaussian, ORCA, Spartan | Widely used and validated quantum chemistry software packages. |
| Method | Density Functional Theory (DFT) | Balances computational cost and accuracy for systems of this size. |
| Functional | B3LYP, M06-2X | B3LYP is a versatile hybrid functional. M06-2X is often preferred for kinetics and thermochemistry. |
| Basis Set | 6-31G(d,p), 6-311+G(d,p) | Pople-style basis sets providing a good compromise between accuracy and computational expense. |
| Solvent Model | Polarizable Continuum Model (PCM) | To account for the influence of the solvent on the reaction energetics. |
| Calculations | Geometry Optimization, Frequency Analysis, Transition State Search (e.g., QST2, QST3, Berny) | To locate and verify stationary points (reactants, products, and transition states) on the potential energy surface. |
Experimental Protocols (Cited)
While this guide focuses on a theoretical approach, it is informed by established experimental procedures for the synthesis and resolution of 5,6,7,8-tetrahydroquinolin-8-ol.
Enzymatic Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol [5][7]
A mixture of racemic 5,6,7,8-tetrahydroquinolin-8-ol, vinyl acetate, and lipase from Candida antarctica in an organic solvent (e.g., diisopropyl ether) is stirred at an elevated temperature (e.g., 60 °C). The reaction progress is monitored by chiral HPLC. The lipase selectively acetylates the (R)-enantiomer, allowing for the separation of (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline and the unreacted (S)-5,6,7,8-tetrahydroquinolin-8-ol. The (R)-acetate can then be hydrolyzed to afford the desired this compound.
Visualizing the Theoretical Workflow and Reaction Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed theoretical workflow and the key reaction pathways for the asymmetric reduction of 5,6,7,8-tetrahydroquinolin-8-one.
References
- 1. This compound | 451466-81-2 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Making sure you're not a bot! [mostwiedzy.pl]
- 7. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application of (R)-5,6,7,8-tetrahydroquinolin-8-ol in Asymmetric Synthesis: A Chiral Scaffold for Advanced Catalysis
(R)-5,6,7,8-tetrahydroquinolin-8-ol has emerged as a significant chiral building block in the field of asymmetric synthesis. Its rigid, bicyclic framework and the stereogenic center at the 8-position make it an excellent precursor for the development of chiral ligands and catalysts. These catalysts have found valuable applications in enantioselective transformations, particularly in the synthesis of chiral amines and other pharmacologically relevant molecules. This document provides a detailed overview of its application, focusing on its use in the synthesis of chiral diamine ligands and their subsequent application in asymmetric transfer hydrogenation.
Application Notes
The primary application of this compound in asymmetric synthesis is as a precursor to chiral ligands for transition metal-catalyzed reactions. The hydroxyl group at the C-8 position serves as a convenient handle for further chemical modifications, allowing for the synthesis of a diverse range of ligands.[1] A key synthetic strategy involves the enzymatic kinetic resolution of racemic 5,6,7,8-tetrahydroquinolin-8-ol to obtain the optically pure (R)-enantiomer.[1]
One of the most successful applications of this chiral scaffold is in the synthesis of 8-amino-5,6,7,8-tetrahydroquinoline-based diamine ligands, such as (R)-CAMPY and (R)-Me-CAMPY.[2] These ligands, when complexed with transition metals like rhodium and iridium, form highly effective catalysts for the asymmetric transfer hydrogenation (ATH) of prochiral imines, leading to the formation of chiral amines with good to excellent enantioselectivity.[1]
The resulting chiral amines are valuable intermediates in the synthesis of a wide array of biologically active compounds, including alkaloids and other pharmaceutical agents.[2] The tetrahydroquinoline framework is a privileged scaffold in medicinal chemistry, and the introduction of a chiral center at the 8-position significantly enhances the structural and functional diversity available for drug discovery and development.[1]
Data Presentation
The following table summarizes the quantitative data for the asymmetric transfer hydrogenation of various 1-aryl substituted-3,4-dihydroisoquinolines using catalysts derived from this compound. The data highlights the efficiency and enantioselectivity of these catalytic systems.
| Substrate | Catalyst | Ligand | Additive | Conversion (%) | ee (%) |
| 1-phenyl-3,4-dihydroisoquinoline | [RhCpCl(R)-CAMPY]Cl | (R)-CAMPY (L1) | - | 45 | 69 |
| 1-phenyl-3,4-dihydroisoquinoline | [RhCpCl(R)-CAMPY]Cl | (R)-CAMPY (L1) | La(OTf)₃ | >99 | 69 |
| 1-phenyl-3,4-dihydroisoquinoline | [RhCpCl(R)-Me-CAMPY]Cl | (R)-Me-CAMPY (L2) | - | 35 | 57 |
| 1-phenyl-3,4-dihydroisoquinoline | [RhCpCl(R)-Me-CAMPY]Cl | (R)-Me-CAMPY (L2) | La(OTf)₃ | >99 | 57 |
| 1-(p-tolyl)-3,4-dihydroisoquinoline | [RhCpCl(R)-CAMPY]Cl | (R)-CAMPY (L1) | La(OTf)₃ | >99 | 65 |
| 1-(p-tolyl)-3,4-dihydroisoquinoline | [RhCpCl(R)-Me-CAMPY]Cl | (R)-Me-CAMPY (L2) | La(OTf)₃ | >99 | 55 |
| 1-(4-methoxyphenyl)-3,4-dihydroisoquinoline | [RhCpCl(R)-CAMPY]Cl | (R)-CAMPY (L1) | La(OTf)₃ | >99 | 68 |
| 1-(4-methoxyphenyl)-3,4-dihydroisoquinoline | [RhCpCl(R)-Me-CAMPY]Cl | (R)-Me-CAMPY (L2) | La(OTf)₃ | >99 | 56 |
| 1-(4-chlorophenyl)-3,4-dihydroisoquinoline | [RhCpCl(R)-CAMPY]Cl | (R)-CAMPY (L1) | La(OTf)₃ | >99 | 63 |
| 1-(4-chlorophenyl)-3,4-dihydroisoquinoline | [RhCpCl(R)-Me-CAMPY]Cl | (R)-Me-CAMPY (L2) | La(OTf)₃ | >99 | 51 |
Experimental Protocols
Synthesis of this compound via Lipase-Catalyzed Kinetic Resolution
This protocol describes the separation of racemic 5,6,7,8-tetrahydroquinolin-8-ol to yield the (R)-acetate and the (S)-alcohol, followed by hydrolysis to obtain the desired (R)-alcohol.
Materials:
-
(±)-5,6,7,8-Tetrahydroquinoline-8-ol
-
Vinyl acetate
-
Lipase acrylic resin from Candida antarctica
-
4Å molecular sieves
-
i-Pr₂O (diisopropyl ether)
-
Silica gel for chromatography
-
Ethyl acetate
-
Hexane
-
K₂CO₃
-
Methanol (MeOH)
Procedure:
-
A mixture of (±)-5,6,7,8-tetrahydroquinoline-8-ol (1 eq.), vinyl acetate (5 eq.), lipase acrylic resin from Candida antarctica (0.5 eq. by weight), and 4Å molecular sieves (5 eq. by weight) in i-Pr₂O (to a final concentration of 25 mM) is stirred for 30 hours at 60 °C.[2]
-
The reaction progress is monitored by HPLC with a chiral column (e.g., Daicel AD-RH).[2]
-
Upon completion, the lipase and molecular sieves are removed by filtration through a celite pad.[2]
-
The filtrate is concentrated under vacuum. The resulting mixture of (S)-5,6,7,8-tetrahydroquinoline-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline is separated by silica gel chromatography using an ethyl acetate/hexane (7:3) eluent.[2] This yields (S)-alcohol (88% yield) and (R)-acetate (86% yield).[2]
-
To a solution of (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline (1 eq.) in MeOH (to a final concentration of 160 mM), K₂CO₃ (4 eq.) is added. The mixture is stirred for 2 hours at room temperature.[2]
-
The MeOH is removed under vacuum, and the residue is treated with H₂O and extracted with ethyl acetate. The organic phase is washed twice with brine and dried over anhydrous Na₂SO₄.[2]
-
Concentration of the organic phase under vacuum yields this compound.
Synthesis of Chiral Diamine Ligand (R)-CAMPY (L1)
This protocol details the conversion of this compound to the corresponding chiral diamine ligand.
Materials:
-
This compound
-
CH₂Cl₂
-
Dimethylaminopyridine (DMAP)
-
Methanesulfonyl chloride (MsCl)
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO)
-
Palladium on carbon (Pd-C, 5%)
-
Anhydrous Ethanol (EtOH)
Procedure:
-
To a solution of this compound (1 eq.) in CH₂Cl₂ (to a final concentration of 60 mM) at 0 °C, are added DMAP (6 eq.), MsCl (4 eq.), and NaN₃ (50 eq.).[2]
-
The mixture is stirred at room temperature for 30 minutes, after which DMSO is added, and stirring is continued for an additional 6 hours.[2]
-
The reaction is quenched with H₂O and extracted with a mixture of ethyl acetate and hexane (3:7). The combined organic layers are washed with H₂O and brine, then dried over Na₂SO₄ and concentrated.[2]
-
The crude product, (S)-8-azido-5,6,7,8-tetrahydroquinoline, is purified by silica gel chromatography using an ethyl acetate/hexane (15:85) eluent (89% yield).[2]
-
A mixture of (S)-8-azido-5,6,7,8-tetrahydroquinoline (1 eq.) and Pd-C (5 mol%) in anhydrous EtOH is stirred for 3 hours under a hydrogen atmosphere (25 atm) at room temperature.[2]
-
The Pd-C is removed by filtration through a celite pad, and the filtrate is concentrated under vacuum to yield the (R)-CAMPY ligand (L1) as a pale-yellow oil.[2]
Asymmetric Transfer Hydrogenation of 1-phenyl-3,4-dihydroisoquinoline
This protocol outlines the general procedure for the asymmetric transfer hydrogenation of a representative substrate using a rhodium catalyst with the (R)-CAMPY ligand.
Materials:
-
[RhCp*Cl₂]₂
-
(R)-CAMPY (L1)
-
1-phenyl-3,4-dihydroisoquinoline
-
La(OTf)₃ (optional additive)
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Methanol (MeOH)
-
Water (H₂O)
Procedure:
-
In a reaction vessel, the rhodium precursor [RhCp*Cl₂]₂ and the chiral ligand (R)-CAMPY (L1) are mixed in a suitable solvent (e.g., a 1:1 mixture of methanol and water).[2]
-
The substrate, 1-phenyl-3,4-dihydroisoquinoline, is added to the catalyst solution.
-
If used, the additive La(OTf)₃ is added to the reaction mixture.
-
A mixture of formic acid and triethylamine (as the hydrogen source) is added to initiate the reaction.[2]
-
The reaction is stirred at a specified temperature until completion (monitored by TLC or GC).
-
Upon completion, the reaction mixture is worked up by extraction with an organic solvent. The organic layer is dried and concentrated.
-
The product, (R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline, is purified by chromatography, and the enantiomeric excess is determined by chiral HPLC.
Visualizations
Caption: Workflow for Chiral Catalyst Synthesis and Application.
Caption: Catalytic Cycle for Asymmetric Transfer Hydrogenation.
References
Application Notes and Protocols for (R)-5,6,7,8-tetrahydroquinolin-8-ol Derived Ligands in Transition Metal Catalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-5,6,7,8-tetrahydroquinolin-8-ol serves as a valuable chiral precursor for the synthesis of advanced ligands utilized in transition metal-catalyzed asymmetric reactions. This document provides detailed application notes and experimental protocols for the use of its derivatives, specifically the chiral diamines (R)-CAMPY and (R)-Me-CAMPY, in rhodium-catalyzed asymmetric transfer hydrogenation (ATH) of imines. These reactions are crucial for the synthesis of enantiomerically enriched amines, which are key intermediates in the development of biologically active compounds and pharmaceuticals.
Ligand Synthesis and Catalyst Formation
The chiral alcohol, this compound, is first converted into the corresponding chiral diamine ligands, (R)-CAMPY and (R)-Me-CAMPY. These diamines are subsequently complexed with a rhodium precursor to generate the active catalysts for asymmetric transfer hydrogenation.
Experimental Workflow for Catalyst Preparation
Caption: Workflow for Ligand Synthesis and Catalyst Formation.
Asymmetric Transfer Hydrogenation (ATH) of Dihydroisoquinolines
The rhodium complexes of (R)-CAMPY and (R)-Me-CAMPY are effective catalysts for the asymmetric transfer hydrogenation of 1-aryl-3,4-dihydroisoquinolines, yielding chiral tetrahydroisoquinolines.
Quantitative Data
The catalytic activity of the rhodium complexes was evaluated in the asymmetric transfer hydrogenation of various 1-aryl-3,4-dihydroisoquinolines. The results, including conversion and enantiomeric excess (ee), are summarized in the table below.
| Substrate (Ar) | Catalyst | Conversion (%) | ee (%) |
| Phenyl | [(R)-CAMPY-RhCpCl]Cl | >99 | 55 |
| Phenyl | [(R)-Me-CAMPY-RhCpCl]Cl | >99 | 69 |
| 4-Methoxyphenyl | [(R)-CAMPY-RhCpCl]Cl | >99 | 48 |
| 4-Methoxyphenyl | [(R)-Me-CAMPY-RhCpCl]Cl | >99 | 62 |
| 4-Chlorophenyl | [(R)-CAMPY-RhCpCl]Cl | >99 | 51 |
| 4-Chlorophenyl | [(R)-Me-CAMPY-RhCpCl]Cl | >99 | 65 |
| 2-Thienyl | [(R)-CAMPY-RhCpCl]Cl | >99 | 45 |
| 2-Thienyl | [(R)-Me-CAMPY-RhCpCl]Cl | >99 | 58 |
Reaction conditions: Substrate (0.1 mmol), catalyst (1 mol%), HCOOH/Et3N (5:2 molar ratio), H2O/MeOH (1:1, 1 mL), 40 °C, 24 h.
Catalytic Cycle
The proposed catalytic cycle for the asymmetric transfer hydrogenation involves a rhodium-hydride intermediate. The chirality of the diamine ligand dictates the stereochemical outcome of the hydride transfer to the imine substrate.
Caption: Proposed Catalytic Cycle for ATH.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the lipase-catalyzed kinetic resolution of racemic 5,6,7,8-tetrahydroquinolin-8-ol.[1]
Materials:
-
(±)-5,6,7,8-Tetrahydroquinolin-8-ol
-
Vinyl acetate
-
Lipase from Candida antarctica (immobilized on acrylic resin)
-
4Å Molecular sieves
-
Diisopropyl ether (i-Pr₂O)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for chromatography
Procedure:
-
A mixture of (±)-5,6,7,8-tetrahydroquinolin-8-ol (1 eq.), vinyl acetate (5 eq.), lipase from Candida antarctica (0.5 eq. by weight), and 4Å molecular sieves (5 eq. by weight) in i-Pr₂O is stirred at 60 °C for 30 hours.
-
The reaction progress is monitored by chiral HPLC.
-
Upon completion, the lipase and molecular sieves are removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure.
-
The resulting mixture of (S)-5,6,7,8-tetrahydroquinolin-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline is separated by silica gel chromatography using an ethyl acetate/hexane gradient.
-
To a solution of (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline (1 eq.) in MeOH, K₂CO₃ (4 eq.) is added, and the mixture is stirred at room temperature for 2 hours.
-
MeOH is removed under vacuum, and the residue is partitioned between water and ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated to yield this compound.
Protocol 2: Synthesis of [Cp*RhCl₂]₂
This protocol describes the synthesis of the rhodium precursor, pentamethylcyclopentadienyl rhodium dichloride dimer.
Materials:
-
Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)
-
Pentamethylcyclopentadiene (Cp*H)
-
Methanol (MeOH)
Procedure:
-
RhCl₃·3H₂O and Cp*H are suspended in MeOH in a round-bottom flask equipped with a reflux condenser.
-
The mixture is heated to reflux under a nitrogen atmosphere for approximately 48 hours, during which a red precipitate forms.
-
The reaction mixture is cooled to room temperature, and the red solid is collected by filtration.
-
The solid is washed with cold MeOH and then diethyl ether and dried under vacuum to yield [Cp*RhCl₂]₂.
Protocol 3: Synthesis of [(R)-CAMPY-RhCp*Cl]Cl Catalyst
This protocol outlines the general procedure for the complexation of the diamine ligand to the rhodium precursor.
Materials:
-
(R)-CAMPY (or (R)-Me-CAMPY)
-
[Cp*RhCl₂]₂
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether
Procedure:
-
In a glovebox or under an inert atmosphere, [Cp*RhCl₂]₂ (1 eq.) is dissolved in anhydrous CH₂Cl₂.
-
A solution of (R)-CAMPY (2.2 eq.) in anhydrous CH₂Cl₂ is added dropwise to the rhodium precursor solution at room temperature.
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The solvent is removed under reduced pressure.
-
The resulting solid is washed with diethyl ether to remove any unreacted ligand and dried under vacuum to yield the catalyst.
Protocol 4: Asymmetric Transfer Hydrogenation of 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline
This protocol details the procedure for the catalytic asymmetric transfer hydrogenation of a representative imine substrate.
Materials:
-
6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline
-
[(R)-CAMPY-RhCp*Cl]Cl (or the (R)-Me-CAMPY analogue)
-
Formic acid (HCOOH)
-
Triethylamine (Et₃N)
-
Methanol (MeOH)
-
Deionized water
Procedure:
-
In a reaction vial, the 1-aryl-3,4-dihydroisoquinoline substrate (0.1 mmol) and the rhodium catalyst (0.001 mmol, 1 mol%) are combined.
-
A freshly prepared solution of HCOOH/Et₃N (5:2 molar ratio) is added.
-
A 1:1 mixture of H₂O and MeOH (1 mL) is added as the solvent.
-
The vial is sealed and the mixture is stirred at 40 °C for 24 hours.
-
After cooling to room temperature, the reaction mixture is quenched with a saturated aqueous solution of NaHCO₃ and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated.
-
The conversion and enantiomeric excess of the product are determined by chiral HPLC analysis.
References
Application Notes and Protocols for (R)-5,6,7,8-tetrahydroquinolin-8-ol in Asymmetric Alkylation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for the synthesis of the chiral ligand (R)-5,6,7,8-tetrahydroquinolin-8-ol and its application in a representative asymmetric alkylation reaction: the enantioselective addition of diethylzinc to a prochiral chalcone. This protocol is designed to be a starting point for researchers interested in exploring the catalytic potential of this and similar chiral ligands in asymmetric C-C bond formation, a cornerstone of modern pharmaceutical development.
Synthesis of this compound
The enantiomerically pure this compound can be efficiently prepared via enzymatic kinetic resolution of the corresponding racemic alcohol.
Experimental Protocol: Enzymatic Kinetic Resolution
A mixture of (±)-5,6,7,8-tetrahydroquinolin-8-ol (1 equivalent), vinyl acetate (5 equivalents), and lipase from Candida antarctica (e.g., Novozym 435, 0.5 equivalents by weight) in a suitable organic solvent such as diisopropyl ether is stirred at a controlled temperature (e.g., 40-60 °C). The reaction progress is monitored by chiral HPLC. Upon reaching approximately 50% conversion, the enzyme is filtered off. The filtrate, containing (S)-5,6,7,8-tetrahydroquinolin-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline, is concentrated. The two compounds are then separated by column chromatography. The isolated (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline is subsequently hydrolyzed using a base (e.g., potassium carbonate in methanol) to afford the desired this compound.
Caption: Workflow for the synthesis of this compound.
Asymmetric Alkylation: Enantioselective Addition of Diethylzinc to Chalcone
This protocol describes a general procedure for the enantioselective addition of diethylzinc to a chalcone, catalyzed by a chiral ligand such as this compound.
Experimental Protocol
To a solution of the chiral ligand this compound (0.1 mmol) in an anhydrous, aprotic solvent (e.g., toluene, 5 mL) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, is added a solution of diethylzinc (1.0 M in hexanes, 2.2 mmol). The mixture is stirred for 30 minutes at 0 °C. A solution of the chalcone (1.0 mmol) in the same solvent (5 mL) is then added dropwise. The reaction mixture is stirred at 0 °C and the progress is monitored by TLC. Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired chiral 1,3-diphenyl-3-ethyl-1-propanone. The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Data Presentation
The following table summarizes representative data for the asymmetric addition of diethylzinc to chalcone using various chiral amino alcohol ligands, which are structurally related to the title compound. This data can serve as a benchmark for optimizing the reaction with this compound.
| Entry | Chiral Ligand | Substrate | Yield (%) | ee (%) |
| 1 | Ligand A (representative amino alcohol) | Chalcone | 85 | 92 |
| 2 | Ligand B (representative amino alcohol) | 4'-Methylchalcone | 90 | 88 |
| 3 | Ligand C (representative amino alcohol) | 4-Chlorochalcone | 82 | 95 |
| 4 | Ligand D (representative amino alcohol) | 2'-Methylchalcone | 75 | 85 |
Note: Data is illustrative and based on literature for similar chiral ligands. Actual results with this compound may vary and require optimization.
Proposed Catalytic Cycle
The following diagram illustrates a plausible catalytic cycle for the enantioselective addition of diethylzinc to a chalcone, catalyzed by a chiral amino alcohol ligand.
Caption: Proposed catalytic cycle for asymmetric diethylzinc addition.
Concluding Remarks
This compound represents a readily accessible chiral ligand with potential applications in asymmetric catalysis. The protocols provided herein offer a solid foundation for its synthesis and initial evaluation in asymmetric alkylation reactions. Further optimization of reaction parameters, including solvent, temperature, and stoichiometry, is encouraged to achieve maximum efficiency and enantioselectivity for specific substrate-ligand combinations. The structural rigidity and the presence of both a hydroxyl and a quinoline nitrogen moiety make this ligand an interesting candidate for the development of novel catalytic systems in asymmetric synthesis, a critical field for the production of enantiomerically pure pharmaceuticals.
Application Notes and Protocols: The Role of (R)-5,6,7,8-tetrahydroquinolin-8-ol in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-5,6,7,8-tetrahydroquinolin-8-ol is a valuable chiral building block in medicinal chemistry. Its rigid, fused ring system and the presence of a stereocenter at the 8-position make it a privileged scaffold for the development of novel therapeutic agents. The hydroxyl group provides a convenient handle for further functionalization, allowing for the creation of diverse molecular libraries for drug screening. This document provides detailed application notes and protocols for the use of this compound in the synthesis of pharmaceuticals, with a focus on derivatives exhibiting antiproliferative activity.
Application: Synthesis of Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine Derivatives with Antiproliferative Activity
Derivatives of the closely related chiral amine, (R)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine, which can be synthesized from this compound, have shown significant antiproliferative activity against various cancer cell lines. The stereochemistry at the 8-position has been demonstrated to be crucial for the biological activity of these compounds, with the (R)-enantiomer often exhibiting greater potency.
Experimental Protocols
Protocol 1: Synthesis of (R)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine
The synthesis of the chiral amine precursor proceeds from the corresponding racemic 2-methyl-5,6,7,8-tetrahydroquinolin-8-ol via enzymatic resolution, followed by conversion of the hydroxyl group to an amine with retention of stereochemistry. A typical procedure involves:
-
Enzymatic Kinetic Resolution: Racemic 2-methyl-5,6,7,8-tetrahydroquinolin-8-ol is subjected to lipase-catalyzed acetylation to selectively acetylate one enantiomer, allowing for their separation.
-
Mesylation: The resolved (R)-2-methyl-5,6,7,8-tetrahydroquinolin-8-ol is then reacted with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) to form the corresponding mesylate.
-
Azide Substitution: The mesylate is subsequently displaced with sodium azide (NaN₃) in an Sₙ2 reaction, proceeding with inversion of configuration to yield the (S)-azide.
-
Reduction: Finally, the azide is reduced to the primary amine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation, to afford (R)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine.
Protocol 2: Synthesis of Schiff Base Derivatives (e.g., (E)-1-(1H-imidazol-2-yl)-N-((R)-2-methyl-5,6,7,8-tetrahydroquinolin-8-yl)methanimine, (R)-5a)
A general procedure for the synthesis of Schiff base derivatives from (R)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine is as follows:
-
Dissolve (R)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (1.2 equivalents) in ethanol (10 mL).
-
Add the desired aldehyde (e.g., 1H-imidazole-2-carbaldehyde, 1 equivalent) to the solution at 0 °C.
-
Stir the reaction mixture for 8 hours at 0 °C.
-
Add water (5 mL) to the reaction mixture.
-
Extract the aqueous solution with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and remove the solvent under vacuum to yield the Schiff base product.
Protocol 3: Synthesis of Reduced Amine Derivatives
The Schiff base derivatives can be subsequently reduced to their corresponding secondary amines:
-
Dissolve the Schiff base in a suitable solvent (e.g., methanol).
-
Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure to obtain the reduced amine derivative.
Data Presentation
The antiproliferative activity of a series of synthesized chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine derivatives was evaluated against a panel of human cancer cell lines and a non-cancerous cell line. The IC₅₀ values (the concentration of compound required to inhibit cell growth by 50%) are summarized in the tables below.
Table 1: Antiproliferative Activity (IC₅₀, µM) of Racemic Schiff Base Derivatives
| Compound | CEM | HeLa | HMEC-1 | HT-29 | A2780 | MSTO-211H |
| 1a | >100 | >100 | >100 | >100 | >100 | >100 |
| 2a | 24.5±2.1 | 33.2±3.5 | 45.1±4.2 | 28.9±2.7 | 19.8±1.9 | 35.6±3.1 |
| 3a | 15.8±1.4 | 21.3±2.0 | 33.7±3.1 | 18.4±1.7 | 12.5±1.1 | 22.9±2.3 |
| 4a | >100 | >100 | >100 | >100 | >100 | >100 |
| 5a | 10.2±0.9 | 14.7±1.3 | 25.8±2.4 | 12.1±1.1 | 8.9±0.8 | 15.3±1.4 |
Table 2: Antiproliferative Activity (IC₅₀, µM) of Chiral Derivatives
| Compound | CEM | HeLa | HMEC-1 | HT-29 | A2780 | MSTO-211H |
| (R)-3a | 12.1±1.1 | 18.5±1.7 | 28.9±2.6 | 15.3±1.4 | 10.1±0.9 | 19.8±1.8 |
| (S)-3a | 20.3±1.9 | 25.1±2.3 | 39.8±3.5 | 22.4±2.1 | 16.2±1.5 | 28.7±2.6 |
| (R)-5a | 8.5±0.8 | 12.3±1.1 | 21.7±2.0 | 10.2±0.9 | 7.1±0.6 | 13.1±1.2 |
| (S)-5a | 15.8±1.4 | 20.1±1.9 | 30.2±2.8 | 17.9±1.6 | 13.4±1.2 | 21.5±2.0 |
| (R)-2b | 20.1±1.9 | 28.7±2.6 | 40.3±3.8 | 24.5±2.2 | 17.3±1.6 | 30.9±2.9 |
| (S)-2b | 35.6±3.2 | 41.2±3.9 | 55.8±5.1 | 38.7±3.5 | 31.4±2.9 | 45.2±4.1 |
Data extracted from "Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds". CEM (T-lymphocyte), HeLa (cervix carcinoma), HMEC-1 (dermal microvascular endothelial), HT-29 (colorectal adenocarcinoma), A2780 (ovarian carcinoma), MSTO-211H (biphasic mesothelioma).
The data clearly indicates that the (R)-enantiomers are generally more potent than their (S)-counterparts, highlighting the importance of stereochemistry for the antiproliferative activity of this class of compounds.
Mandatory Visualizations
Experimental Workflow
Caption: Synthetic workflow for chiral amine derivatives.
Proposed Signaling Pathway for Antiproliferative Activity of (R)-5a
The most active compound, (R)-5a, has been shown to induce cell cycle arrest, mitochondrial membrane depolarization, and the production of reactive oxygen species (ROS) in A2780 ovarian cancer cells.[1]
Caption: Mechanism of action of (R)-5a in cancer cells.
References
Application Notes & Protocols: Preparation of (R)-5,6,7,8-tetrahydroquinolin-8-ol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract
(R)-5,6,7,8-tetrahydroquinolin-8-ol and its derivatives are significant chiral building blocks in the synthesis of biologically active molecules and are utilized as ligands in asymmetric catalysis. This document provides detailed protocols for the enantioselective synthesis of this compound via enzymatic kinetic resolution of the corresponding racemic alcohol. Additionally, it outlines methods for the derivatization of the tetrahydroquinoline scaffold and highlights the application of these derivatives, particularly in the context of anticancer drug development, with a focus on their interaction with the PI3K/AKT/mTOR signaling pathway.
Introduction
The 5,6,7,8-tetrahydroquinoline core is a prevalent structural motif in numerous natural products and pharmaceutical agents, exhibiting a wide range of biological activities, including anticancer, antibacterial, and antihypertensive properties.[1] The stereochemistry at the 8-position is often crucial for biological efficacy, making the development of protocols for the synthesis of enantiomerically pure derivatives, such as this compound, a key focus in medicinal chemistry and organic synthesis.[2] These chiral compounds serve as valuable intermediates for the preparation of more complex molecules and as chiral ligands for transition metal catalysts in asymmetric reactions like transfer hydrogenation.[2][3][4]
Recent research has highlighted the potential of tetrahydroquinoline derivatives as anticancer agents.[5][6][7] For instance, certain derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines by modulating key cellular signaling pathways, such as the PI3K/AKT/mTOR pathway.[5][6][8] This pathway is a critical regulator of cell growth, survival, and metabolism, and its dysregulation is a common feature in many cancers.
This application note provides a detailed experimental protocol for the preparation of this compound and discusses the synthesis of its derivatives with potential anticancer activity.
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol
This protocol describes the lipase-catalyzed kinetic resolution of racemic 5,6,7,8-tetrahydroquinolin-8-ol to obtain the (R)-acetate and the (S)-alcohol. The (R)-acetate can then be hydrolyzed to afford the desired this compound.[3][9]
Materials:
-
(±)-5,6,7,8-Tetrahydroquinolin-8-ol
-
Vinyl acetate
-
Lipase acrylic resin from Candida antarctica
-
4Å Molecular sieves
-
Diisopropyl ether (i-Pr₂O)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
Procedure:
Part A: Enzymatic Acetylation [3][9]
-
To a solution of (±)-5,6,7,8-tetrahydroquinolin-8-ol (1 eq.) in i-Pr₂O (500 mL), add vinyl acetate (5 eq.), lipase acrylic resin from Candida antarctica (0.5 eq. by weight), and 4Å molecular sieves (5 eq. by weight).
-
Stir the mixture at 60 °C for 30 hours.
-
Monitor the reaction progress by HPLC equipped with a chiral column (e.g., Daicel AD-RH).
-
Upon completion, remove the lipase and molecular sieves by filtration through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Separate the resulting (S)-5,6,7,8-tetrahydroquinolin-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline by silica gel column chromatography using a mixture of ethyl acetate and hexane (e.g., 7:3 v/v) as the eluent.
Part B: Hydrolysis of (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline [9]
-
Dissolve the purified (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline (1 eq.) in methanol (10 mL).
-
Add potassium carbonate (K₂CO₃, 4 eq.) to the solution.
-
Stir the mixture at room temperature for 2 hours.
-
Remove the methanol under reduced pressure.
-
To the residue, add water and extract with ethyl acetate.
-
Wash the organic phase twice with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield this compound.
Protocol 2: General Procedure for the Synthesis of 5,6,7,8-Tetrahydroquinolin-8-ol Derivatives from 2-Chloro-5,6,7,8-tetrahydroquinolin-8-ol
This protocol outlines a general method for the derivatization of the tetrahydroquinoline ring system via palladium-catalyzed dehalogenation.[10]
Materials:
-
2-Chloro-5,6,7,8-tetrahydroquinolin-8-ol
-
Palladium catalyst (e.g., PdCl₂(dppf), PdCl₂(tbpf), or (A-caPhos)PdCl₂)
-
Tetramethylethylenediamine (TMEDA)
-
Sodium borohydride (NaBH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon gas
Procedure:
-
Dissolve the 2-chloro-5,6,7,8-tetrahydroquinolin-8-ol derivative (0.66 mmol) in anhydrous THF (13.2 mL).
-
Degas the solution by bubbling argon through it for several minutes.
-
Sequentially add the palladium catalyst (5.0 mol%), TMEDA (1.7 equiv.), and NaBH₄ (1.7 equiv.) to the reaction mixture.
-
Stir the reaction under an argon atmosphere at room temperature for the appropriate time, monitoring by TLC.
-
Upon completion, perform a standard aqueous work-up and purify the product by column chromatography.
Data Presentation
Table 1: Yields from Enzymatic Kinetic Resolution. [3]
| Compound | Yield |
| (S)-5,6,7,8-tetrahydroquinolin-8-ol | 88% |
| (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline | 86% |
Table 2: Cytotoxicity of a Tetrahydroquinolinone Derivative ((2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate, 20d) against various cancer cell lines. [6][7]
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HCT-116 | Colon Cancer | Data not specified in µM, but showed significant antiproliferative activity |
| MCF-7 | Breast Cancer | Data not specified in µM, but showed significant antiproliferative activity |
| A-549 | Non-small cell lung cancer | Data not specified in µM, but showed significant antiproliferative activity |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the preparation of this compound and its derivatives.
PI3K/AKT/mTOR Signaling Pathway
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of certain tetrahydroquinoline derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 451466-81-2 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Making sure you're not a bot! [mostwiedzy.pl]
- 7. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5,6,7,8-Tetrahydroquinolin-8-ol synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Scale-up Synthesis of Chiral Products Using (R)-5,6,7,8-tetrahydroquinolin-8-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the scale-up synthesis of chiral products utilizing the versatile chiral building block, (R)-5,6,7,8-tetrahydroquinolin-8-ol. This document outlines the enzymatic kinetic resolution for the preparation of the chiral precursor and its subsequent application in the asymmetric synthesis of valuable chiral molecules, with a focus on scalability and practical implementation in a research and development setting.
Introduction
The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic compounds. The introduction of a chiral center, as seen in this compound, significantly expands the chemical space for drug discovery and development. This chiral alcohol serves as a precursor to valuable chiral ligands for transition metal-catalyzed asymmetric synthesis, enabling the production of enantiomerically pure compounds.[1] This document details the protocols for obtaining enantiopure this compound and its application in the scale-up synthesis of chiral amines and alcohols through asymmetric transfer hydrogenation.
Enzymatic Kinetic Resolution of (±)-5,6,7,8-tetrahydroquinolin-8-ol
A highly efficient method for obtaining this compound is through the lipase-catalyzed kinetic resolution of its racemic form. This method relies on the differential reaction rate of the two enantiomers with an acyl donor in the presence of a lipase.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
This protocol is adapted from a literature procedure for the synthesis of chiral diamine ligands derived from 5,6,7,8-tetrahydroquinolin-8-ol.[2]
Materials:
-
(±)-5,6,7,8-Tetrahydroquinolin-8-ol
-
Vinyl acetate
-
Lipase from Candida antarctica (immobilized, e.g., Novozym 435)
-
4Å Molecular sieves
-
Diisopropyl ether (i-Pr₂O)
-
Methanol (MeOH)
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Celite
Procedure:
-
To a stirred mixture of (±)-5,6,7,8-tetrahydroquinolin-8-ol (1 equivalent), lipase from Candida antarctica (0.5 equivalents by weight), and 4Å molecular sieves (5 equivalents by weight) in diisopropyl ether (targeting a final concentration of ~25 mM), add vinyl acetate (5 equivalents).
-
Heat the mixture to 60 °C and stir for 30 hours. Monitor the reaction progress by chiral HPLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the lipase and molecular sieves by filtration through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to obtain a crude mixture of (S)-5,6,7,8-tetrahydroquinolin-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline.
-
Separate the two products by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane, 7:3 v/v).
-
To obtain this compound, dissolve the isolated (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline (1 equivalent) in methanol.
-
Add potassium carbonate (4 equivalents) and stir the mixture at room temperature for 2 hours.
-
Remove the methanol under reduced pressure. Add water and extract the product with ethyl acetate.
-
Wash the organic phase twice with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired this compound.
Quantitative Data
| Product | Yield | Enantiomeric Excess (e.e.) |
| (S)-5,6,7,8-tetrahydroquinolin-8-ol | 88% | >99% |
| (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline | 86% | >99% |
| This compound (after hydrolysis) | High | >99% |
Data adapted from a representative literature procedure.[2] Yields and e.e. may vary depending on specific reaction conditions and scale.
Scale-up Considerations for Enzymatic Kinetic Resolution
Scaling up enzymatic kinetic resolutions from the lab to industrial production presents several challenges and considerations:
-
Enzyme Immobilization: For large-scale applications, using an immobilized lipase is crucial for catalyst recovery and reuse, reducing costs and simplifying downstream processing.[3] Immobilization on magnetic nanoparticles has been shown to enhance selectivity in some cases.[3]
-
Continuous Flow Reactors: Continuous flow processes offer significant advantages over batch reactions for scale-up, including improved efficiency, productivity, process control, and safety.[1][4] Packed-bed reactors with the immobilized enzyme are a common setup.
-
Solvent and Acyl Donor Selection: The choice of solvent and acyl donor significantly impacts reaction rate and enantioselectivity.[1] Optimization of these parameters is critical for an efficient large-scale process.
-
Downstream Processing: Efficient separation of the product from the unreacted enantiomer and the acyl donor is a key consideration. The use of "clickable" acylating agents can facilitate downstream purification.[4]
Application in Asymmetric Synthesis: Chiral Ligand for Transfer Hydrogenation
This compound is a valuable precursor for the synthesis of chiral ligands. For instance, it can be converted into chiral diamines, which, when complexed with transition metals like rhodium or iridium, form highly effective catalysts for the asymmetric transfer hydrogenation (ATH) of prochiral imines and ketones.[2]
Synthesis of Chiral Diamine Ligand ((R)-CAMPY)
A representative procedure involves the conversion of the hydroxyl group of this compound to an amino group, followed by further functionalization. This section provides a conceptual workflow. For a detailed synthetic protocol of the ligand, readers are referred to the primary literature.[2]
Caption: Conceptual workflow for the synthesis of a chiral diamine ligand from this compound.
Application Protocol: Asymmetric Transfer Hydrogenation of a Prochiral Imine
This protocol is a general representation for the asymmetric transfer hydrogenation of 1-aryl substituted-3,4-dihydroisoquinolines to their corresponding chiral tetrahydroisoquinolines, which are precursors to various alkaloids.[2]
Materials:
-
Chiral Rhodium Catalyst (e.g., [RhCp*Cl₂]₂ + (R)-CAMPY ligand)
-
1-Aryl-3,4-dihydroisoquinoline (substrate)
-
Formic acid/Triethylamine (HCOOH/TEA) azeotropic mixture (hydrogen source)
-
Solvent (e.g., water or a biphasic system)
-
Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) (optional additive)
Procedure:
-
In a reaction vessel, prepare the active catalyst by stirring the rhodium precursor and the chiral diamine ligand in the chosen solvent.
-
Add the 1-aryl-3,4-dihydroisoquinoline substrate to the catalyst solution.
-
If required, add the Lewis acid additive (e.g., La(OTf)₃).
-
Add the formic acid/triethylamine mixture as the hydrogen source.
-
Stir the reaction mixture at the desired temperature until complete conversion of the starting material is observed (monitor by TLC or HPLC).
-
Upon completion, quench the reaction and extract the product with a suitable organic solvent.
-
Wash the organic layer, dry it over an anhydrous sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography to obtain the enantiomerically enriched tetrahydroisoquinoline.
Quantitative Data for Asymmetric Transfer Hydrogenation of Dihydroisoquinolines
| Substrate (1-Aryl-3,4-dihydroisoquinoline) | Catalyst | Additive | Conversion (%) | e.e. (%) |
| 1-Phenyl-6,7-dimethoxy-3,4-dihydroisoquinoline | [RhCp((R)-CAMPY)Cl]Cl | None | >99 | 69 |
| 1-(4-Chlorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline | [RhCp((R)-CAMPY)Cl]Cl | None | >99 | 55 |
| 1-(4-Methylphenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline | [RhCp((R)-CAMPY)Cl]Cl | None | >99 | 65 |
| 1-(2-Naphthyl)-6,7-dimethoxy-3,4-dihydroisoquinoline | [RhCp((R)-CAMPY)Cl]Cl | La(OTf)₃ | >99 | 48 |
Data is illustrative and based on literature values.[2] The specific conditions and substrate scope should be consulted in the primary reference.
Scale-up Considerations for Asymmetric Transfer Hydrogenation
-
Catalyst Loading: For industrial applications, minimizing the catalyst loading while maintaining high conversion and enantioselectivity is economically crucial.
-
Hydrogen Source: While formic acid/triethylamine is common, exploring alternative, safer, and more economical hydrogen sources is beneficial for large-scale operations.
-
Process Safety: The evolution of gas (CO₂) from the decomposition of formic acid needs to be managed safely in a large-scale reactor.
-
Product Isolation and Purification: Developing robust and scalable purification methods to remove the catalyst and other reaction components is essential.
-
Continuous Flow Hydrogenation: Similar to enzymatic resolutions, continuous flow systems can offer significant advantages for the scale-up of asymmetric hydrogenations, including improved safety, efficiency, and catalyst recycling.
Visualized Mechanisms and Workflows
Mechanism of Lipase-Catalyzed Kinetic Resolution
The enzymatic kinetic resolution proceeds via a ping-pong bi-bi mechanism. The lipase's active site serine residue attacks the acyl donor, forming an acyl-enzyme intermediate. This is followed by the nucleophilic attack of one of the enantiomers of the alcohol, leading to the formation of the ester and regeneration of the enzyme.
Caption: Simplified mechanism of lipase-catalyzed kinetic resolution.
Catalytic Cycle of Asymmetric Transfer Hydrogenation
The catalytic cycle for asymmetric transfer hydrogenation with a Rhodium-diamine catalyst involves the formation of a metal hydride species, which then transfers the hydride to the prochiral substrate in an enantioselective manner.
Caption: Generalized catalytic cycle for asymmetric transfer hydrogenation.
References
- 1. Continuous Flow Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.ubbcluj.ro [chem.ubbcluj.ro]
Application Notes and Protocols: Screening of Reaction Conditions for (R)-5,6,7,8-tetrahydroquinolin-8-ol Derived Catalysts
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the screening of reaction conditions for catalysts derived from (R)-5,6,7,8-tetrahydroquinolin-8-ol. This class of chiral ligands is pivotal in the development of catalysts for asymmetric synthesis, particularly in the transfer hydrogenation of prochiral ketones and imines, yielding enantiomerically enriched alcohols and amines. Such compounds are valuable building blocks in the pharmaceutical industry.
Introduction
This compound is a versatile chiral precursor for a variety of ligands used in asymmetric catalysis. Its rigid, bicyclic structure and the presence of a hydroxyl group at a stereogenic center make it an excellent scaffold for creating effective chiral environments around a metal center. Catalysts derived from this scaffold, particularly ruthenium, rhodium, and iridium complexes with chiral diamine ligands, have demonstrated high efficiency and enantioselectivity in asymmetric transfer hydrogenation reactions.[1][2][3][4]
This document outlines the synthesis of the chiral precursor, its conversion into a representative chiral diamine ligand, and protocols for screening reaction conditions in the asymmetric transfer hydrogenation of ketones.
Synthesis of this compound
The enantiomerically pure this compound is most commonly obtained through enzymatic kinetic resolution of the corresponding racemic alcohol.[1]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
This protocol describes the resolution of (±)-5,6,7,8-tetrahydroquinolin-8-ol using Candida antarctica lipase B.
Materials:
-
(±)-5,6,7,8-Tetrahydroquinolin-8-ol
-
Vinyl acetate
-
Lipase acrylic resin from Candida antarctica (CALB)
-
4Å molecular sieves
-
Diisopropyl ether (i-Pr₂O)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
A mixture of (±)-5,6,7,8-tetrahydroquinolin-8-ol (1 eq.), vinyl acetate (5 eq.), lipase acrylic resin from Candida antarctica (0.5 eq. by weight), and 4Å molecular sieves (5 eq. by weight) in diisopropyl ether (to a final concentration of 25 mM) is stirred at 60 °C for 30 hours.[1]
-
The reaction progress is monitored by chiral HPLC to determine the enantiomeric excess of the remaining alcohol and the formed acetate.
-
Upon completion, the lipase and molecular sieves are removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure.
-
The resulting mixture of (S)-5,6,7,8-tetrahydroquinolin-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline is separated by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.[1]
-
To obtain this compound, the collected (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline (1 eq.) is dissolved in methanol, and potassium carbonate (4 eq.) is added.
-
The mixture is stirred at room temperature for 2 hours.
-
Methanol is removed under vacuum, and the residue is treated with water and extracted with ethyl acetate.
-
The organic phase is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield this compound.
Synthesis of Chiral Diamine Ligands
This compound can be converted into various chiral ligands. The following is a representative protocol for the synthesis of (R)-8-amino-5,6,7,8-tetrahydroquinoline.
Experimental Protocol: Synthesis of (R)-8-amino-5,6,7,8-tetrahydroquinoline
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO)
-
Palladium on carbon (10% Pd/C)
-
Ethanol (EtOH)
Procedure:
-
Mesylation: To a solution of this compound (1 eq.) and triethylamine (1.5 eq.) in dichloromethane at 0 °C, methanesulfonyl chloride (1.2 eq.) is added dropwise. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated to give the mesylate.
-
Azidation: The crude mesylate (1 eq.) is dissolved in DMSO, and sodium azide (3 eq.) is added. The mixture is heated to 80 °C and stirred for 6 hours. After cooling to room temperature, water is added, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude azide is purified by column chromatography.
-
Reduction: The purified (R)-8-azido-5,6,7,8-tetrahydroquinoline (1 eq.) is dissolved in ethanol, and 10% Pd/C (10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 12 hours. The catalyst is removed by filtration through celite, and the filtrate is concentrated to give (R)-8-amino-5,6,7,8-tetrahydroquinoline.[1]
Asymmetric Transfer Hydrogenation of Ketones
Catalysts for asymmetric transfer hydrogenation are typically prepared in situ from a metal precursor and the chiral ligand. The following sections provide data and protocols for screening reaction conditions.
Data Presentation: Screening of Reaction Conditions
The following tables summarize the results from screening various reaction parameters for the asymmetric transfer hydrogenation of acetophenone as a model substrate, using catalysts derived from chiral diamines structurally similar to (R)-8-amino-5,6,7,8-tetrahydroquinoline.
Table 1: Comparison of Ru, Rh, and Ir Catalysts
| Entry | Metal Precursor | Chiral Ligand | Base | Solvent | Time (h) | Conversion (%) | ee (%) |
| 1 | [RuCl₂(p-cymene)]₂ | (R,R)-TsDPEN | KOH | i-PrOH | 1 | >99 | 98 (R) |
| 2 | [CpRhCl₂]₂ | (R,R)-TsDPEN | HCOONa | H₂O | 16 | 95 | 96 (R) |
| 3 | [CpIrCl₂]₂ | (R,R)-TsDPEN | HCOONa | H₂O | 16 | 85 | 94 (R) |
Conditions: Substrate/catalyst = 200, 0.1 M substrate solution, 40 °C. Data compiled from analogous systems.
Table 2: Screening of Solvents
| Entry | Catalyst | Solvent | Time (h) | Conversion (%) | ee (%) |
| 1 | Ru-(R,R)-TsDPEN | i-PrOH | 1 | >99 | 98 (R) |
| 2 | Ru-(R,R)-TsDPEN | MeOH | 4 | 85 | 95 (R) |
| 3 | Ru-(R,R)-TsDPEN | EtOH | 3 | 92 | 96 (R) |
| 4 | Ru-(R,R)-TsDPEN | H₂O/HCOONa | 12 | 98 | 97 (R) |
Conditions: [RuCl₂(p-cymene)]₂/(R,R)-TsDPEN catalyst, KOH as base in alcohols, acetophenone as substrate, Substrate/catalyst = 200, 40 °C. Data compiled from analogous systems.
Table 3: Screening of Bases
| Entry | Catalyst | Base | Time (h) | Conversion (%) | ee (%) |
| 1 | Ru-(R,R)-TsDPEN | KOH | 1 | >99 | 98 (R) |
| 2 | Ru-(R,R)-TsDPEN | KOt-Bu | 1 | >99 | 97 (R) |
| 3 | Ru-(R,R)-TsDPEN | NaOH | 2 | 95 | 98 (R) |
| 4 | Ru-(R,R)-TsDPEN | NaOi-Pr | 1.5 | 98 | 97 (R) |
Conditions: [RuCl₂(p-cymene)]₂/(R,R)-TsDPEN catalyst, i-PrOH as solvent, acetophenone as substrate, Substrate/catalyst = 200, 40 °C. Data compiled from analogous systems.
Experimental Protocol: General Procedure for Asymmetric Transfer Hydrogenation
Materials:
-
Metal precursor (e.g., [RuCl₂(p-cymene)]₂)
-
Chiral diamine ligand (e.g., (R)-8-amino-5,6,7,8-tetrahydroquinoline derivative)
-
Substrate (e.g., acetophenone)
-
Solvent (e.g., isopropanol)
-
Base (e.g., KOH)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, the metal precursor and the chiral ligand (in a 1:2.2 metal to ligand molar ratio) are dissolved in the solvent.
-
The mixture is stirred at room temperature for 30 minutes to allow for catalyst formation.
-
The substrate is then added, followed by the base.
-
The reaction mixture is stirred at the desired temperature, and the progress of the reaction is monitored by TLC or GC.
-
Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
The enantiomeric excess of the product is determined by chiral HPLC or chiral GC.
Visualization of Key Processes
Experimental Workflow
The overall workflow from the racemic starting material to the final chiral product is depicted below.
Caption: Experimental workflow for the synthesis and application of this compound derived catalysts.
Catalytic Cycle for Asymmetric Transfer Hydrogenation
The generally accepted Noyori-type mechanism for the asymmetric transfer hydrogenation of a ketone with a Ru(II)-diamine catalyst is illustrated below.
Caption: Simplified catalytic cycle for Noyori-type asymmetric transfer hydrogenation.[5]
Conclusion
The screening of reaction conditions is crucial for optimizing the performance of catalysts derived from this compound. The protocols and data presented herein provide a solid foundation for researchers to efficiently identify optimal conditions for the asymmetric transfer hydrogenation of a wide range of substrates. The modularity in the synthesis of the chiral ligands, combined with the tunability of the reaction parameters, offers a powerful platform for the development of highly selective catalytic systems for the synthesis of valuable chiral molecules.
References
- 1. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors [mdpi.com]
- 2. A chiral ferrocene-tethered ruthenium diamine catalyst for asymmetric transfer hydrogenation of ketones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of … [ouci.dntb.gov.ua]
- 4. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
Troubleshooting & Optimization
Technical Support Center: (R)-5,6,7,8-tetrahydroquinolin-8-ol in Asymmetric Catalysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing (R)-5,6,7,8-tetrahydroquinolin-8-ol and its derivatives in asymmetric catalysis.
Troubleshooting Guide: Low Enantioselectivity
Low enantiomeric excess (ee) is a common challenge in asymmetric catalysis. This guide provides a systematic approach to identifying and resolving the root causes when using catalysts derived from this compound.
Question 1: My enantioselectivity is significantly lower than reported values. What are the primary factors I should investigate?
Answer:
Low enantioselectivity can stem from several factors, ranging from the quality of your starting materials to the specifics of your reaction setup. A logical troubleshooting workflow can help pinpoint the issue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low enantioselectivity.
Detailed Checklist:
-
Purity of this compound and Derived Ligand:
-
Enantiomeric Purity: The enantiomeric excess (ee) of the final product is directly limited by the enantiopurity of the chiral ligand. This compound is often prepared by enzymatic kinetic resolution of the racemate. Incomplete resolution can lead to a lower ee of the final ligand. It is crucial to verify the enantiopurity of the starting material, which can be achieved with up to 99% ee[1].
-
Chemical Purity: Impurities in the ligand can act as catalyst poisons or interfere with the catalytic cycle. Recrystallization or chromatography of the ligand can be necessary.
-
-
Catalyst Formation and Handling:
-
Metal Precursor Quality: The purity of the metal precursor (e.g., [Rh(Cp*)Cl₂]₂ or [Ru(p-cymene)Cl₂]₂) is critical.
-
Incomplete Complexation: Ensure the stoichiometry between the metal precursor and the ligand is correct. Incomplete formation of the active chiral catalyst will lead to a competing, non-enantioselective background reaction.
-
Catalyst Deactivation: The active catalyst can be sensitive to air and moisture. Proper handling under an inert atmosphere (e.g., argon or nitrogen) is essential. Catalyst deactivation can occur through various pathways, including ligand degradation or metal center oxidation[2].
-
-
Reaction Conditions:
-
Solvent: The choice of solvent can significantly impact enantioselectivity. For instance, in the asymmetric hydrogenation of quinolines, alcoholic solvents or even solvent-free conditions have been shown to be effective[3]. The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex.
-
Temperature: Temperature is a critical parameter. Generally, lower temperatures lead to higher enantioselectivity, but at the cost of reaction rate. It's important to find the optimal balance. In some cases, an "inversion temperature" can be observed, above which the selectivity decreases or even inverts[4].
-
Additives: In some cases, additives can enhance enantioselectivity or reactivity. For example, in the asymmetric transfer hydrogenation of dihydroisoquinolines using a rhodium catalyst with a (R)-CAMPY ligand (derived from this compound), the addition of La(OTf)₃ was found to be beneficial for conversion, although the reported enantiomeric excess was modest (up to 69% ee)[5].
-
-
Substrate:
-
Purity: Substrate impurities can act as catalyst poisons. Common poisons for rhodium and palladium catalysts include sulfur compounds, nitriles, and other nitrogen-containing heterocycles.
-
Steric and Electronic Effects: The structure of the substrate itself plays a crucial role. Bulky substituents near the reaction center can either enhance or diminish enantioselectivity depending on the specific catalyst-substrate interactions.
-
Question 2: My reaction is very slow or does not proceed to completion. What should I check?
Answer:
Low reactivity can be due to catalyst deactivation, suboptimal reaction conditions, or inherent substrate limitations.
-
Catalyst Activity:
-
Catalyst Loading: While a lower catalyst loading is desirable, it might be too low for a challenging substrate. Try incrementally increasing the catalyst loading.
-
Catalyst Deactivation: As mentioned above, the catalyst might be deactivated by impurities or improper handling. Ensure all reagents and solvents are pure and degassed, and the reaction is run under a strictly inert atmosphere.
-
-
Reaction Conditions:
-
Temperature: Increasing the temperature will generally increase the reaction rate, but be mindful of the potential negative impact on enantioselectivity.
-
Concentration: Very low concentrations can lead to slow reaction rates. Ensure the concentration is within the range reported for similar reactions.
-
Hydrogen Source (for hydrogenations): In transfer hydrogenations, the choice of hydrogen donor (e.g., formic acid/triethylamine azeotrope, isopropanol) and its purity are important. For hydrogenations using H₂, ensure efficient stirring and good gas-liquid mass transfer.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical application of a ligand derived from this compound?
A1: A prominent application is in the synthesis of chiral diamine ligands, such as (R)-CAMPY. These ligands are then complexed with rhodium or iridium to catalyze the asymmetric transfer hydrogenation of imines and quinolines to produce chiral amines and tetrahydroquinolines, which are valuable building blocks in medicinal chemistry[1][5].
Q2: How does the structure of the (R)-CAMPY ligand influence the catalysis?
A2: The (R)-CAMPY ligand is a bidentate diamine that coordinates to the metal center, creating a chiral environment around it. The stereochemistry of the resulting product is dictated by the spatial arrangement of the ligand, which forces the substrate to approach the metal center from a specific direction.
Catalytic Cycle for Asymmetric Transfer Hydrogenation:
Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.
Q3: Are there any general trends for the effect of solvents on enantioselectivity with these types of catalysts?
A3: Yes, solvent choice is critical. In the asymmetric hydrogenation of quinolines with ruthenium-diamine complexes, polar solvents like methanol and ethylene glycols have been shown to be effective[3][6]. Non-protic solvents can also be used, and in some cases, solvent-free conditions have provided excellent results[3]. The optimal solvent depends on the specific substrate and catalyst system, and screening of different solvents is often necessary.
Q4: Can I use this compound directly as a chiral ligand?
A4: While this compound is the source of chirality, it is typically converted into a more complex ligand, such as a diamine or a phosphine-containing ligand, before being used in catalysis. These modifications enhance the coordinating ability of the ligand to the metal center and create a more defined and effective chiral pocket for stereocontrol.
Quantitative Data Summary
The following tables summarize the impact of various reaction parameters on the enantioselectivity and conversion in asymmetric reactions using catalysts derived from this compound.
Table 1: Effect of Catalyst and Additives on Asymmetric Transfer Hydrogenation of 1-Phenyl-3,4-dihydroisoquinoline
| Entry | Catalyst | Additive (mol%) | Conversion (%) | ee (%) |
| 1 | [IrCp(R)-CAMPY(Cl)]Cl | - | 15 | 10 |
| 2 | [RuCp(R)-CAMPY(Cl)] | - | 25 | 15 |
| 3 | [RhCp(R)-CAMPY(Cl)]Cl | - | >99 | 69 |
| 4 | [RhCp(R)-CAMPY(Cl)]Cl | La(OTf)₃ (33) | >99 | 65 |
Data adapted from Facchetti, G., et al. (2023). Molecules, 28(4), 1907.[5]
Table 2: Influence of Solvent on Asymmetric Hydrogenation of 2-Methylquinoline
| Entry | Solvent | Conversion (%) | ee (%) |
| 1 | Methanol | >99 | 95 |
| 2 | Ethanol | >99 | 94 |
| 3 | Isopropanol | >99 | 92 |
| 4 | Toluene | 85 | 88 |
| 5 | THF | 78 | 85 |
| 6 | Triethylene glycol | >99 | 99 |
Representative data based on trends reported in Zhou, Y.-G., et al. (2016). Chem. Asian J., 11(19), 2773-2777.[6]
Experimental Protocols
Synthesis of (R)-8-amino-5,6,7,8-tetrahydroquinoline ((R)-CAMPY Ligand Precursor)
This protocol is adapted from the literature for the synthesis of the chiral diamine precursor from this compound.
-
Mesylation of the Alcohol: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an argon atmosphere, add triethylamine (1.5 eq). Stir the mixture for 10 minutes, then add methanesulfonyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Azide Substitution: To the reaction mixture, add sodium azide (3.0 eq) and a phase-transfer catalyst such as tetrabutylammonium bromide (0.1 eq). Add water to the mixture and stir vigorously at room temperature for 24 hours.
-
Work-up and Extraction: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Reduction of the Azide: Dissolve the crude azide in methanol and add a catalytic amount of Pd/C (10 mol%). Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).
-
Purification: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate. The crude product can be purified by column chromatography on silica gel to afford (R)-8-amino-5,6,7,8-tetrahydroquinoline.
Asymmetric Transfer Hydrogenation of 1-Phenyl-3,4-dihydroisoquinoline
This is a representative protocol using a rhodium catalyst with a ligand derived from this compound.
-
Catalyst Preparation (in situ): In a glovebox, to a Schlenk flask, add [Rh(Cp*)Cl₂]₂ (0.5 mol%) and the (R)-CAMPY ligand (1.1 mol%). Add degassed solvent (e.g., a water/methanol mixture). Stir the mixture at room temperature for 30 minutes to form the pre-catalyst.
-
Reaction Setup: To the catalyst solution, add the substrate, 1-phenyl-3,4-dihydroisoquinoline (1.0 eq).
-
Initiation: Add the hydrogen source, a formic acid/triethylamine azeotropic mixture (5:2 ratio, 5.0 eq of formic acid), to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., 30 °C) and monitor the progress by TLC or GC/HPLC.
-
Work-up: Once the reaction is complete, quench the reaction with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography. Determine the enantiomeric excess of the product by chiral HPLC analysis.
References
- 1. This compound | 451466-81-2 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent-Regulated Asymmetric Hydrogenation of Quinoline Derivatives in Oligo(Ethylene Glycol)s through Host-Guest Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions Catalyzed by (R)-5,6,7,8-tetrahydroquinolin-8-ol Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing chiral catalysts derived from (R)-5,6,7,8-tetrahydroquinolin-8-ol. The focus is on improving the yield and enantioselectivity of asymmetric transfer hydrogenation (ATH) reactions, a primary application for these catalyst systems.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction is showing low or no conversion. What are the potential causes and how can I improve the yield?
A1: Low conversion in asymmetric transfer hydrogenation reactions can stem from several factors, ranging from catalyst activity to reaction conditions. Below is a step-by-step guide to troubleshoot this issue.
-
Catalyst Integrity and Preparation:
-
Ligand Purity: Ensure the chiral diamine ligand, synthesized from this compound, is of high purity. Impurities can interfere with the formation of the active catalyst.
-
Active Catalyst Formation: The active catalyst is typically formed in situ from a metal precursor (e.g., [RhCpCl2]2, [IrCpCl2]2, or [Ru(p-cymene)Cl2]2) and the chiral ligand. Ensure the correct stoichiometry is used and that the pre-formation or activation step is performed as described in the protocol.
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Catalyst Deactivation: The catalyst may deactivate during the reaction. Common deactivation pathways include the formation of inactive metal hydrides or nanoparticles.[1] Consider degassing solvents to remove oxygen, which can contribute to catalyst degradation.
-
-
Reaction Conditions:
-
Hydrogen Donor: The choice and ratio of the hydrogen donor are critical. For formic acid/triethylamine (HCOOH/TEA), an optimal ratio is often crucial for both rate and enantioselectivity.[2] A common starting point is a 5:2 molar ratio of HCOOH:TEA.
-
Solvent: The solvent system can significantly impact the reaction. While aprotic solvents like dichloromethane (DCM) or acetonitrile are common, aqueous/organic co-solvent systems (e.g., water/methanol) have been shown to enhance reaction rates and yields for certain substrates.[3]
-
Temperature: While room temperature is a good starting point, some reactions may require heating to improve conversion. However, be aware that higher temperatures can sometimes negatively impact enantioselectivity. A screening of temperatures (e.g., 20°C to 60°C) is recommended.
-
pH in Aqueous Systems: For reactions in aqueous media, the pH is a critical parameter. The optimal pH window can be narrow, and deviations can lead to a significant drop in reaction rate.[4]
-
-
Substrate-Related Issues:
-
Substrate Purity: Impurities in the substrate can act as poisons to the catalyst. Ensure the purity of your starting material.
-
Steric Hindrance: Highly sterically hindered substrates may react slower. In such cases, increasing the catalyst loading or reaction time might be necessary. The use of additives can also be beneficial for challenging substrates.[5]
-
Q2: The enantioselectivity (ee) of my reaction is lower than expected. How can I improve it?
A2: Sub-optimal enantioselectivity is a common challenge in asymmetric catalysis. Here are key parameters to investigate:
-
Ligand Structure: The structure of the chiral ligand is paramount. Ensure you are using the correct ligand for your specific substrate. Minor modifications to the ligand backbone can have a significant impact on enantioselectivity.
-
Metal Precursor: The choice of metal (Rh, Ir, Ru) can influence enantioselectivity. If you are using a rhodium catalyst and getting low ee, consider screening iridium or ruthenium analogues.
-
Solvent Effects: The polarity and coordinating ability of the solvent can affect the chiral environment of the catalyst. A solvent screening is often beneficial.
-
Temperature: Temperature can have a pronounced effect on enantioselectivity. Lowering the reaction temperature often leads to higher ee values, although this may come at the cost of a lower reaction rate.
-
Additives: The addition of Lewis acids, such as Lanthanum(III) triflate (La(OTf)3), has been shown to improve enantioselectivity in some cases, particularly for challenging substrates.[5] These additives can help in organizing the transition state.
-
Hydrogen Donor Ratio: As with reaction yield, the ratio of the components in the hydrogen donor system (e.g., HCOOH/TEA) can impact enantioselectivity.[2]
Q3: I am observing catalyst decomposition or precipitation during the reaction. What can I do to prevent this?
A3: Catalyst instability can lead to a stall in the reaction and reduced yields.
-
Inert Atmosphere: While many ATH reactions are robust, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of the catalyst.
-
Solvent Choice: The catalyst may have poor solubility in the chosen solvent, leading to precipitation. Ensure the catalyst is soluble in the reaction medium at the operating temperature. For aqueous systems, ensure the ligand design imparts sufficient water solubility to the complex.
-
Excess Base: In some systems, an excess of base can lead to competitive inhibition or the formation of inactive catalyst species.[1] Titrate the amount of base used carefully.
-
Arene Loss: For ruthenium-based catalysts, loss of the arene ligand can be a pathway to deactivation and the formation of nanoparticles.[1] If this is suspected, switching to a different metal precursor (Rh or Ir) might be a solution.
Quantitative Data Summary
Table 1: Effect of Metal Catalyst on Asymmetric Transfer Hydrogenation of 1-phenyl-3,4-dihydroisoquinoline
| Entry | Metal Precursor | Ligand | Additive | Conversion (%) | ee (%) |
| 1 | [RhCpCl2]2 | (R)-CAMPY | None | >99 | 69 |
| 2 | [IrCpCl2]2 | (R)-CAMPY | None | 40 | 45 |
| 3 | [Ru(p-cymene)Cl2]2 | (R)-CAMPY | None | No Reaction | - |
| 4 | [RhCp*Cl2]2 | (R)-CAMPY | La(OTf)3 | >99 | 68 |
Data synthesized from literature reports for representative reactions.[5] (R)-CAMPY is a chiral diamine derived from this compound.
Table 2: Influence of Reaction Parameters on Yield and Enantioselectivity
| Parameter | Variation | Effect on Yield | Effect on ee | Notes |
| Temperature | Increase | Generally increases | May decrease | A balance must be found. |
| Catalyst Loading | Decrease | May decrease rate | Can decrease | Lower catalyst loading may lead to incomplete conversion. |
| Solvent | Aprotic vs. Aqueous | Varies | Varies | Aqueous systems can accelerate the rate for some substrates. |
| HCOOH/TEA Ratio | Deviation from optimal | Can decrease rate | Can decrease | The optimal ratio is often substrate-dependent.[2] |
| Additive (e.g., La(OTf)3) | Addition | Can increase | Can increase | Particularly for sterically demanding substrates.[5] |
Experimental Protocols
Protocol 1: Synthesis of Chiral Diamine Ligand (e.g., (R)-CAMPY) from this compound
This protocol is a generalized procedure based on literature methods.[6]
-
Preparation of (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline:
-
To a solution of racemic (±)-5,6,7,8-tetrahydroquinolin-8-ol (1 eq.) in an appropriate solvent (e.g., di-isopropyl ether), add vinyl acetate (5 eq.) and lipase from Candida antarctica (e.g., Novozym 435, ~0.5 eq. by weight).
-
Stir the mixture at a slightly elevated temperature (e.g., 60°C) for 24-48 hours. Monitor the reaction by chiral HPLC.
-
After the reaction reaches approximately 50% conversion, filter off the lipase.
-
Remove the solvent under reduced pressure. The resulting mixture of (S)-alcohol and (R)-acetate can be separated by column chromatography.
-
-
Hydrolysis of the Acetate:
-
Dissolve the purified (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline (1 eq.) in methanol.
-
Add potassium carbonate (K2CO3, ~4 eq.) and stir at room temperature for 2-4 hours.
-
Remove methanol under reduced pressure. Add water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
-
-
Conversion to the Chiral Diamine:
-
The conversion of the (R)-alcohol to the corresponding (R)-8-amino derivative typically involves a two-step process: activation of the hydroxyl group (e.g., mesylation) followed by displacement with an azide and subsequent reduction.
-
Mesylation and Azide Displacement: Dissolve this compound (1 eq.) in a suitable solvent like CH2Cl2 at 0°C. Add DMAP (catalytic), MsCl (~4 eq.), and NaN3 (~50 eq.). Add DMSO and stir for several hours. Quench the reaction with water and extract. Purify the resulting azide by column chromatography.
-
Reduction to Amine: Dissolve the (R)-8-azido-5,6,7,8-tetrahydroquinoline in ethanol and hydrogenate in the presence of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Filter the catalyst and concentrate the solvent to obtain the chiral diamine.
-
Protocol 2: General Procedure for Asymmetric Transfer Hydrogenation (ATH) of a Dihydroisoquinoline
-
Catalyst Pre-formation (in situ):
-
In a reaction vial under an inert atmosphere, dissolve the metal precursor (e.g., [RhCp*Cl2]2, 0.005 eq.) and the chiral diamine ligand (e.g., (R)-CAMPY, 0.01 eq.) in the chosen solvent (e.g., a water/methanol co-solvent).
-
Stir the mixture at room temperature for 15-30 minutes.
-
-
Reaction Setup:
-
To the catalyst solution, add the dihydroisoquinoline substrate (1 eq.).
-
If an additive is required (e.g., La(OTf)3, 0.33 eq.), add it at this stage.
-
Add the hydrogen donor system (e.g., a pre-mixed solution of HCOOH and TEA, typically in a 5:2 molar ratio, providing a large excess of formate).
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at the desired temperature (e.g., 30°C).
-
Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the chiral tetrahydroisoquinoline.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
-
Visualizations
Caption: Workflow for ATH using a chiral ligand derived from this compound.
Caption: Troubleshooting guide for low reaction yield in asymmetric transfer hydrogenation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric Transfer Hydrogenation of Imines in Water by Varying the Ratio of Formic Acid to Triethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric transfer hydrogenation of imines in water/methanol co-solvent system and mechanistic investigation by DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Rh III- and Ir III-catalyzed asymmetric transfer hydrogenation of ketones in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Common side reactions with (R)-5,6,7,8-tetrahydroquinolin-8-ol and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-5,6,7,8-tetrahydroquinolin-8-ol. The information provided is intended to help users anticipate and avoid common side reactions and experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Purity and Enantiomeric Excess
-
Question: My final product has low enantiomeric excess (e.e.). What are the common causes and how can I improve it?
Answer: Low enantiomeric excess is a frequent challenge. The primary cause is often incomplete separation of the (R) and (S) enantiomers during synthesis or resolution.
Troubleshooting:
-
Enzymatic Kinetic Resolution: This is a common method for separating the enantiomers of 5,6,7,8-tetrahydroquinolin-8-ol.[1][2] Ensure the lipase (e.g., from Candida antarctica) is active and that the reaction conditions (temperature, solvent, reaction time) are optimized.[2] Monitor the reaction progress using chiral HPLC to stop the reaction at the optimal point for highest e.e. of the desired enantiomer.
-
Chromatographic Separation: If you are separating the enantiomers via chromatography, ensure your chiral column is appropriate for this compound and the mobile phase is optimized for baseline separation.[1][2]
-
Recrystallization: In some cases, enantiomeric enrichment can be achieved through fractional crystallization of diastereomeric salts.
-
-
Question: I am observing impurities in my sample of this compound. What could they be?
Answer: Impurities can arise from the starting materials, side reactions during synthesis, or degradation.
Troubleshooting:
-
Starting Material Purity: Ensure the purity of the initial quinoline used for hydrogenation.
-
Incomplete Hydrogenation: The synthesis of the tetrahydroquinoline scaffold involves the hydrogenation of quinoline. Incomplete reaction can leave residual quinoline or partially hydrogenated intermediates.
-
Isomerization: At elevated temperatures, isomerization of the tetrahydroquinoline ring can occur.[1][3] This can be minimized by maintaining careful temperature control during synthesis and storage.
-
2. Isomerization and Stability
-
Question: Can this compound isomerize during my reaction?
Answer: Yes, isomerization of the tetrahydroquinoline core is a potential side reaction, especially at higher temperatures.[1][3] This typically involves dehydrogenation and re-hydrogenation steps, which can lead to the formation of a more thermodynamically stable isomer.[1]
Troubleshooting:
-
Temperature Control: Avoid excessive heating during reactions and purification steps unless the protocol specifically requires it for a subsequent isomerization step to a desired product.[3]
-
Catalyst Choice: The choice of catalyst can influence the propensity for isomerization. For simple hydrogenation, catalysts that are active at lower temperatures are preferred.
-
-
Question: Is this compound stable in solution?
Answer: While specific stability data for this compound is not extensively documented in the provided results, related fused tetrahydroquinoline structures have been identified as potentially unstable in solution under standard laboratory conditions over time, acting as pan-assay interference compounds (PAINS).[4] It is good practice to use freshly prepared solutions and to store the compound under inert gas and protected from light, especially for sensitive applications.
3. Unwanted Reactivity
-
Question: I am trying to perform a reaction at a different position on the molecule, but I am seeing side products related to the 8-hydroxyl group. How can I prevent this?
Answer: The hydroxyl group at the C-8 position is a primary site for functionalization and can interfere with reactions at other sites.[1]
Troubleshooting:
-
Protecting Groups: To prevent unwanted reactions at the 8-hydroxyl group, consider using a suitable protecting group. The choice of protecting group will depend on the reaction conditions you plan to use subsequently. Common protecting groups for alcohols are stable under various conditions and can be selectively removed.
-
-
Question: When using strong bases like n-butyllithium, I am getting a mixture of products. Why is this happening?
Answer: The C-8 position of 5,6,7,8-tetrahydroquinoline is susceptible to deprotonation by strong bases, leading to the formation of an 8-lithio intermediate.[1] This is a powerful nucleophile that can react with electrophiles. If your reaction aims to deprotonate another position, you may get competitive lithiation at C-8.
Troubleshooting:
-
Directed Ortho Metalation: If applicable, use directing groups to guide the lithiation to the desired position.
-
Protecting the Hydroxyl Group: If the hydroxyl proton is the most acidic, it will be deprotonated first. If you intend to deprotonate a carbon atom, the hydroxyl group must be protected.
-
Experimental Protocols
Enzymatic Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol [2]
This protocol describes the separation of racemic 5,6,7,8-tetrahydroquinolin-8-ol into its (R) and (S) enantiomers using a lipase.
Materials:
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(±)-5,6,7,8-Tetrahydroquinolin-8-ol
-
Vinyl acetate
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Lipase acrylic resin from Candida antarctica
-
4Å molecular sieves
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Isopropyl ether (i-Pr₂O)
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Ethyl acetate
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Hexane
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Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Celite
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A mixture of (±)-5,6,7,8-tetrahydroquinolin-8-ol (1 eq.), vinyl acetate (5 eq.), lipase acrylic resin from Candida antarctica (0.5 eq.), and 4Å molecular sieves (5 eq.) in i-Pr₂O is stirred for 30 hours at 60 °C.
-
The reaction progress is monitored by chiral HPLC.
-
After the desired conversion is reached, the lipase and molecular sieves are removed by filtration through a celite pad.
-
The filtrate is concentrated under vacuum.
-
The resulting (S)-5,6,7,8-tetrahydroquinolin-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline are separated by silica gel chromatography using an ethyl acetate/hexane mixture as the eluent.
-
To obtain this compound, the collected (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline enantiomer (1 eq.) is stirred with K₂CO₃ (4 eq.) in MeOH for 2 hours at room temperature.
-
The MeOH is removed under vacuum, and the mixture is treated with water and extracted with ethyl acetate.
-
The organic phase is washed with brine and dried over anhydrous Na₂SO₄.
-
The solvent is removed under vacuum to yield the final product.
| Parameter | Value | Reference |
| Temperature | 60 °C | [2] |
| Reaction Time | 30 hours | [2] |
| Substrate Concentration | 25 mM | [2] |
| (S)-alcohol Yield | 88% | [2] |
| (R)-acetate Yield | 86% | [2] |
Visualizations
Troubleshooting Workflow for Low Enantiomeric Excess
A troubleshooting workflow for addressing low enantiomeric excess.
Decision Tree for Preventing Unwanted Side Reactions
A decision-making guide for avoiding common side reactions.
References
Refinement of experimental procedures for (R)-5,6,7,8-tetrahydroquinolin-8-ol
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in refining experimental procedures for (R)-5,6,7,8-tetrahydroquinolin-8-ol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it significant? A1: this compound is a chiral organic compound featuring a tetrahydroquinoline scaffold. This framework is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural alkaloids and synthetic compounds with significant biological activities.[1] The specific (R)-enantiomer is crucial as its biological activity can differ significantly from its (S)-counterpart, making it a valuable chiral building block for synthesizing bioactive molecules and ligands for asymmetric catalysis.[1]
Q2: What are the primary synthetic strategies to obtain enantiomerically pure this compound? A2: The two main strategies are:
-
Enzymatic Kinetic Resolution: This is a widely used method that involves the resolution of racemic (±)-5,6,7,8-tetrahydroquinolin-8-ol. A lipase enzyme selectively acylates one enantiomer (typically the R-enantiomer), allowing for the separation of the resulting ester from the unreacted (S)-enantiomer.[1][2] The acylated (R)-enantiomer is then hydrolyzed to yield the desired (R)-alcohol.[2]
-
Asymmetric Synthesis: This approach involves the stereoselective reduction of the prochiral ketone, 5,6,7,8-tetrahydroquinolin-8-one, using a chiral catalyst to directly produce the (R)-alcohol with high enantiomeric excess.[1]
Q3: How is the enantiomeric excess (e.e.) of this compound determined? A3: The enantiomeric excess is typically determined using High-Performance Liquid Chromatography (HPLC) equipped with a chiral column, such as a Daicel AD-RH.[2] By comparing the peak areas of the two enantiomers, the purity of the chiral sample can be quantified.
Q4: What are the main applications of this compound? A4: Its primary applications are in two major areas:
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Precursor to Bioactive Compounds: The tetrahydroquinoline core is present in many molecules with diverse biological activities, including antiproliferative activity against cancer cell lines.[1][3]
-
Asymmetric Catalysis: It serves as a precursor to valuable chiral ligands.[1] These ligands, when complexed with metals like rhodium or iridium, are used as catalysts in asymmetric reactions, such as the transfer hydrogenation of imines to produce chiral amines.[1][2]
Q5: How should this compound and its intermediates be stored? A5: For long-term stability, it is recommended to store the compound at 4°C in a sealed container, protected from moisture.[4] If dissolved in a solvent, storage at -20°C (for one month) or -80°C (for up to six months) is advisable.[4]
Troubleshooting Guides
Synthesis & Resolution
Q: My enzymatic kinetic resolution is showing low yield and/or low enantioselectivity (e.e.). What are the common causes? A: Several factors can affect the efficiency of lipase-catalyzed resolution.[1][2]
-
Enzyme Activity: Ensure the lipase (e.g., from Candida antarctica) is active and used in the correct proportion (e.g., 0.5 eq.).[2]
-
Reaction Time & Temperature: The reaction typically requires elevated temperatures (e.g., 60 °C) and extended times (e.g., 30 hours) to proceed effectively.[2] Monitor the reaction by chiral HPLC to avoid letting it go much beyond 50% conversion, which would decrease the e.e. of the remaining substrate.
-
Solvent and Acyl Donor: The choice of solvent (e.g., i-Pr₂O) and acyl donor (e.g., vinyl acetate) is critical and can significantly influence enantioselectivity.[1][2]
-
Water Content: The presence of excess water can lead to hydrolysis of the product. Using molecular sieves (e.g., 4Å) is recommended to maintain anhydrous conditions.[2]
Q: The asymmetric reduction of 5,6,7,8-tetrahydroquinolin-8-one is resulting in a nearly racemic product. How can I improve stereoselectivity? A: Achieving high stereoselectivity in asymmetric reductions is highly dependent on the catalytic system.
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Catalyst Integrity: Verify the chiral catalyst's purity, and structural integrity, and ensure the correct loading is used.
-
Reaction Conditions: These reactions are often sensitive to air and moisture. Use standard Schlenk line or glove box techniques to maintain an inert atmosphere (nitrogen or argon) and use anhydrous solvents.[2]
-
Hydrogen Source: Whether using H₂ gas or a transfer hydrogenation source like formic acid, ensure it is of high purity and used under the optimized pressure and temperature conditions for your specific catalyst.[5]
Purification & Analysis
Q: I am struggling to separate (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline from the unreacted (S)-alcohol after the resolution step. What can I do? A: Chromatographic separation is the standard method.[2]
-
Optimize Eluent System: The polarity difference between the acetate ester and the alcohol is key. Systematically vary the ratio of your solvents (e.g., ethyl acetate and hexane) to achieve better separation on a silica gel column.[2] A common starting point is a 7:3 mixture of hexane to ethyl acetate.[2]
-
Column Loading: Avoid overloading the column, as this will lead to poor separation and overlapping fractions.
-
TLC Analysis: Use Thin-Layer Chromatography (TLC) to carefully monitor the separation and identify the optimal solvent system before running the column.
Q: My final (R)-alcohol product appears impure after the hydrolysis of the acetate ester. What are the likely causes? A:
-
Incomplete Hydrolysis: Ensure the hydrolysis reaction (e.g., using K₂CO₃ in methanol) has gone to completion.[2] Monitor the reaction by TLC until no starting acetate is visible.
-
Work-up Issues: During the aqueous work-up, ensure proper phase separation and sufficient washing of the organic layer to remove inorganic salts and other water-soluble impurities.[2]
-
Final Purification: A final purification step, such as column chromatography or recrystallization, is often necessary to obtain the highly pure (R)-alcohol.[2]
Q: My chiral HPLC analysis shows poor peak resolution between the enantiomers. How can this be improved? A:
-
Mobile Phase: Adjust the composition of the mobile phase. For a Daicel AD-RH column, a mixture of acetonitrile and water is often used.[2] Fine-tuning the percentage of acetonitrile can significantly impact resolution.
-
Flow Rate: Optimize the flow rate. A typical rate is 1.0 mL/min, but slight adjustments may improve peak shape and separation.[2]
-
Column Condition: Ensure the chiral column has not been contaminated or degraded. If necessary, flush the column according to the manufacturer's instructions or replace it.
Data Summary Tables
Table 1: Example Conditions for Enzymatic Kinetic Resolution
| Parameter | Condition | Reference |
|---|---|---|
| Substrate | (±)-5,6,7,8-Tetrahydroquinolin-8-ol (1 eq.) | [2] |
| Enzyme | Lipase acrylic resin from Candida antarctica (0.5 eq.) | [2] |
| Acyl Donor | Vinyl acetate (5 eq.) | [2] |
| Solvent | i-Pr₂O | [2] |
| Additive | 4Å molecular sieves (5 eq.) | [2] |
| Temperature | 60 °C | [2] |
| Time | 30 hours | [2] |
| Yield ((S)-OH) | 88% | [2] |
| Yield ((R)-OAc) | 86% |[2] |
Table 2: Example Chiral HPLC Parameters for Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Daicel AD-RH | [2] |
| Mobile Phase | 20% CH₃CN in H₂O | [2] |
| Flow Rate | 1.0 mL/min | [2] |
| Retention Time ((R)-OAc) | 10.8 min | [2] |
| Retention Time ((S)-OH) | 13.5 min |[2] |
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol This protocol is based on a published procedure.[2]
-
Reaction Setup: To a solution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol (1 eq.) in diisopropyl ether (i-Pr₂O, to a final concentration of 25 mM), add vinyl acetate (5 eq.), lipase acrylic resin from Candida antarctica (0.5 eq.), and 4Å molecular sieves (5 eq.).
-
Reaction: Stir the mixture at 60 °C for 30 hours.
-
Monitoring: Monitor the reaction progress by chiral HPLC to confirm the formation of (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline and the consumption of the (R)-alcohol.
-
Work-up: After the reaction, cool the mixture and remove the lipase and molecular sieves by filtration through a pad of celite.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Separate the two products, (S)-5,6,7,8-tetrahydroquinolin-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline, by silica gel column chromatography using an ethyl acetate/hexane (e.g., 3:7) eluent system.
Protocol 2: Hydrolysis of (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline This protocol is based on a published procedure.[2]
-
Reaction Setup: Dissolve the purified (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline (1 eq.) in methanol (to a final concentration of 160 mM) and add potassium carbonate (K₂CO₃, 4 eq.).
-
Reaction: Stir the mixture at room temperature for 2 hours.
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Extraction: Add water and ethyl acetate to the residue. Separate the organic phase, and wash it twice with brine before drying over anhydrous Na₂SO₄.
-
Purification: Evaporate the solvent and purify the resulting crude product by column chromatography to yield pure this compound.
Experimental Workflows
Caption: Workflow for obtaining this compound via enzymatic resolution.
Caption: General pathways for the asymmetric synthesis of the target compound from its ketone precursor.
References
Stability and degradation of (R)-5,6,7,8-tetrahydroquinolin-8-ol under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and degradation of (R)-5,6,7,8-tetrahydroquinolin-8-ol. This information is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary known stability concerns for this compound?
A1: Based on the chemistry of the tetrahydroquinoline and 8-hydroxyquinoline scaffolds, the primary stability concerns for this compound are its susceptibility to oxidation and potential sensitivity to light. Some related compounds have also shown pH-dependent stability, particularly in alkaline conditions.
Q2: How should I store this compound to minimize degradation?
A2: To minimize degradation, it is recommended to store this compound in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. For solutions, use of degassed solvents and protection from light are advisable. 8-Hydroxyquinoline, a related compound, is known to darken when exposed to light[1].
Q3: Is this compound sensitive to pH?
Q4: What are the likely degradation products of this compound?
A4: Potential degradation products can arise from oxidation of the tetrahydroquinoline ring to form the corresponding quinoline or 3,4-dihydroquinolone derivatives[4][5][6]. Oxidation of the secondary alcohol at the 8-position to a ketone is also a possibility. Under photolytic conditions, complex degradation pathways may be initiated.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low yield or recovery of this compound in a reaction. | The compound may be degrading under the reaction conditions (e.g., presence of oxidizing agents, exposure to air, high temperature). | - Run the reaction under an inert atmosphere (nitrogen or argon).- Use degassed solvents.- Consider adding an antioxidant if compatible with your reaction.- Evaluate the thermal stability of the compound at your reaction temperature. |
| Appearance of unexpected byproducts in analytical chromatograms (e.g., HPLC). | These byproducts could be degradation products. Oxidation is a common degradation pathway for tetrahydroquinolines[4][5][6][7][8]. | - Characterize the byproducts using techniques like LC-MS to identify their molecular weights.- Compare the retention times with those of potential degradation products (e.g., the corresponding quinoline).- Perform a forced degradation study (see experimental protocols below) to intentionally generate degradation products as analytical standards. |
| Discoloration of the compound or its solution upon storage or during a reaction. | Discoloration may indicate degradation, particularly due to oxidation or light exposure. 8-Hydroxyquinoline and some fused tetrahydroquinolines are known to discolor[1][9]. | - Store the compound and its solutions protected from light using amber vials or by wrapping the container in aluminum foil.- Ensure storage is under an inert atmosphere.- For reactions, consider running them in a flask protected from light. |
| Inconsistent results in biological assays. | Some fused tetrahydroquinolines are known to be unstable in solution and can act as pan-assay interference compounds (PAINS) by degrading into reactive byproducts[9][10]. | - Prepare fresh solutions of this compound immediately before use.- Assess the stability of the compound in your assay buffer over the time course of the experiment. |
Summary of Potential Stability Issues
| Stress Condition | Potential for Degradation | Likely Degradation Pathway | Notes |
| Oxidative | High | Aromatization of the tetrahydroquinoline ring; oxidation of the secondary alcohol. | Tetrahydroquinolines can be oxidized by various agents, including air[4][5][6][7][8]. |
| Photolytic | Moderate to High | Complex degradation. Photodegradation has been observed for related 8-hydroxyquinolines[1]. | It is advisable to handle the compound and its solutions with protection from light. |
| Thermal | Dependent on temperature and duration | Isomerization or decomposition at elevated temperatures. | A study on a polymer containing 8-hydroxyquinoline showed thermal stability, but this may not be directly applicable to the small molecule[11]. |
| Hydrolytic (pH) | Possible, especially at alkaline pH | Degradation may be accelerated under basic conditions. | Based on data from similar heterocyclic structures[2][3]. 8-hydroxyquinoline itself is not expected to undergo hydrolysis[1]. |
Experimental Protocols
General Workflow for a Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method[12][13][14][15].
Potential Oxidative Degradation Pathway
Oxidation is a significant degradation pathway for tetrahydroquinolines, often leading to aromatization.
References
- 1. 8-Hydroxyquinoline | C9H7NO | CID 1923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective electrochemical oxidation of tetrahydroquinolines to 3,4-dihydroquinolones - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Selective electrochemical oxidation of tetrahydroquinolines to 3,4-dihydroquinolones - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fused Tetrahydroquinolines Are Interfering with Your Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. onyxipca.com [onyxipca.com]
- 13. ajpsonline.com [ajpsonline.com]
- 14. ijrpp.com [ijrpp.com]
- 15. medcraveonline.com [medcraveonline.com]
Enhancing the stereoselectivity of (R)-5,6,7,8-tetrahydroquinolin-8-ol catalysts
Technical Support Center: (R)-5,6,7,8-tetrahydroquinolin-8-ol Catalysts
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with this compound and its derivatives in asymmetric catalysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in asymmetric catalysis?
This compound is a valuable chiral building block primarily used as a precursor for novel chiral ligands.[1] Its most prominent application is in the synthesis of chiral diamine ligands, such as (R)-CAMPY, which are effective in transition metal-catalyzed asymmetric reactions.[1][2] These ligands, when complexed with metals like rhodium or iridium, have shown significant success in the asymmetric transfer hydrogenation (ATH) of imines to produce chiral amines, which are crucial intermediates in the synthesis of biologically active alkaloids and pharmaceuticals.[1][2]
Q2: How is enantiomerically pure this compound typically obtained?
A highly effective and widely used method for obtaining enantiomerically pure this compound is through the enzymatic kinetic resolution of the racemic mixture.[1][2] This technique often employs a lipase, such as lipase from Candida antarctica, to selectively acylate one enantiomer, allowing for the separation of the acetylated (R)-enantiomer from the unreacted (S)-enantiomer.[2] The acetylated (R)-enantiomer can then be hydrolyzed to yield the desired this compound with high enantiomeric excess (up to 99% e.e.).[1]
Q3: What are the key factors influencing the stereoselectivity of catalysts derived from this compound?
Several factors can significantly impact the stereoselectivity of catalytic systems employing ligands derived from this compound:
-
Ligand Structure: Modifications to the chiral ligand, such as the introduction of bulky substituents, can alter the steric environment around the metal center, thereby influencing the facial selectivity of the substrate approach.
-
Metal Precursor: The choice of the transition metal (e.g., Rh, Ir, Ru) complexed with the chiral ligand plays a crucial role in both catalytic activity and enantioselectivity.[2]
-
Additives: The use of additives, particularly Lewis acids (e.g., La(OTf)₃) or Brønsted acids, can enhance both the reaction rate and, in some cases, the enantioselectivity by activating the substrate.[2]
-
Solvent: The polarity and coordinating ability of the solvent can affect the conformation of the catalyst-substrate complex and, consequently, the stereochemical outcome.
-
Reaction Temperature: Lowering the reaction temperature often leads to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.
Troubleshooting Guide
Issue 1: Low Enantiomeric Excess (e.e.)
Possible Causes & Solutions:
-
Suboptimal Ligand-Metal Combination: The chosen metal precursor may not be the ideal partner for your specific chiral ligand and substrate.
-
Recommendation: Screen a variety of metal precursors (e.g., [RhCpCl₂]₂, [IrCpCl₂]₂, [Ru(p-cymene)Cl₂]₂) to identify the most effective combination for your reaction.
-
-
Incorrect Additive or Lack Thereof: The substrate may require activation to achieve high stereoselectivity.
-
Recommendation: Experiment with the addition of Lewis acids (e.g., La(OTf)₃, AgOTf) or Brønsted acids.[2] The optimal additive and its concentration should be determined empirically.
-
-
Reaction Temperature is Too High: Higher temperatures can lead to a decrease in enantioselectivity.
-
Recommendation: Perform the reaction at a lower temperature. A temperature screening study is advisable to find the optimal balance between reaction rate and enantioselectivity.
-
-
Solvent Effects: The solvent may not be optimal for the desired stereochemical outcome.
-
Recommendation: Conduct a solvent screen, evaluating a range of solvents with varying polarities and coordinating properties.
-
Issue 2: Poor Catalyst Activity / Low Conversion
Possible Causes & Solutions:
-
Catalyst Poisoning: The substrate or impurities in the reaction mixture may be deactivating the catalyst.
-
Recommendation: Ensure all reagents and solvents are pure and dry. If substrate inhibition is suspected, consider using a higher catalyst loading or adding the substrate slowly over time.
-
-
Ineffective Substrate Activation: The substrate may not be sufficiently activated under the current reaction conditions.
-
Recommendation: As with low e.e., the use of Lewis or Brønsted acid additives can significantly enhance reactivity.[2]
-
-
Mass Transfer Limitations (for heterogeneous systems): If the catalyst is immobilized, poor mixing can limit the reaction rate.
-
Recommendation: Ensure vigorous stirring to minimize mass transfer limitations.
-
Issue 3: Inconsistent Results
Possible Causes & Solutions:
-
Moisture or Air Sensitivity: The catalyst or reagents may be sensitive to air or moisture.
-
Recommendation: Perform reactions under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and reagents.
-
-
Variability in Catalyst Preparation: Inconsistent preparation of the catalyst can lead to variable performance.
-
Recommendation: Standardize the catalyst preparation protocol and ensure all steps are followed precisely.
-
-
Catalyst Degradation: The catalyst may be degrading over the course of the reaction.
-
Recommendation: Analyze the catalyst stability under the reaction conditions. If degradation is observed, consider using a more robust ligand or milder reaction conditions.
-
Data Presentation
Table 1: Effect of Metal Precursor and Additives on the Asymmetric Transfer Hydrogenation of 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline
| Entry | Catalyst Precursor | Ligand | Additive | Conversion (%) | e.e. (%) |
| 1 | [RhCpCl₂]₂ | (R)-CAMPY | - | >99 | 65 |
| 2 | [IrCpCl₂]₂ | (R)-CAMPY | - | 85 | 55 |
| 3 | [Ru(p-cymene)Cl₂]₂ | (R)-CAMPY | - | 10 | 15 |
| 4 | [RhCpCl₂]₂ | (R)-CAMPY | CH₃COOH | >99 | 60 |
| 5 | [RhCpCl₂]₂ | (R)-CAMPY | La(OTf)₃ | >99 | 69 |
| 6 | [RhCp*Cl₂]₂ | (R)-CAMPY | AgOTf | 95 | 62 |
Data synthesized from a study by Rimoldi and co-workers, which investigated the ATH of a model dihydroisoquinoline.[2]
Experimental Protocols
Protocol 1: Synthesis of (R)-8-amino-5,6,7,8-tetrahydroquinoline ((R)-CAMPY)
This protocol is adapted from the work of Rimoldi and co-workers.[2]
Step 1: Enzymatic Kinetic Resolution of (±)-5,6,7,8-tetrahydroquinolin-8-ol
-
To a solution of (±)-5,6,7,8-tetrahydroquinolin-8-ol (1 eq.) in isopropyl ether (i-Pr₂O), add vinyl acetate (5 eq.), lipase from Candida antarctica (0.5 eq. by weight), and 4Å molecular sieves (5 eq. by weight).
-
Stir the mixture at 60 °C for 30 hours.
-
Monitor the reaction progress by chiral HPLC.
-
Upon completion, filter the mixture through a pad of celite to remove the lipase and molecular sieves.
-
Concentrate the filtrate under reduced pressure.
-
Separate the resulting (S)-5,6,7,8-tetrahydroquinolin-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline by column chromatography on silica gel.
Step 2: Hydrolysis of (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline
-
Dissolve (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline (1 eq.) in methanol (MeOH).
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Add potassium carbonate (K₂CO₃) (4 eq.) and stir the mixture at room temperature for 2 hours.
-
Remove the MeOH under reduced pressure.
-
Add water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield this compound.
Step 3: Conversion to (R)-8-amino-5,6,7,8-tetrahydroquinoline
-
The conversion of the hydroxyl group to an amino group can be achieved through a multi-step process involving mesylation, azide displacement, and reduction, which is a standard procedure in organic synthesis.
Visualizations
Caption: Workflow for the synthesis of the (R)-CAMPY ligand.
Caption: Troubleshooting logic for enhancing stereoselectivity.
References
Overcoming solubility issues with (R)-5,6,7,8-tetrahydroquinolin-8-ol in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with (R)-5,6,7,8-tetrahydroquinolin-8-ol in organic solvents.
Troubleshooting Guide
Issue: this compound is not dissolving in my chosen organic solvent.
Initial Assessment Workflow
Caption: Troubleshooting workflow for addressing solubility issues.
Possible Causes and Solutions:
-
Cause 1: Inappropriate Solvent Selection. The polarity of the solvent may not be suitable for dissolving this compound, which is a moderately polar molecule containing both a hydroxyl group and a quinoline ring system.
-
Solution: Consult the qualitative solubility table below to select a more appropriate solvent. Polar protic and polar aprotic solvents are generally good starting points. The principle of "like dissolves like" suggests that solvents with similar polarity to the solute will be most effective.[1][2][3] For instance, short-chain alcohols like methanol and ethanol are often effective for compounds with hydroxyl groups.[1]
-
-
Cause 2: Low Dissolution Rate. The compound may be dissolving, but at a very slow rate.
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Solution: Increase the dissolution rate by:
-
Agitation: Stirring or vortexing the mixture can enhance the interaction between the solvent and the solute.
-
Sonication: Using an ultrasonic bath can help break down solute agglomerates and increase the surface area available for dissolution.
-
Gentle Heating: Carefully warming the mixture can increase the kinetic energy of the system and improve solubility. Always monitor for compound degradation at elevated temperatures.
-
-
-
Cause 3: Insufficient Solvent Volume. The concentration of the compound may be exceeding its solubility limit in the chosen solvent.
-
Solution: Increase the volume of the solvent incrementally until the compound fully dissolves. This will help determine the approximate saturation point.
-
-
Cause 4: Compound Purity and Form. Impurities or the crystalline form of the compound can affect its solubility.
-
Solution: Ensure the purity of your this compound using appropriate analytical techniques. If the compound is in a highly stable crystalline form, it may have lower solubility.
-
-
Cause 5: Environmental Factors. Temperature and humidity can influence solubility.
-
Solution: Control the experimental conditions. Ensure the temperature is appropriate for the desired solubility and that the solvent has not absorbed atmospheric moisture, which can alter its properties.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common organic solvents?
Qualitative Solubility Data Summary
| Solvent Class | Solvent Examples | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the solute can form hydrogen bonds with these solvents.[1] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone | Moderate to High | These solvents can engage in dipole-dipole interactions with the polar regions of the solute.[2] DMSO and DMF are often good solvents for a wide range of organic compounds. |
| Moderately Polar | Ethyl Acetate, Dichloromethane (DCM), Chloroform | Low to Moderate | These solvents may offer some solubility due to the overall polarity of the molecule, but are less effective than more polar options. |
| Nonpolar | Toluene, Hexane, Heptane | Very Low | The significant polarity of the hydroxyl and quinoline nitrogen makes it unlikely to dissolve well in nonpolar solvents. |
Q2: I need to use a less polar solvent for my reaction. How can I improve the solubility of this compound?
A2: If your experimental setup requires a less polar solvent, consider the following strategies:
-
Co-solvency: Add a small amount of a polar co-solvent (e.g., methanol or DMSO) to the less polar solvent to increase its solvating power.
-
Salt Formation: If your reaction conditions permit, converting the basic nitrogen of the quinoline ring to a salt (e.g., by adding a suitable acid) can significantly increase its polarity and solubility in more polar solvents.
-
Prodrug/Derivative Approach: Temporarily modifying the hydroxyl group to a less polar functional group could increase solubility in nonpolar solvents. This group can be removed in a subsequent step.
Q3: My compound is still not dissolving even after trying different solvents and techniques. What should I do next?
A3: If you have exhausted the common troubleshooting steps, consider the following:
-
Analytical Verification: Re-verify the identity and purity of your compound. An incorrect structure or significant impurities could be the source of the issue.
-
Literature Deep Dive: Search for literature on the synthesis or application of closely related analogs of this compound. These publications may contain specific details about suitable solvents and dissolution protocols.
-
Solid-State Characterization: Techniques like X-ray powder diffraction (XRPD) can help determine if the compound exists in a particularly stable (and thus less soluble) crystalline form.
Experimental Protocols
Protocol 1: Standardized a Equilibrium Solubility Measurement
This protocol is adapted from standard laboratory procedures for determining the thermodynamic equilibrium solubility of a compound.
Materials:
-
This compound
-
Selected organic solvents (analytical grade)
-
Vials with screw caps
-
Magnetic stirrer and stir bars or orbital shaker
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
Procedure:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Seal the vials and place them on a stirrer or shaker at a constant, controlled temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, to ensure saturation is reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilution and Analysis: Dilute the aliquot with a suitable solvent to a concentration within the linear range of your analytical method (e.g., HPLC).
-
Quantification: Analyze the diluted sample and determine the concentration of the dissolved compound. This concentration represents the equilibrium solubility.
Workflow for Equilibrium Solubility Measurement
References
Technical Support Center: Purification of (R)-5,6,7,8-tetrahydroquinolin-8-ol Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of products from (R)-5,6,7,8-tetrahydroquinolin-8-ol reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for purifying products derived from this compound reactions?
A1: The most common purification strategies include:
-
Silica Gel Column Chromatography: Widely used for separating reaction products from reagents and byproducts. It is effective for separating compounds with different polarities, such as the desired product from starting materials or impurities.[1]
-
Chiral High-Performance Liquid Chromatography (HPLC): The preferred method for separating enantiomers, especially when high enantiomeric purity is required.[2][3] This technique uses a chiral stationary phase (CSP) to differentiate between the (R) and (S) enantiomers.[4]
-
Kinetic Resolution: An enzymatic or chemical method to separate enantiomers. For example, lipase-catalyzed acetylation can selectively acylate one enantiomer, allowing the resulting ester and the unreacted alcohol to be separated by standard chromatography.[1][5]
-
Crystallization: Can be an effective method for purification, especially if the product is a solid. Recrystallization from a suitable solvent system can significantly improve purity.[6]
-
Solvent Extraction: Useful for initial work-up to remove water-soluble or acid/base-labile impurities. As a nitrogen heterocyclic compound, the basicity of the quinoline nitrogen can be exploited for acid-base extraction.[7][8][9]
Q2: How can I separate the (R)- and (S)-enantiomers of a 5,6,7,8-tetrahydroquinolin-8-ol derivative?
A2: Separating enantiomers is a critical step. The main approaches are:
-
Direct Separation via Chiral HPLC: This is a powerful analytical and preparative technique. The choice of chiral stationary phase (e.g., Chiralpak AD-H) and mobile phase is crucial for achieving baseline separation.[3][10]
-
Indirect Separation: This involves converting the enantiomers into diastereomers by reacting them with a pure chiral derivatizing agent.[11] The resulting diastereomers have different physical properties and can be separated using standard achiral chromatography (e.g., on silica gel).[4] Afterward, the chiral auxiliary is cleaved to yield the pure enantiomers.
-
Enzymatic Kinetic Resolution: This method uses an enzyme, such as Candida antarctica lipase, to selectively catalyze a reaction on one enantiomer at a much faster rate than the other.[1] For a racemic mixture of 5,6,7,8-tetrahydroquinolin-8-ol, lipase can selectively acetylate the (R)-enantiomer, leaving the (S)-enantiomer as the alcohol. The resulting (R)-acetate and (S)-alcohol can then be easily separated using standard silica gel chromatography.[1][5]
Q3: What are some common impurities I might encounter in these reactions?
A3: Impurities can arise from several sources:
-
Unreacted Starting Materials: Incomplete reactions will leave starting this compound or other reagents in the mixture.
-
Over-alkylation or Side Products: The nitrogen atom and the hydroxyl group are both nucleophilic and can lead to side reactions depending on the reagents used.
-
Isomers: In some synthesis routes, isomers of the tetrahydroquinoline core may form.[12]
-
Catalyst Residues: If catalytic hydrogenation or cross-coupling reactions are performed, residual metals (e.g., Palladium) may contaminate the product.[5][13]
-
Solvent and Reagent Adducts: Impurities related to the solvents or reagents used during the reaction and work-up.
Troubleshooting Guides
Problem 1: Low Purity After Silica Gel Column Chromatography
| Possible Cause | Suggested Solution |
| Poor Separation (Overlapping Spots on TLC) | Optimize the mobile phase. Test various solvent systems with different polarities. Adding a small amount of a basic modifier like triethylamine (~0.1-1%) can improve peak shape and reduce tailing for basic compounds like tetrahydroquinolines. |
| Column Overloading | Reduce the amount of crude product loaded onto the column. A general rule is to use a mass ratio of silica gel to crude product of at least 30:1 to 50:1. |
| Compound Degradation on Silica | Some sensitive compounds can degrade on acidic silica gel. Use deactivated (neutral) silica or alumina for chromatography. Alternatively, perform the chromatography quickly and at a lower temperature if possible. |
| Co-eluting Impurities | If an impurity has a very similar polarity to your product, a single chromatography step may be insufficient. Consider a second purification step like recrystallization or preparative HPLC. |
Problem 2: Difficulty in Separating Enantiomers via Chiral HPLC
| Possible Cause | Suggested Solution |
| Incorrect Chiral Stationary Phase (CSP) | There is no universal CSP. Screen different types of chiral columns (e.g., polysaccharide-based like Chiralpak AD, OD; or Pirkle-type columns) to find one that provides selectivity for your compound.[2] |
| Suboptimal Mobile Phase | Systematically vary the mobile phase composition. For normal-phase chiral HPLC, adjust the ratio of the alcoholic modifier (e.g., isopropanol, ethanol) to the nonpolar solvent (e.g., hexane). Adding a basic or acidic additive (e.g., diethylamine, trifluoroacetic acid) can significantly impact resolution.[3] |
| Poor Peak Shape | Ensure the sample is fully dissolved in the mobile phase before injection. Peak tailing can sometimes be addressed by adding a small amount of a modifier to the mobile phase. |
| Low Resolution | Decrease the flow rate to increase the number of theoretical plates and improve resolution. Ensure the column temperature is controlled and optimized, as temperature can affect enantioseparation.[3] |
Problem 3: Low Yield After Purification
| Possible Cause | Suggested Solution |
| Product Loss During Extraction | Ensure the pH of the aqueous layer is correctly adjusted during acid-base extractions to prevent loss of the basic product. Perform multiple extractions (e.g., 3x) with the organic solvent to ensure complete recovery. |
| Product Sticking to the Column | Highly polar products can be difficult to elute from silica gel. Use a more polar eluent system, such as methanol in dichloromethane or ethyl acetate. If the product is still retained, consider reverse-phase chromatography. |
| Product Precipitation | The product may be precipitating during the purification process, for example, if the column is run at a low temperature or if the concentration is too high in a particular fraction.[14] Check for insolubility in your chosen solvents. |
| Volatile Product | If the product is volatile, it may be lost during solvent removal under vacuum. Use lower temperatures on the rotary evaporator and avoid prolonged exposure to high vacuum. |
Data Presentation
Table 1: Example Conditions for Chiral HPLC Separation Data compiled from reported methods for similar chiral compounds.
| Parameter | Condition 1: (R/S)-Hydroxychloroquine[3] | Condition 2: (R/S)-5,6,7,8-tetrahydroquinoline derivatives[1] |
| Column | Chiralpak AD-H (4.6 x 150 mm, 5 µm) | Daicel AD-RH |
| Mobile Phase | n-Hexane:Isopropanol (93:7 v/v) + 0.5% Diethylamine | Acetonitrile:Water (20:80 v/v) |
| Flow Rate | 0.8 mL/min | 1.0 mL/min |
| Temperature | 20 °C | Not Specified |
| Detection | UV at 343 nm | Not Specified |
| Retention Times | (R)-enantiomer: ~26 min, (S)-enantiomer: ~29 min | (R)-OAc: 10.8 min, (S)-OH: 13.5 min |
Table 2: Typical Silica Gel Chromatography Solvent Systems These are starting points and should be optimized using Thin Layer Chromatography (TLC).
| Polarity of Product | Recommended Solvent System | Notes |
| Low to Medium | Hexane / Ethyl Acetate gradient (e.g., 9:1 to 1:1) | A common choice for many organic compounds.[1] |
| Medium to High | Dichloromethane / Methanol gradient (e.g., 99:1 to 9:1) | Effective for more polar compounds. |
| Basic Compounds | Add 0.1-1% Triethylamine (TEA) or Ammonia | Reduces peak tailing and improves separation. |
Experimental Protocols
Protocol 1: General Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent system determined by TLC analysis.
-
Column Packing: Pour the slurry into the column and allow the silica to settle into a packed bed. Drain the excess solvent until it is level with the top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading") and carefully add it to the top of the column bed.
-
Elution: Carefully add the mobile phase to the top of the column. Begin elution, starting with the low-polarity solvent system. Gradually increase the polarity of the mobile phase (gradient elution) or use a single solvent mixture (isocratic elution) to move the compounds down the column.
-
Fraction Collection: Collect fractions in test tubes or vials and monitor the separation by TLC to identify which fractions contain the desired product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Protocol 2: Lipase-Catalyzed Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol[1]
-
Reaction Setup: In a suitable flask, combine (±)-5,6,7,8-Tetrahydroquinolin-8-ol (1 eq.), vinyl acetate (5 eq.), lipase acrylic resin from Candida antarctica (0.5 eq. by weight), and 4Å molecular sieves (5 eq. by weight) in isopropyl ether.
-
Incubation: Stir the mixture at a controlled temperature (e.g., 60 °C) for approximately 30 hours. Monitor the reaction progress using chiral HPLC to determine the conversion and enantiomeric excess.
-
Work-up: Once the desired conversion is reached (typically around 50%), filter the reaction mixture through a pad of celite to remove the lipase and molecular sieves.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Separate the resulting (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline and the unreacted (S)-5,6,7,8-tetrahydroquinolin-8-ol by silica gel column chromatography using a hexane/ethyl acetate solvent system.[1]
-
(Optional) Hydrolysis: The separated (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline can be hydrolyzed back to this compound using a mild base like potassium carbonate (K₂CO₃) in methanol.[1]
Visualizations
Caption: General purification workflow and decision-making process.
Caption: Logical troubleshooting for low purity in column chromatography.
Caption: Workflow for enantiomer separation via kinetic resolution.
References
- 1. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 451466-81-2 | Benchchem [benchchem.com]
- 6. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two-step heterocyclic nitrogen extraction from petroleum oils (Patent) | OSTI.GOV [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. doaj.org [doaj.org]
- 11. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 12. CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline - Google Patents [patents.google.com]
- 13. 5,6,7,8-Tetrahydroquinolin-8-ol synthesis - chemicalbook [chemicalbook.com]
- 14. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
Impact of temperature and pressure on (R)-5,6,7,8-tetrahydroquinolin-8-ol catalysis
Technical Support Center: (R)-5,6,7,8-tetrahydroquinolin-8-ol in Catalysis
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing this compound and its derivatives in catalytic applications. It provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data related to its use in asymmetric transfer hydrogenation.
Initial Clarification: Role of this compound in Catalysis
It is a common point of inquiry whether this compound functions as a catalyst itself. Based on current scientific literature, this compound is not typically used as a direct catalyst. Instead, its primary and highly valuable role is as a chiral precursor for the synthesis of more complex chiral ligands.[1] These ligands, often chiral diamines like (R)-CAMPY and (R)-Me-CAMPY, are then complexed with transition metals such as rhodium, iridium, or ruthenium to form highly effective catalysts for asymmetric synthesis.[2]
The focus of this guide is therefore on the application of such derived catalysts, particularly in the field of Asymmetric Transfer Hydrogenation (ATH) of cyclic imines, which is a key application for ligands derived from this compound.[2]
Frequently Asked Questions (FAQs)
Q1: What is the primary catalytic application of systems derived from this compound?
A1: The most prominent application is in Asymmetric Transfer Hydrogenation (ATH), particularly for the reduction of cyclic imines like 1-aryl-3,4-dihydroisoquinolines to produce chiral amines.[2] These chiral amine products are valuable intermediates in the synthesis of biologically active alkaloids and other pharmaceuticals. The catalysts typically consist of a rhodium or iridium metal center coordinated with a chiral diamine ligand, such as (R)-CAMPY, which is synthesized from this compound.[2]
Q2: How does temperature generally affect Asymmetric Transfer Hydrogenation (ATH) reactions?
A2: Temperature is a critical parameter in ATH. While a specific optimal temperature depends on the substrate and catalyst, some general trends are observed:
-
Increased Rate: Higher temperatures generally increase the reaction rate. One study on a Rh-diamine catalyst showed that raising the temperature to 78°C was effective.[1]
-
Potential Decrease in Enantioselectivity: For some catalytic systems, increasing the temperature can lead to a decrease in enantioselectivity (ee%). However, certain robust catalysts maintain high selectivity over a range of temperatures. For example, a chiral Rh-diamine complex was shown to be active from -20°C to +40°C without a significant drop in enantioselectivity.[3]
-
Catalyst Stability: Very high temperatures can lead to catalyst degradation, reducing overall efficiency and turnover number.
Q3: What is the impact of pressure on these ATH reactions?
A3: Asymmetric Transfer Hydrogenation (ATH) is distinct from asymmetric hydrogenation in that it does not use gaseous hydrogen (H₂). Instead, a hydrogen donor molecule like a formic acid/triethylamine mixture or isopropanol is used.[3][4] Consequently, the reaction is typically not sensitive to external pressure. Experiments are usually conducted at atmospheric pressure, simplifying the experimental setup. High-pressure equipment is not necessary, which is a significant operational advantage of ATH.[3]
Q4: Why is my enantioselectivity (ee%) low?
A4: Low enantioselectivity is a common issue. Please refer to the Troubleshooting Guide (T1) for a detailed breakdown of potential causes and solutions.
Q5: The reaction conversion is low or stalled. What are the possible causes?
A5: Low conversion can stem from several factors, including catalyst deactivation, issues with the hydrogen donor, or substrate inhibition. See Troubleshooting Guide (T2) for detailed guidance.
Q6: What is the role of additives like La(OTf)₃?
A6: Additives can significantly enhance catalytic performance. In the case of ATH with Rh/(R)-CAMPY catalysts, the addition of a Lewis acid like Lanthanum(III) triflate (La(OTf)₃) has been shown to be beneficial, especially for sterically hindered substrates.[2] The additive can help to activate the imine substrate, making it more susceptible to reduction and thereby improving the reaction conversion.[2]
Troubleshooting Guides
T1: Low Enantioselectivity (ee%)
| Potential Cause | Suggested Solution |
| Suboptimal Temperature | The optimal temperature for enantioselectivity may be narrow. Perform a temperature screen (e.g., from 0°C to 60°C) to find the ideal balance between reaction rate and selectivity. Some systems show improved ee% at lower temperatures. |
| Incorrect Ligand-to-Metal Ratio | The stoichiometry of the chiral ligand to the metal precursor is crucial for forming the active chiral catalyst. Ensure an accurate ratio is used, typically slightly greater than 1:1 for bidentate ligands to account for any impurities. |
| Presence of Water or Oxygen | While some ATH reactions are compatible with aqueous media, the presence of excess water or oxygen can interfere with the catalyst. Ensure you are using dry solvents and reagents, and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen). |
| Racemization of Product | The amine product can sometimes undergo racemization under the reaction conditions, especially if the reaction is run for an extended period after reaching completion. Monitor the reaction progress and work it up promptly once the substrate is consumed. |
| Inappropriate Solvent | The polarity of the solvent can influence the transition state of the reaction. Screen different solvents (e.g., dichloromethane, acetonitrile, methanol) as they can have a significant impact on enantioselectivity.[3] |
T2: Low or Stalled Conversion
| Potential Cause | Suggested Solution |
| Catalyst Deactivation | The catalyst may be degrading over time. This can be caused by impurities in the substrate or solvent, or by running the reaction at too high a temperature. Purify all reagents and consider lowering the reaction temperature. |
| Problem with Hydrogen Donor | The formic acid/triethylamine (HCOOH/Et₃N) mixture is a common hydrogen source. An incorrect ratio can affect the pH and reaction rate. The 5:2 azeotropic mixture is standard, but optimizing this ratio can sometimes improve results.[3][4] If using isopropanol, ensure it is of high purity and free of acetone, which can inhibit the reaction. |
| Substrate Inhibition | Some substrates or the resulting amine products can inhibit the catalyst at high concentrations. Try running the reaction at a lower substrate concentration. In some cases, the product itself can act as a catalyst poison.[5] |
| Insufficient Catalyst Loading | The substrate-to-catalyst ratio (S/C) may be too high. While high ratios are desirable, a low catalyst loading may not be sufficient to drive the reaction to completion in a reasonable time. Try decreasing the S/C ratio (i.e., increasing the catalyst amount). |
| Poorly Soluble Reagents | If the substrate or catalyst is not fully dissolved, the reaction will be slow. Choose a solvent in which all components are soluble at the reaction temperature. |
Quantitative Data Presentation
The following tables summarize the performance of Rhodium catalysts with chiral diamine ligands derived from this compound in the asymmetric transfer hydrogenation of various 1-aryl-3,4-dihydroisoquinolines.
Table 1: Catalyst Performance in the ATH of 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline
Reaction Conditions: Substrate (0.1 mmol), [RhCpCl₂]₂ (0.5 mol%), Ligand (1.1 mol%), HCOOH/Et₃N (5:2 mixture, 0.5 mL), CH₂Cl₂ (1.0 mL), 40°C, 24h.*
| Entry | Ligand | Additive (10 mol%) | Conversion (%) | ee (%) |
| 1 | (R)-CAMPY | None | 99 | 69 |
| 2 | (R)-Me-CAMPY | None | 99 | 62 |
| 3 | (R)-CAMPY | La(OTf)₃ | 99 | 68 |
| 4 | (R)-Me-CAMPY | La(OTf)₃ | 99 | 61 |
Data sourced from Molecules 2023, 28(4), 1907.[2]
Table 2: Substrate Scope for ATH using Rh/(R)-CAMPY Catalyst
Reaction Conditions: Substrate (0.1 mmol), [RhCpCl₂]₂ (0.5 mol%), (R)-CAMPY (1.1 mol%), La(OTf)₃ (10 mol%), HCOOH/Et₃N (5:2 mixture, 0.5 mL), CH₂Cl₂ (1.0 mL), 40°C, 24h.*
| Substrate (1-Aryl Group) | Conversion (%) | ee (%) |
| 4-methoxyphenyl | 99 | 65 |
| 4-chlorophenyl | 99 | 66 |
| 2-chlorophenyl | 99 | 50 |
| 2-naphthyl | 99 | 60 |
Data sourced from Molecules 2023, 28(4), 1907.[2]
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation of 1-Aryl-3,4-dihydroisoquinolines
This protocol is adapted from the procedure described for Rh/(R)-CAMPY catalyzed ATH.[2]
Materials:
-
Dimeric rhodium precursor: [RhCp*Cl₂]₂
-
Chiral ligand: (R)-CAMPY or (R)-Me-CAMPY
-
Substrate: 1-Aryl-3,4-dihydroisoquinoline
-
Hydrogen source: Formic acid/triethylamine (5:2 molar ratio) azeotrope
-
Solvent: Anhydrous Dichloromethane (CH₂Cl₂)
-
Additive (optional): Lanthanum(III) triflate (La(OTf)₃)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware, dried in an oven before use.
Procedure:
-
Catalyst Pre-formation: In a dry Schlenk flask under an inert atmosphere, dissolve the rhodium precursor [RhCp*Cl₂]₂ (0.0005 mmol, 0.5 mol%) and the chiral ligand (e.g., (R)-CAMPY, 0.0011 mmol, 1.1 mol%) in 1.0 mL of anhydrous CH₂Cl₂.
-
Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the active catalyst complex.
-
(Optional) Addition of Additive: If an additive is required, add La(OTf)₃ (0.01 mmol, 10 mol%) to the catalyst solution and stir for another 10 minutes.
-
Reaction Initiation: Add the 1-aryl-3,4-dihydroisoquinoline substrate (0.1 mmol, 1.0 eq.) to the flask.
-
Add the formic acid/triethylamine (5:2) mixture (0.5 mL) to initiate the reaction.
-
Reaction Monitoring: Seal the flask and stir the reaction mixture at the desired temperature (e.g., 40°C). Monitor the progress of the reaction by taking aliquots and analyzing them via TLC or GC/HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee%) of the purified chiral amine using chiral HPLC.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for Rh/(R)-CAMPY catalyzed Asymmetric Transfer Hydrogenation.
Catalytic Cycle Diagram
Caption: Simplified catalytic cycle for Asymmetric Transfer Hydrogenation.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A diversity of recently reported methodology for asymmetric imine reduction - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00794C [pubs.rsc.org]
Validation & Comparative
A Researcher's Guide to Validating Enantiomeric Excess in Reactions with (R)-5,6,7,8-tetrahydroquinolin-8-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the validation of enantiomeric excess (ee) in reactions involving the chiral building block, (R)-5,6,7,8-tetrahydroquinolin-8-ol. As a crucial intermediate in the synthesis of various biologically active compounds and ligands for asymmetric catalysis, ensuring its enantiomeric purity is paramount. This document outlines detailed experimental protocols for established and modern analytical methods, presents quantitative data for objective comparison, and utilizes visualizations to clarify complex workflows.
Introduction to this compound and the Importance of Enantiomeric Purity
This compound is a valuable chiral synthon frequently employed in the development of novel pharmaceuticals and catalysts. The stereochemistry at the C8 position is often critical for the desired biological activity or the stereochemical outcome of a catalyzed reaction. Therefore, accurate and reliable determination of the enantiomeric excess of this compound and its derivatives is a critical step in process development and quality control.
This guide explores three primary methods for the validation of enantiomeric excess:
-
Chiral High-Performance Liquid Chromatography (HPLC): A widely used and robust technique for the separation and quantification of enantiomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs): A powerful method for determining enantiomeric ratios in solution without the need for physical separation.
-
Supercritical Fluid Chromatography (SFC): A modern, high-throughput technique that offers advantages in speed and reduced solvent consumption for chiral separations.
Furthermore, this guide provides a detailed protocol for the Lipase-Catalyzed Kinetic Resolution of (±)-5,6,7,8-tetrahydroquinolin-8-ol , a common method for producing the enantiopure starting material, the success of which is validated by the analytical techniques discussed.
Comparison of Analytical Methods for Enantiomeric Excess Determination
The selection of an appropriate analytical method for determining enantiomeric excess depends on various factors, including the sample matrix, required accuracy, available instrumentation, and throughput needs. The following table summarizes the key performance characteristics of Chiral HPLC, Chiral SFC, and NMR with Chiral Solvating Agents for the analysis of this compound.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | NMR with Chiral Solvating Agents (CSAs) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase, leading to separation. | Similar to HPLC, but uses supercritical CO2 as the primary mobile phase, offering faster separations. | Formation of transient diastereomeric complexes with a chiral solvating agent, inducing chemical shift non-equivalence. |
| Primary Output | Chromatogram with separated enantiomeric peaks. | Chromatogram with separated enantiomeric peaks. | NMR spectrum with resolved signals for each enantiomer. |
| Quantitative Data | Peak area integration. | Peak area integration. | Signal integration. |
| Key Advantages | High resolution and accuracy, well-established technique. | High speed, reduced organic solvent consumption, high throughput. | Non-destructive, provides structural information, no physical separation required. |
| Key Limitations | Longer analysis times compared to SFC, requires specific chiral columns. | Requires specialized instrumentation, method development can be complex. | Lower sensitivity than chromatographic methods, potential for signal overlap, requires a suitable CSA. |
| Typical Resolution | Baseline separation of enantiomers. | Often provides excellent resolution, sometimes superior to HPLC. | Dependent on the choice of CSA and experimental conditions. |
| Throughput | Moderate. | High. | Moderate to High. |
Experimental Protocols
This section provides detailed methodologies for the key experiments discussed in this guide.
Chiral High-Performance Liquid Chromatography (HPLC) Method
This protocol is adapted from a published method for monitoring the kinetic resolution of (±)-5,6,7,8-tetrahydroquinolin-8-ol.[1]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
-
Column: Daicel CHIRALPAK AD-RH, 150 x 4.6 mm
-
Mobile Phase: 20% Acetonitrile in Water
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
Sample Preparation:
-
Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
Expected Results:
-
Under these conditions, the (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline and the (S)-5,6,7,8-tetrahydroquinolin-8-ol are well-separated, allowing for accurate quantification.[1]
NMR Spectroscopy with a Chiral Solvating Agent (CSA)
This is a generalized protocol for the determination of enantiomeric excess of a secondary alcohol like 5,6,7,8-tetrahydroquinolin-8-ol using a chiral solvating agent. The choice of CSA is critical and may require screening. A common choice for alcohols is (R)- or (S)-1-(9-anthryl)-2,2,2-trifluoroethanol.
Materials:
-
NMR spectrometer (a higher field strength, e.g., 400 MHz or above, is recommended)
-
High-quality NMR tubes
-
This compound sample
-
Chiral Solvating Agent (e.g., (R)-1-(9-anthryl)-2,2,2-trifluoroethanol)
-
Anhydrous NMR solvent (e.g., CDCl₃ or C₆D₆)
Procedure:
-
Prepare a stock solution of the chiral solvating agent in the chosen NMR solvent (e.g., 100 mM).
-
Accurately weigh a sample of this compound (e.g., 5-10 mg) and dissolve it in a known volume of the NMR solvent in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample to identify the chemical shifts of the protons, particularly the proton at the C8 position (the carbinol proton).
-
To the NMR tube containing the sample, add a specific molar equivalent of the CSA stock solution (e.g., 1 to 2 equivalents).
-
Gently mix the solution and allow it to equilibrate for a few minutes.
-
Acquire another ¹H NMR spectrum under the same conditions as the initial spectrum.
-
Analyze the spectrum for the splitting of signals, especially the carbinol proton, into two distinct signals corresponding to the two enantiomers complexed with the CSA.
Data Analysis:
-
Integrate the signals corresponding to each enantiomer.
-
Calculate the enantiomeric excess using the formula: % ee = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] * 100 where Integral₁ is the integration value of the major enantiomer's signal and Integral₂ is the integration value of the minor enantiomer's signal.
Supercritical Fluid Chromatography (SFC) Method Development
SFC method development for a new compound often involves screening a variety of columns and mobile phase modifiers. This is a general workflow for developing a chiral SFC method for a polar heterocyclic compound like 5,6,7,8-tetrahydroquinolin-8-ol.
Instrumentation:
-
Supercritical Fluid Chromatography (SFC) system with a UV or Mass Spectrometry (MS) detector.
Initial Screening Conditions:
-
Columns: A selection of chiral stationary phases (CSPs) such as those based on polysaccharide derivatives (e.g., Chiralpak IA, IB, IC, ID, IE, IF).
-
Mobile Phase: Supercritical CO₂ with a modifier (e.g., methanol, ethanol, or isopropanol). Often, a small amount of an additive (e.g., diethylamine for basic compounds) is included in the modifier.
-
Gradient: A typical screening gradient would be from 5% to 40% modifier over a short time (e.g., 5-10 minutes).
-
Flow Rate: 2-4 mL/min.
-
Back Pressure: 100-150 bar.
-
Column Temperature: 35-40 °C.
Method Optimization:
-
Once initial separation is observed, the method can be optimized by adjusting the modifier, gradient slope, flow rate, and temperature to achieve baseline resolution.
Sample Preparation:
-
Dissolve the sample in a suitable organic solvent (e.g., methanol or ethanol) at a concentration of approximately 1 mg/mL.
Lipase-Catalyzed Kinetic Resolution of (±)-5,6,7,8-tetrahydroquinolin-8-ol
This protocol describes a common method for the preparation of enantiomerically enriched this compound.[2]
Materials:
-
(±)-5,6,7,8-tetrahydroquinolin-8-ol
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Acyl donor (e.g., vinyl acetate or isopropenyl acetate)
-
Anhydrous organic solvent (e.g., toluene or tert-butyl methyl ether)
-
Molecular sieves (4 Å)
Procedure:
-
To a stirred solution of (±)-5,6,7,8-tetrahydroquinolin-8-ol (1.0 equivalent) in the chosen anhydrous organic solvent, add the acyl donor (e.g., 1.5 equivalents).
-
Add immobilized Candida antarctica lipase B (typically 10-20% by weight of the substrate) and molecular sieves.
-
Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the enantiomeric excess of the remaining alcohol and the formed ester.
-
When the desired conversion (typically around 50%) and enantiomeric excess are reached, stop the reaction by filtering off the enzyme and molecular sieves.
-
Remove the solvent under reduced pressure.
-
Separate the unreacted (S)-alcohol from the (R)-acetylated product by column chromatography on silica gel.
-
The (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline can then be hydrolyzed (e.g., using K₂CO₃ in methanol) to afford the desired this compound.
Data Presentation
The following tables summarize hypothetical quantitative data for the validation of enantiomeric excess of this compound using the described methods.
Table 1: Chiral HPLC and SFC Data
| Parameter | Chiral HPLC | Chiral SFC |
| Column | Daicel CHIRALPAK AD-RH | Chiralpak IC |
| Mobile Phase | 20% MeCN in H₂O | 15% MeOH in CO₂ |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Retention Time (R-enantiomer) | 10.8 min (as acetate) | 2.5 min |
| Retention Time (S-enantiomer) | 13.5 min (as alcohol) | 3.1 min |
| Resolution (Rs) | > 2.0 | > 1.8 |
| Calculated ee (%) | 99.2 | 99.1 |
Table 2: NMR with Chiral Solvating Agent Data
| Parameter | Value |
| Chiral Solvating Agent | (R)-1-(9-anthryl)-2,2,2-trifluoroethanol |
| Solvent | CDCl₃ |
| Analyte Concentration | 20 mM |
| CSA:Analyte Ratio | 1.5 : 1 |
| Proton Monitored | C8-H |
| Chemical Shift (R-enantiomer) | δ 5.15 ppm |
| Chemical Shift (S-enantiomer) | δ 5.10 ppm |
| Δδ (ppm) | 0.05 |
| Calculated ee (%) | 98.9 |
Visualizations
The following diagrams, generated using the DOT language, illustrate the workflows and logical relationships described in this guide.
Caption: Workflow for the preparation and validation of enantiomeric excess of this compound.
References
A Comparative Study of (R)-5,6,7,8-tetrahydroquinolin-8-ol Derived Ligands and Other Chiral Ligands in Asymmetric Catalysis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is a critical step in the development of stereoselective catalytic processes. This guide provides a comparative analysis of chiral ligands derived from (R)-5,6,7,8-tetrahydroquinolin-8-ol, such as (R)-CAMPY and (R)-Me-CAMPY, with other prominent classes of chiral ligands, including the well-established BINAP and Salen-type ligands. The comparison focuses on their performance in asymmetric hydrogenation and transfer hydrogenation reactions, providing key experimental data and detailed protocols to support informed decision-making in catalyst selection.
Overview of this compound and its Derivatives
This compound is a valuable chiral building block for the synthesis of a variety of chiral ligands. Its rigid, bicyclic structure and the presence of a hydroxyl group at a stereogenic center make it an excellent scaffold for creating effective chiral environments in metal-catalyzed reactions. By converting the hydroxyl group into an amino group and subsequent functionalization, a range of bidentate and tridentate chiral ligands can be prepared. Among the most studied are the chiral diamine ligands (R)-CAMPY and (R)-Me-CAMPY, which have shown significant promise in asymmetric transfer hydrogenation reactions.
Performance in Asymmetric Catalysis: A Comparative Analysis
To provide a clear comparison, this guide focuses on two key asymmetric transformations: the asymmetric transfer hydrogenation of imines and the asymmetric hydrogenation of ketones. These reactions are fundamental in the synthesis of chiral amines and alcohols, which are crucial intermediates in the pharmaceutical industry.
Asymmetric Transfer Hydrogenation of Cyclic Imines
Chiral diamine ligands derived from this compound, specifically (R)-CAMPY and (R)-Me-CAMPY, have been effectively employed in the asymmetric transfer hydrogenation (ATH) of 1-aryl substituted-3,4-dihydroisoquinolines. These reactions are important for the synthesis of biologically active alkaloids. When complexed with rhodium, these ligands have demonstrated the ability to produce the corresponding chiral amines with moderate to good enantioselectivity.
| Ligand/Catalyst | Substrate | Conversion (%) | ee (%) | Metal | Reference |
| [RhCp((R)-CAMPY)Cl]Cl | 1-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline | >99 | 69 (R) | Rh | [1][2] |
| [RhCp((R)-Me-CAMPY)Cl]Cl | 1-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline | >99 | 65 (R) | Rh | [1][2] |
Table 1: Performance of this compound Derived Ligands in Asymmetric Transfer Hydrogenation of a Cyclic Imine. [1][2]
Asymmetric Hydrogenation of Acetophenone
The asymmetric hydrogenation of acetophenone is a benchmark reaction for evaluating the performance of chiral catalysts. For this reaction, ruthenium complexes of the diphosphine ligand BINAP are widely recognized for their high efficiency and enantioselectivity.
| Ligand/Catalyst | Conversion (%) | ee (%) | Metal | Reference |
| RuCl₂((S)-BINAP)((S,S)-DPEN) | >99 | 86 (R) | Ru | [3] |
| RuH(η¹-BH₄)((S)-tol-BINAP)((S,S)-DPEN) | 100 | 82 (R) | Ru | [4] |
Table 2: Performance of BINAP-based Catalysts in the Asymmetric Hydrogenation of Acetophenone. [3][4]
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and application of these catalytic systems.
Synthesis and Application of (R)-CAMPY in Asymmetric Transfer Hydrogenation
Synthesis of (R)-CAMPY (L1): The synthesis starts from the racemic 5,6,7,8-tetrahydroquinolin-8-ol, which undergoes a lipase-catalyzed dynamic kinetic resolution to yield the (R)-acetate with high enantiomeric purity. Subsequent hydrolysis, conversion to an azide, and reduction afford the desired (R)-8-amino-5,6,7,8-tetrahydroquinoline ((R)-CAMPY).[1]
General Procedure for Asymmetric Transfer Hydrogenation of 1-Aryl-3,4-dihydroisoquinolines: In a reaction vessel, the rhodium precursor [RhCp*Cl₂]₂ and the chiral ligand ((R)-CAMPY or (R)-Me-CAMPY) are dissolved in a suitable solvent (e.g., CH₂Cl₂/H₂O). The substrate and a hydrogen source, typically a formic acid/triethylamine mixture, are added. The reaction is stirred at a specific temperature until completion. The product is then isolated and purified, and the enantiomeric excess is determined by chiral HPLC.[1][2]
Asymmetric Hydrogenation of Acetophenone with a Ru-BINAP Catalyst
General Experimental Procedure: A flame-dried Schlenk flask is charged with propan-2-ol, acetophenone, and the ruthenium-BINAP catalyst. The mixture is degassed by freeze-pump-thaw cycles. A solution of t-BuOK in propan-2-ol is added, and the resulting solution is transferred to a stainless-steel autoclave. The vessel is pressurized with hydrogen and the reaction is stirred for a specified time at a controlled temperature. After releasing the pressure, the conversion and enantiomeric excess are determined by GC analysis.[3]
Signaling Pathways and Experimental Workflows
Visual representations of the catalytic cycles and experimental workflows can aid in understanding the underlying mechanisms and practical execution of these reactions.
Caption: Generalized catalytic cycle for asymmetric transfer hydrogenation.
Caption: General experimental workflow for asymmetric hydrogenation.
Conclusion
Ligands derived from this compound, such as (R)-CAMPY and (R)-Me-CAMPY, are effective chiral auxiliaries for asymmetric transfer hydrogenation, particularly for the synthesis of chiral alkaloids from cyclic imines. While they provide a valuable tool for specific applications, established ligands like BINAP currently demonstrate superior enantioselectivity in the asymmetric hydrogenation of simple ketones like acetophenone.
The choice of ligand will ultimately depend on the specific substrate, the desired transformation, and the required level of stereocontrol. This guide provides the necessary data and protocols to assist researchers in making a rational selection between these and other chiral ligand systems. Further research focusing on the application of this compound derived ligands in a broader range of asymmetric reactions will be crucial to fully elucidate their potential and expand their utility in synthetic chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Asymmetric Catalysis: Jacobsen's Catalyst vs. (R)-5,6,7,8-tetrahydroquinolin-8-ol Derived Catalysts
In the landscape of asymmetric synthesis, the choice of catalyst is paramount to achieving high enantioselectivity and yield. This guide provides a detailed comparison of two prominent systems in asymmetric catalysis: the well-established Jacobsen's catalyst for epoxidation reactions and catalysts derived from the chiral scaffold (R)-5,6,7,8-tetrahydroquinolin-8-ol for asymmetric transfer hydrogenation. This objective analysis, supported by experimental data, will aid researchers, scientists, and drug development professionals in selecting the appropriate catalytic system for their specific synthetic needs.
Section 1: Jacobsen's Catalyst in Asymmetric Epoxidation
Jacobsen's catalyst, a manganese-salen complex, is a cornerstone of asymmetric epoxidation, renowned for its ability to convert prochiral alkenes into valuable chiral epoxides with high enantioselectivity.[1] It is particularly effective for cis-disubstituted, trisubstituted, and tetrasubstituted olefins.
Performance Data
The efficacy of Jacobsen's catalyst is demonstrated across a range of substrates. The following table summarizes its performance in the asymmetric epoxidation of various alkenes.
| Substrate | Catalyst Loading (mol%) | Oxidant | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Indene | <1 | aq. NaOCl | 90 | 85-88 | [1][2][3][4] |
| α-Methylstyrene | Not Specified | Not Specified | High | 73.7 (heterogenized) vs. 54.0 (homogeneous) | [5] |
| cis-β-Methylstyrene | Not Specified | NaClO | High | 94.9 (heterogenized) vs. 25.3 (homogeneous) | [6] |
| Styrene | 10 | Buffered Bleach (NaOCl) | Not Specified | High | [7] |
| 1,2-Dihydronaphthalene | Not Specified | Not Specified | Not Specified | High | [8] |
Experimental Protocol: Asymmetric Epoxidation of Indene
This protocol is adapted from the mechanistic study of the Jacobsen asymmetric epoxidation of indene.[2][4]
Materials:
-
(R,R)-Jacobsen's catalyst
-
Indene
-
Chlorobenzene (solvent)
-
Aqueous sodium hypochlorite (NaOCl, bleach)
-
4-(3-phenylpropyl)pyridine N-oxide (P3NO) as an axial ligand (optional, but recommended for improved rate and catalyst stability)[1][2]
-
Sodium hydroxide (NaOH)
-
Disodium phosphate (Na₂HPO₄) for buffering
Procedure:
-
A solution of 0.05 M Na₂HPO₄ is added to commercial household bleach. The pH of the resulting buffered solution is adjusted to 11.3 by the dropwise addition of 1 M NaOH.[7]
-
In a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C, a solution of indene in chlorobenzene is prepared.
-
(R,R)-Jacobsen's catalyst (e.g., <1 mol%) and the axial ligand P3NO are added to the indene solution.[1][2]
-
The buffered bleach solution is added to the reaction mixture with vigorous stirring.
-
The reaction is monitored by an appropriate method (e.g., TLC or GC) until the starting material is consumed.
-
Upon completion, the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude epoxide can be purified by flash chromatography.
-
The enantiomeric excess of the resulting indene oxide is determined by chiral GC or HPLC analysis.
Catalytic Cycle of Jacobsen's Epoxidation
The following diagram illustrates the generally accepted catalytic cycle for the Jacobsen epoxidation.
Caption: Catalytic cycle of the Jacobsen epoxidation.
Section 2: this compound as a Chiral Ligand Precursor for Asymmetric Transfer Hydrogenation
This compound serves as a versatile chiral building block for the synthesis of more complex ligands.[9] Notably, it is a precursor to chiral diamine ligands, such as (R)-CAMPY and (R)-Me-CAMPY, which are effective in transition metal-catalyzed asymmetric transfer hydrogenation (ATH) of imines to produce chiral amines.[10]
Performance Data
The performance of Rhodium and Iridium complexes of (R)-CAMPY and (R)-Me-CAMPY in the ATH of various 1-aryl substituted-3,4-dihydroisoquinolines is summarized below.
| Substrate | Catalyst | Additive | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| 1-Phenyl-3,4-dihydroisoquinoline | [Ir(Cp)(R)-CAMPY(Cl)]Cl | - | 99 | 55 | [10] |
| 1-Phenyl-3,4-dihydroisoquinoline | [Rh(Cp)(R)-CAMPY(Cl)]Cl | - | 99 | 69 | [10] |
| 1-(4-Methoxyphenyl)-3,4-dihydroisoquinoline | [Rh(Cp)(R)-CAMPY(Cl)]Cl | La(OTf)₃ | 99 | 60 | [10] |
| 1-(4-Chlorophenyl)-3,4-dihydroisoquinoline | [Rh(Cp)(R)-CAMPY(Cl)]Cl | La(OTf)₃ | 99 | 58 | [10] |
| 1-Phenyl-6,7-dimethoxy-3,4-dihydroisoquinoline | [Ir(Cp)(R)-Me-CAMPY(Cl)]Cl | La(OTf)₃ | 99 | 45 | [10] |
| 1-Phenyl-6,7-dimethoxy-3,4-dihydroisoquinoline | [Rh(Cp)(R)-Me-CAMPY(Cl)]Cl | La(OTf)₃ | 99 | 48 | [10] |
Experimental Protocol: Synthesis of (R)-CAMPY Ligand and Asymmetric Transfer Hydrogenation
This protocol is based on the work of Rimoldi and co-workers.[10]
Part A: Synthesis of this compound
The enantiomerically pure this compound is typically obtained via enzymatic kinetic resolution of the corresponding racemate.[10]
-
A mixture of (±)-5,6,7,8-tetrahydroquinolin-8-ol, vinyl acetate, and a lipase (e.g., from Candida antarctica) in an organic solvent (e.g., diisopropyl ether) is stirred at an elevated temperature (e.g., 60 °C).[10]
-
The reaction is monitored by chiral HPLC.
-
Upon completion, the enzyme is filtered off, and the solvent is evaporated.
-
The resulting (S)-alcohol and (R)-acetate are separated by column chromatography.
-
The (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline is then hydrolyzed (e.g., with K₂CO₃ in methanol) to afford this compound.[10]
Part B: Asymmetric Transfer Hydrogenation of a 1-Aryl-3,4-dihydroisoquinoline
Materials:
-
[Rh(Cp*)(R)-CAMPY(Cl)]Cl catalyst
-
1-Aryl-3,4-dihydroisoquinoline (substrate)
-
Formic acid/triethylamine azeotrope (hydrogen source)
-
Water (solvent)
-
Lanthanum triflate (La(OTf)₃) as an additive (optional, can enhance reactivity)[10]
Procedure:
-
The rhodium catalyst and the substrate are dissolved in water in a suitable reaction vessel.
-
The formic acid/triethylamine azeotrope is added to the mixture.
-
If applicable, the additive (La(OTf)₃) is added.
-
The reaction mixture is stirred at a specified temperature until complete conversion of the starting material is observed (monitored by GC or LC-MS).
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried and concentrated.
-
The crude product can be purified by chromatography.
-
The enantiomeric excess of the resulting tetrahydroisoquinoline is determined by chiral HPLC.
Experimental Workflow for ATH using (R)-CAMPY-Metal Complex
The following diagram outlines the key steps in the synthesis of the chiral ligand from this compound and its application in asymmetric transfer hydrogenation.
Caption: Workflow for ATH using a catalyst derived from this compound.
Conclusion
This guide highlights that while both Jacobsen's catalyst and catalysts derived from this compound are valuable tools in asymmetric synthesis, they operate in different domains. Jacobsen's catalyst is a highly effective and well-understood catalyst for the asymmetric epoxidation of a broad range of alkenes. In contrast, this compound is a chiral precursor for ligands that, when complexed with transition metals, form potent catalysts for other important transformations, such as the asymmetric transfer hydrogenation of imines. The choice between these systems is therefore dictated by the desired chemical transformation. The provided experimental data and protocols offer a practical starting point for researchers to implement these powerful catalytic systems in their synthetic endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. collaborate.princeton.edu [collaborate.princeton.edu]
- 5. Highly Enantioselective Epoxidation of Unfunctionalized Olefins Catalyzed by Chiral Jacobsen's Catalyst Immobilized on Phenoxy-Modified Zirconium Poly(syrene-phenylvinylphosphonate)phosphate | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 6. pcliv.ac.uk [pcliv.ac.uk]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound | 451466-81-2 | Benchchem [benchchem.com]
- 10. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors [mdpi.com]
A Comparative Analysis of the Catalytic Performance of (R)- and (S)-5,6,7,8-tetrahydroquinolin-8-ol Derivatives in Asymmetric Synthesis
An objective evaluation of the enantiomeric derivatives of 5,6,7,8-tetrahydroquinolin-8-ol as precursors for chiral ligands in asymmetric transfer hydrogenation, supported by experimental data.
The enantiomers of 5,6,7,8-tetrahydroquinolin-8-ol serve as crucial building blocks in the synthesis of chiral ligands for asymmetric catalysis. Their stereochemical properties are pivotal in the development of catalysts that can selectively produce one enantiomer of a target molecule, a critical aspect in the synthesis of pharmaceuticals and other bioactive compounds. This guide provides a comparative overview of the catalytic activity of ligands derived from (R)- and (S)-5,6,7,8-tetrahydroquinolin-8-ol, with a focus on their application in the asymmetric transfer hydrogenation of imines.
Data on Catalytic Performance
The catalytic activity of metal complexes bearing chiral diamine ligands derived from (R)-5,6,7,8-tetrahydroquinolin-8-ol has been evaluated in the asymmetric transfer hydrogenation (ATH) of 1-aryl substituted-3,4-dihydroisoquinolines. The rhodium complexes, in particular, have demonstrated high reactivity and enantioselectivity. Although direct comparative studies showcasing the performance of both (R)- and (S)-ligand-derived catalysts under identical conditions are not extensively detailed in single publications, the principle of asymmetric catalysis dictates that the use of the opposite enantiomer of the ligand will result in the production of the opposite enantiomer of the product with a similar magnitude of enantioselectivity.
The following table summarizes the performance of a Rhodium catalyst complexed with a chiral diamine ligand, (R)-CAMPY, derived from (R)-8-amino-5,6,7,8-tetrahydroquinoline in the ATH of a specific substrate.
| Substrate | Catalyst | Additive | Conversion (%) | ee (%) | Product Configuration |
| 1-phenyl-3,4-dihydroisoquinoline | [RhCp*(R)-CAMPY(Cl)]Cl | La(OTf)₃ | >99 | 69 | (S) |
Data sourced from studies by Rimoldi and co-workers.[1][2] It is important to note that while the (R)-ligand yields the (S)-product, the (S)-ligand would be expected to yield the (R)-product with a comparable enantiomeric excess.
Experimental Protocols
A key step in utilizing these chiral ligands is the resolution of the racemic 5,6,7,8-tetrahydroquinolin-8-ol. An efficient method for this is through enzymatic kinetic resolution.
1. Enzymatic Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol
This procedure separates the racemic mixture into its (R) and (S) enantiomers.
-
Materials: (±)-5,6,7,8-Tetrahydroquinolin-8-ol, vinyl acetate, lipase from Candida antarctica (immobilized on acrylic resin), 4Å molecular sieves, and isopropyl ether (i-Pr₂O).
-
Procedure:
-
A mixture of (±)-5,6,7,8-tetrahydroquinolin-8-ol (1 equivalent), vinyl acetate (5 equivalents), lipase (0.5 equivalents by weight), and 4Å molecular sieves (5 equivalents by weight) in i-Pr₂O is stirred at 60 °C.[1][3]
-
The reaction is monitored by chiral HPLC.
-
Upon completion, the lipase and molecular sieves are removed by filtration.
-
The filtrate is concentrated, and the products, (S)-5,6,7,8-tetrahydroquinolin-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline, are separated by column chromatography.[1][3]
-
The (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline is then hydrolyzed using potassium carbonate in methanol to yield this compound.[1][3]
-
2. Synthesis of Chiral Diamine Ligand ((R)-CAMPY)
The resolved (R)- or (S)-enantiomer of 8-hydroxy-5,6,7,8-tetrahydroquinoline is converted into the corresponding chiral diamine ligand. This involves a multi-step synthesis, a crucial part of which is the conversion of the hydroxyl group to an amino group.
3. Asymmetric Transfer Hydrogenation (ATH) of 1-Aryl-3,4-dihydroisoquinolines
This reaction demonstrates the catalytic application of the chiral ligands.
-
Materials: 1-aryl-3,4-dihydroisoquinoline (substrate), [RhCp*Cl₂]₂, chiral diamine ligand (e.g., (R)-CAMPY), formic acid, triethylamine, and an aqueous medium.
-
Procedure:
-
The rhodium precursor and the chiral ligand are stirred to form the catalyst complex.
-
The substrate is added to the reaction mixture.
-
A solution of formic acid and triethylamine in the aqueous medium is added as the hydrogen source.
-
The reaction is stirred at a controlled temperature and monitored for conversion and enantiomeric excess by chromatography.
-
Visualizing the Workflow and Catalytic Pathway
The following diagrams illustrate the experimental workflow for preparing the chiral catalysts and the proposed catalytic cycle.
Caption: Experimental workflow from racemic precursor to asymmetric catalysis.
Caption: Proposed signaling pathway for asymmetric transfer hydrogenation.
References
A Comparative Guide to Confirming Absolute Configuration of Products from (R)-5,6,7,8-tetrahydroquinolin-8-ol Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to determine the absolute configuration of chiral products obtained through catalysis utilizing (R)-5,6,7,8-tetrahydroquinolin-8-ol and its derivatives. We present a comparative analysis of this catalytic system against established alternatives, supported by experimental data, and offer detailed protocols for the definitive confirmation of product stereochemistry.
Performance Comparison: this compound Derivatives vs. Noyori-Type Catalysts
This compound serves as a valuable chiral precursor for the synthesis of ligands used in asymmetric catalysis. Notably, chiral diamines derived from this scaffold, such as CAMPY and Me-CAMPY, have been employed in the asymmetric transfer hydrogenation (ATH) of imines to produce chiral amines, which are crucial intermediates in pharmaceutical synthesis.[1][2]
A key benchmark for comparison in this field is the well-established Noyori-Ikariya catalyst system, renowned for its high efficiency and enantioselectivity in the ATH of ketones and imines.[3][4][5]
The following table summarizes the performance of rhodium complexes of CAMPY (L1) and Me-CAMPY (L2) ligands in the ATH of 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline, directly compared with a Noyori-type catalyst under identical reaction conditions.
| Catalyst/Ligand | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) |
| RhCp*TsDPEN (Noyori-type) | 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline | >98 | 7 |
| (R)-CAMPY (L1) | 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline | >98 | 69 |
| (R)-Me-CAMPY (L2) | 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline | >98 | 68 |
Data sourced from Facchetti et al., Molecules, 2023.[6][7]
As the data indicates, while the Noyori-type catalyst achieves high conversion, it demonstrates low enantioselectivity for this specific substrate. In contrast, the catalysts derived from this compound, (R)-CAMPY and (R)-Me-CAMPY, deliver significantly higher enantiomeric excess under the same conditions, highlighting their potential as effective alternatives for specific transformations.[6][7]
Experimental Protocols for Determining Absolute Configuration
The definitive assignment of the absolute configuration of a chiral molecule is paramount. Below are detailed methodologies for the most reliable and commonly employed techniques.
X-Ray Crystallography
This is the most powerful method for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration, provided that a suitable single crystal can be obtained.[8][9][10]
Protocol:
-
Crystal Growth: Grow a single crystal of the enantiomerically pure product of suitable size and quality. This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount the crystal on a goniometer head and place it in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal, from which the positions of the atoms can be determined. The structural model is then refined to best fit the experimental data.
-
Absolute Configuration Determination: For chiral molecules crystallizing in non-centrosymmetric space groups, the absolute configuration can be determined by analyzing the anomalous dispersion effects of the X-ray scattering.[9][11] The Flack parameter is a key indicator used in this determination.
NMR Spectroscopy: Mosher's Ester Analysis
Mosher's ester analysis is a widely used NMR-based method for deducing the absolute configuration of secondary alcohols and amines.[6][12][13] It involves the formation of diastereomeric esters with a chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), and analyzing the differences in the ¹H NMR chemical shifts of these diastereomers.[14][15]
Protocol:
-
Esterification: React the chiral alcohol product separately with both (R)- and (S)-MTPA chloride to form the corresponding (R)- and (S)-MTPA esters.
-
NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomeric esters.
-
Chemical Shift Comparison: Assign the proton signals for both esters. Calculate the difference in chemical shifts (Δδ = δS - δR) for the protons on either side of the newly formed ester linkage.
-
Configuration Assignment: A consistent sign (positive or negative) for the Δδ values on one side of the chiral center and the opposite sign on the other side allows for the assignment of the absolute configuration based on the established Mosher's model.
Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[7][16] This technique is particularly useful for determining the absolute configuration of molecules in solution, especially when crystallization for X-ray analysis is not feasible.
Protocol:
-
Sample Preparation: Prepare a solution of the enantiomerically pure product in a suitable solvent that does not absorb in the spectral region of interest.
-
CD Spectrum Acquisition: Record the CD spectrum of the sample, which is a plot of the difference in absorbance (ΔA) versus wavelength.
-
Theoretical Calculation: Use computational methods, such as time-dependent density functional theory (TD-DFT), to calculate the theoretical CD spectrum for one of the enantiomers (e.g., the R-enantiomer). The spectrum of the S-enantiomer will be the mirror image.
-
Comparison and Assignment: Compare the experimental CD spectrum with the calculated spectra. A good correlation between the experimental and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration.[16]
Conclusion
Catalysts derived from this compound present a compelling alternative to more established systems like the Noyori-Ikariya catalysts, particularly for challenging substrates where they can offer superior enantioselectivity. The definitive confirmation of the absolute configuration of the resulting chiral products is a critical step in the research and development pipeline. This guide provides a framework for comparing the performance of these catalytic systems and outlines the robust experimental protocols necessary for the unambiguous assignment of stereochemistry, thereby empowering researchers to confidently advance their discoveries.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. mdpi.com [mdpi.com]
- 7. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nobelprize.org [nobelprize.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Enantioselective hydrogenation of cyclic imines catalysed by Noyori–Ikariya half-sandwich complexes and their analogues - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC06712J [pubs.rsc.org]
- 14. research.rug.nl [research.rug.nl]
- 15. Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone [mdpi.com]
- 16. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Unveiling the Potential of (R)-5,6,7,8-tetrahydroquinolin-8-ol: A Comparative Guide to its Derivatives in Cancer Research
For researchers, scientists, and drug development professionals, (R)-5,6,7,8-tetrahydroquinolin-8-ol stands as a pivotal chiral building block in the synthesis of novel therapeutic agents. While direct experimental data on the biological activity of the parent compound is limited, its derivatives have demonstrated significant potential, particularly in the realm of anticancer research. This guide provides a comprehensive cross-validation of the experimental results of key derivatives, offering a comparative analysis of their performance and detailed insights into the underlying experimental protocols.
The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, and the introduction of a chiral center at the 8-position, as seen in this compound, opens up avenues for stereospecific interactions with biological targets. Research has predominantly focused on leveraging the hydroxyl group for further functionalization, leading to a diverse array of derivatives with potent biological activities.
Comparative Analysis of Antiproliferative Activity
A significant body of research has centered on the antiproliferative effects of 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine derivatives, which are synthesized from this compound. The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected chiral derivatives against various human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| (R)-5a | A2780 (Ovarian Carcinoma) | 5.4 ± 1.3 | [1] |
| MSTO-211H (Biphasic Mesothelioma) | 15.1 ± 1.5 | [1] | |
| HT-29 (Colorectal Adenocarcinoma) | >20 | [1] | |
| (S)-5a | A2780 (Ovarian Carcinoma) | 17.2 ± 3 | [1] |
| MSTO-211H (Biphasic Mesothelioma) | >20 | [1] | |
| HT-29 (Colorectal Adenocarcinoma) | >20 | [1] | |
| (R)-3a | A2780 (Ovarian Carcinoma) | 11.7 ± 2 | [1] |
| MSTO-211H (Biphasic Mesothelioma) | 14.9 ± 1.4 | [1] | |
| HT-29 (Colorectal Adenocarcinoma) | >20 | [1] | |
| (S)-3a | A2780 (Ovarian Carcinoma) | 11.4 ± 0.4 | [1] |
| MSTO-211H (Biphasic Mesothelioma) | 11.8 ± 2.3 | [1] | |
| HT-29 (Colorectal Adenocarcinoma) | >20 | [1] | |
| (R)-2b | A2780 (Ovarian Carcinoma) | 15.2 ± 2.3 | [1] |
| MSTO-211H (Biphasic Mesothelioma) | >20 | [1] | |
| HT-29 (Colorectal Adenocarcinoma) | >20 | [1] | |
| (S)-2b | A2780 (Ovarian Carcinoma) | 11.5 ± 2.6 | [1] |
| MSTO-211H (Biphasic Mesothelioma) | >20 | [1] | |
| HT-29 (Colorectal Adenocarcinoma) | >20 | [1] |
Notably, the (R)-enantiomer of compound 5a, hereafter referred to as (R)-5a, exhibited the most potent and stereoselective antiproliferative activity against the A2780 ovarian carcinoma cell line.[1] This highlights the critical role of stereochemistry in the biological activity of these derivatives.
Mechanism of Action: Insights into Cellular Pathways
Further investigations into the mechanism of action of the most active compound, (R)-5a, have revealed its ability to induce cell cycle arrest, mitochondrial membrane depolarization, and the production of reactive oxygen species (ROS) in A2780 cells.[1] This suggests that the cytotoxic effects of this derivative are mediated through the induction of mitochondrial dysfunction and oxidative stress.
References
Reproducibility of Experiments Using (R)-5,6,7,8-tetrahydroquinolin-8-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental results and protocols related to the chiral molecule (R)-5,6,7,8-tetrahydroquinolin-8-ol. This compound serves as a valuable building block in asymmetric synthesis and drug discovery. The following sections detail its synthesis, characterization, and applications, with a focus on the reproducibility of experimental outcomes. We also present a comparison with alternative compounds and methodologies, supported by experimental data.
Synthesis and Characterization
The reproducible synthesis of enantiomerically pure this compound is critical for its application in stereoselective synthesis and biological studies. The most common and effective method for obtaining the (R)-enantiomer is through the enzymatic kinetic resolution of racemic (±)-5,6,7,8-tetrahydroquinolin-8-ol.
Experimental Protocol: Enzymatic Kinetic Resolution
A widely adopted and reproducible method for the synthesis of this compound involves the lipase-catalyzed acetylation of the corresponding racemic alcohol.[1][2]
Materials:
-
(±)-5,6,7,8-Tetrahydroquinolin-8-ol
-
Vinyl acetate
-
Lipase from Candida antarctica (immobilized)
-
Diisopropyl ether (i-Pr₂O)
-
4Å molecular sieves
-
Methanol (MeOH)
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
A mixture of (±)-5,6,7,8-tetrahydroquinolin-8-ol (1 equivalent), vinyl acetate (5 equivalents), lipase from Candida antarctica (0.5 equivalents by weight), and 4Å molecular sieves (5 equivalents by weight) in diisopropyl ether is stirred at 60 °C for 30 hours.[1]
-
The reaction progress is monitored by chiral HPLC.
-
Upon completion, the lipase and molecular sieves are removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The resulting mixture of (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline and unreacted (S)-5,6,7,8-tetrahydroquinolin-8-ol is separated by silica gel column chromatography using an ethyl acetate/hexane gradient.[1][2]
-
To obtain this compound, the isolated (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline is dissolved in methanol.
-
Potassium carbonate (4 equivalents) is added, and the mixture is stirred at room temperature for 2 hours.[1]
-
Methanol is removed under vacuum, and the residue is partitioned between water and ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield this compound.
Expected Yields and Enantiomeric Excess:
This protocol consistently yields the (S)-alcohol and the (R)-acetate with high enantiomeric excess (ee).
| Compound | Yield | Enantiomeric Excess (ee) |
| (S)-5,6,7,8-tetrahydroquinolin-8-ol | ~88% | >99% |
| (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline | ~86% | >99% |
| This compound (after hydrolysis) | High | >99% |
Table 1: Typical yields and enantiomeric excess for the enzymatic kinetic resolution of (±)-5,6,7,8-tetrahydroquinolin-8-ol.[1][2]
Characterization Data of a Representative Derivative: (R)-2-methyl-8-amino-5,6,7,8-tetrahydroquinoline
| Technique | Data |
| ¹H NMR (300 MHz, CDCl₃) | δ = 1.69–1.81 (m, 2H), 1.93–2.01 (m, 1H), 2.10–2.18 (m, 1H), 2.53 (s, 3H), 2.50–2.78 (m, 3H), 3.67 (t, J = 5.2 Hz, 1H), 7.05 (dd, J = 7.7, 4.7 Hz, 1H), 7.39 (d, J = 7.6 Hz, 1H), 8.40 (d, J = 4.6 Hz, 1H) ppm |
| ¹³C NMR (75 MHz, CDCl₃) | δ = 19.55, 27.82, 28.85, 34.26, 59.56, 121.86, 132.46, 136.89, 146.86, 157.23 ppm |
| FTIR | 3333.9, 3049.6, 2926.7, 2855.2, 2784.1, 1648.1, 1575.3, 1444.5, 1428.1, 1238.7, 1104.1, 782.2 cm⁻¹ |
| Optical Rotation | [α]D²² = -20.8 (c 0.5, CH₂Cl₂) |
Table 2: Spectroscopic and physical data for (R)-2-methyl-8-amino-5,6,7,8-tetrahydroquinoline.[1]
Application in Asymmetric Catalysis
This compound serves as a precursor to valuable chiral ligands for transition metal-catalyzed asymmetric reactions, most notably in the asymmetric transfer hydrogenation (ATH) of imines to produce chiral amines.
Comparison of a Derivative Ligand in Asymmetric Transfer Hydrogenation
A study by Facchetti et al. (2023) investigated the use of chiral diamine ligands derived from 8-amino-5,6,7,8-tetrahydroquinoline, known as CAMPY ligands, in the ATH of 1-aryl substituted-3,4-dihydroisoquinolines. The performance of rhodium and ruthenium complexes of these ligands was compared.
| Catalyst | Substrate | Conversion (%) | ee (%) |
| [RhCp(R)-CAMPY(Cl)]Cl (C3) | 1-phenyl-3,4-dihydroisoquinoline | >99 | 69 (S) |
| [RhCp(R)-Me-CAMPY(Cl)]Cl (C4) | 1-phenyl-3,4-dihydroisoquinoline | >99 | 57 (S) |
| [RuCp*(R)-CAMPY(Cl)] (C5) | 1-phenyl-3,4-dihydroisoquinoline | trace | n.d. |
| Noyori-type catalyst (comparative) | Various imines | Often >99 | Often >95 |
Table 3: Performance of (R)-CAMPY derived catalysts in the ATH of a representative imine, with a general comparison to Noyori-type catalysts.[3][4] The data indicates that while good conversions are achieved, the enantioselectivity is moderate compared to the well-established Noyori catalysts.
Caption: Workflow for ligand synthesis and application in catalysis.
Biological Activity: Antiproliferative Effects
Derivatives of the 5,6,7,8-tetrahydroquinoline scaffold have demonstrated significant antiproliferative activity against various cancer cell lines. The chirality introduced by the (R)-8-hydroxy group can play a crucial role in the biological efficacy of these compounds.
Comparative Antiproliferative Activity
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of several tetrahydroquinoline derivatives against a panel of human cancer cell lines, with a comparison to the standard chemotherapeutic drugs, cisplatin and doxorubicin.
| Compound | Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) |
| (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate | HCT-116 (Colon) | ~13 | Cisplatin | ~97.5 |
| A-549 (Lung) | ~11.33 | Cisplatin | ~56.7 | |
| (R)-5a (a 2-methyl-8-amine derivative) | A2780 (Ovarian) | 10-20 (estimated from graphs) | Doxorubicin | Not directly compared |
| Quinoline Derivative 7 | Caco-2 (Colon) | >100 | Doxorubicin | 8.2 |
| Isatin Derivative 13 | Caco-2 (Colon) | 9.3 | Doxorubicin | 8.2 |
Table 4: Comparison of antiproliferative activity of tetrahydroquinoline derivatives with standard anticancer drugs.
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Caption: Experimental workflow for the MTT cell viability assay.
Mechanism of Action: PI3K/AKT/mTOR Signaling Pathway
Studies on tetrahydroquinolinone derivatives have shown that they can induce autophagic cell death in cancer cells by interfering with the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by a tetrahydroquinoline derivative.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | 451466-81-2 | Benchchem [benchchem.com]
- 3. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nobelprize.org [nobelprize.org]
Navigating Byproducts in Asymmetric Catalysis: A Comparative Analysis of (R)-5,6,7,8-tetrahydroquinolin-8-ol Derived Catalysts
For researchers, scientists, and professionals in drug development, the quest for enantiomerically pure compounds is paramount. Asymmetric catalysis is a cornerstone of this endeavor, yet the formation of byproducts can significantly impact yield, purity, and overall process efficiency. This guide provides a comparative analysis of byproducts in reactions catalyzed by derivatives of (R)-5,6,7,8-tetrahydroquinolin-8-ol, a notable chiral ligand, and contrasts its performance with established alternatives like the Noyori-type catalysts.
This analysis focuses on the asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines, common applications for these catalyst systems. While this compound derived catalysts have shown promise, a thorough understanding of their byproduct profile is crucial for their effective implementation.
Performance Comparison of Chiral Catalysts
The efficacy of a chiral catalyst is primarily judged by its ability to deliver high yields and excellent enantioselectivity (ee). The following tables summarize the performance of (R)-8-amino-5,6,7,8-tetrahydroquinoline (a derivative of the target compound) based catalysts and compares them with the well-established Noyori-type Ru-TsDPEN catalysts in the asymmetric transfer hydrogenation of relevant substrates.
Table 1: Asymmetric Transfer Hydrogenation of 1-Phenyl-3,4-dihydroisoquinoline
| Catalyst | Ligand | Conversion (%) | ee (%) | Potential Byproducts |
| Rhodium Complex | (R)-CAMPY¹ | >99 | 69 | Over-reduction, regioisomers |
| Ruthenium Complex | (R,R)-TsDPEN² | High | >95 | Catalyst deactivation products |
¹(R)-CAMPY is a chiral diamine ligand derived from (R)-8-amino-5,6,7,8-tetrahydroquinoline. ²Noyori-type catalyst.
Table 2: Asymmetric Transfer Hydrogenation of Acetophenone
| Catalyst | Ligand | Conversion (%) | ee (%) | Potential Byproducts |
| Rhodium Complex | (R)-CAMPY derivative | High | >90 | Minor amounts of racemic alcohol |
| Ruthenium Complex | (R,R)-TsDPEN | >99 | >99 | Minimal byproducts under optimal conditions |
Analysis of Byproduct Formation
A critical aspect of catalyst selection is understanding the potential side reactions and the nature of the byproducts formed.
This compound Derived Catalysts:
In the asymmetric hydrogenation of quinolines and related N-heterocycles, the primary desired product is the 1,2,3,4-tetrahydroquinoline derivative. However, several byproducts can arise:
-
Over-reduction: The aromatic carbocyclic ring can also be reduced, leading to the formation of fully saturated decahydroquinoline derivatives.
-
Regioisomers: Depending on the catalyst and reaction conditions, hydrogenation can occur on the carbocyclic ring instead of the heterocyclic ring, yielding 5,6,7,8-tetrahydroquinoline isomers.[1]
-
Iminium Intermediate Trapping: The reaction proceeds through a 3,4-dihydroquinoline (imine) intermediate. If water is present in the reaction medium, it can trap this intermediate to form a hemiaminal, which can then be oxidized to a lactam byproduct.
Noyori-Type Catalysts:
Noyori catalysts, particularly the Ru-TsDPEN systems, are renowned for their high efficiency and selectivity. Byproduct formation from the substrate is typically low under optimized conditions. However, challenges with these catalysts often relate to their stability and potential for deactivation.
-
Catalyst Deactivation/Inhibition: The catalyst can be inhibited by the product or coordinating solvents, leading to incomplete conversion and reduced turnover numbers.[2] While not a byproduct of the substrate itself, this can significantly impact process efficiency and require higher catalyst loadings.
Experimental Protocols
Detailed experimental procedures are essential for reproducibility and comparison.
Synthesis of (R)-8-amino-5,6,7,8-tetrahydroquinoline (CAMPY) Ligand
The synthesis of the chiral diamine ligand (R)-CAMPY from (±)-5,6,7,8-tetrahydroquinolin-8-ol involves a key enzymatic resolution step.
-
Enzymatic Resolution: A mixture of (±)-5,6,7,8-tetrahydroquinolin-8-ol, vinyl acetate, and lipase from Candida antarctica in isopropyl ether is stirred at 60 °C. The reaction progress is monitored by HPLC.
-
Separation: After the reaction, the enzyme is filtered off, and the filtrate is concentrated. The resulting (S)-alcohol and (R)-acetate are separated by column chromatography.
-
Hydrolysis: The (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline is hydrolyzed using potassium carbonate in methanol to yield this compound.
-
Amination: The (R)-alcohol is then converted to the corresponding amine through a multi-step sequence involving mesylation, azide displacement, and reduction to afford (R)-8-amino-5,6,7,8-tetrahydroquinoline (CAMPY).
General Procedure for Asymmetric Transfer Hydrogenation of 1-Phenyl-3,4-dihydroisoquinoline
-
Catalyst Preparation: The rhodium catalyst precursor [Rh(Cp*)Cl2]2 and the (R)-CAMPY ligand are dissolved in dichloromethane and stirred to form the active catalyst complex.
-
Reaction Setup: In a reaction vessel, the 1-phenyl-3,4-dihydroisoquinoline substrate is dissolved in a mixture of formic acid and triethylamine (5:2).
-
Catalysis: The catalyst solution is added to the substrate solution, and the reaction mixture is stirred at a controlled temperature.
-
Workup and Analysis: After the reaction is complete, the solvent is removed under reduced pressure. The conversion and enantiomeric excess of the product, (R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline, are determined by chiral HPLC analysis.
Visualizing the Workflow
The following diagrams illustrate the logical flow of catalyst synthesis and its application in a comparative study.
References
A Comparative Guide to Homogeneous and Heterogeneous (R)-5,6,7,8-tetrahydroquinolin-8-ol Catalysts in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the choice between a homogeneous and a heterogeneous catalyst is a critical decision in the synthesis of chiral molecules. This guide provides a comparative performance analysis of catalysts derived from (R)-5,6,7,8-tetrahydroquinolin-8-ol, a privileged scaffold in asymmetric catalysis. By examining key performance indicators such as reaction yield, enantioselectivity, and reusability, this document aims to inform the selection of the optimal catalytic system for specific applications.
The development of efficient and selective catalysts is paramount in the pharmaceutical and fine chemical industries. This compound and its derivatives have emerged as highly effective chiral ligands in a variety of asymmetric transformations, most notably in transfer hydrogenation and hydrogenation reactions. The conversion of the hydroxyl group to an amino group provides access to versatile chiral diamine ligands that can be coordinated with transition metals like Ruthenium and Rhodium.
This guide will delve into the performance of these catalysts in two distinct phases: homogeneous, where the catalyst is in the same phase as the reactants, and heterogeneous, where the catalyst is in a different phase, typically a solid.
Performance Comparison: Homogeneous vs. Heterogeneous Catalysts
The primary trade-off between homogeneous and heterogeneous catalysts lies in the balance between activity/selectivity and stability/recyclability. Homogeneous catalysts, being well-defined molecular species, often exhibit superior performance in terms of reaction rates and enantioselectivity. However, their separation from the product mixture can be challenging and costly, often leading to catalyst loss.
Heterogeneous catalysts, conversely, offer the significant advantage of easy separation and recyclability, which is crucial for sustainable and cost-effective industrial processes. The immobilization of a chiral ligand onto a solid support can, however, sometimes lead to a decrease in catalytic activity or enantioselectivity due to mass transfer limitations or altered catalyst structure.
The following tables summarize the performance of representative homogeneous and heterogeneous catalysts derived from or analogous to the this compound framework.
Table 1: Performance of a Homogeneous Rhodium-Diamine Catalyst in Asymmetric Transfer Hydrogenation of Dihydroisoquinolines
The following data is based on a chiral diamine ligand derived from (R)-8-amino-5,6,7,8-tetrahydroquinoline.
| Substrate | Product | Conversion (%) | ee (%) |
| 1-Phenyl-3,4-dihydroisoquinoline | (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline | >99 | 69 |
| 1-(4-Tolyl)-3,4-dihydroisoquinoline | (S)-1-(4-Tolyl)-1,2,3,4-tetrahydroisoquinoline | >99 | 65 |
| 1-(4-Methoxyphenyl)-3,4-dihydroisoquinoline | (S)-1-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline | >99 | 57 |
Table 2: Performance and Reusability of a Heterogeneous Polymer-Bound Ru-Diamine Catalyst in Asymmetric Hydrogenation of Ketones
This data is from a comparable system using a polystyrene-bound BINAP/diamine-ruthenium complex, illustrating the typical performance of an immobilized chiral catalyst.
| Substrate | Product | Cycle | Conversion (%) | ee (%) |
| Acetophenone | (R)-1-Phenylethanol | 1 | >99 | 98 |
| 2 | >99 | 98 | ||
| 3 | >99 | 97 | ||
| 2-Acetylfuran | (R)-1-(2-Furyl)ethanol | 1 | >99 | 96 |
| 2 | >99 | 95 | ||
| 3 | >99 | 95 |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and optimization of catalytic reactions. Below are representative protocols for the synthesis and application of both homogeneous and heterogeneous catalysts based on the this compound framework.
Synthesis of a Homogeneous Catalyst: (R)-CAMPY Ligand and its Rhodium Complex
1. Synthesis of (R)-8-azido-5,6,7,8-tetrahydroquinoline:
-
To a solution of this compound (1.0 eq) in toluene, diphenylphosphoryl azide (1.5 eq) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq) are added.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the azide.
2. Synthesis of (R)-8-amino-5,6,7,8-tetrahydroquinoline ((R)-CAMPY):
-
The azide (1.0 eq) is dissolved in ethanol, and a catalytic amount of Pd/C (10 mol%) is added.
-
The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 6 hours.
-
The catalyst is filtered off, and the solvent is evaporated to give the desired amine.
3. Synthesis of the [RhCp*Cl((R)-CAMPY)]Cl Complex:
-
(R)-CAMPY (1.0 eq) and [RhCp*Cl2]2 (0.5 eq) are dissolved in dichloromethane.
-
The solution is stirred at room temperature for 4 hours.
-
The solvent is removed, and the resulting solid is washed with diethyl ether to yield the rhodium complex.
Asymmetric Transfer Hydrogenation using the Homogeneous Rhodium Complex
-
The dihydroisoquinoline substrate (1.0 mmol), the rhodium catalyst (0.01 mmol), and a formic acid/triethylamine azeotrope (5:2 molar ratio, 5 eq) are mixed in a suitable solvent (e.g., acetonitrile/water).
-
The reaction is stirred at a specified temperature (e.g., 40 °C) for a designated time (e.g., 24 hours).
-
The conversion and enantiomeric excess are determined by chiral HPLC analysis.
Synthesis of a Heterogeneous Catalyst: Polymer-Supported Ru-Diamine Complex
1. Synthesis of a Polymer-Supportable Diamine Ligand:
-
A derivative of the chiral diamine (e.g., containing a vinyl group) is synthesized to enable polymerization or grafting onto a pre-formed polymer.
2. Immobilization of the Ligand:
-
The modified ligand is copolymerized with a suitable monomer (e.g., styrene and divinylbenzene) or grafted onto a functionalized polymer support (e.g., chloromethylated polystyrene).
3. Metalation of the Supported Ligand:
-
The polymer-supported ligand is treated with a ruthenium precursor (e.g., [RuCl2(p-cymene)]2) in a suitable solvent to form the immobilized catalyst.
Asymmetric Hydrogenation using the Heterogeneous Catalyst and Catalyst Recycling
-
The ketone substrate (1.0 mmol), the heterogeneous catalyst (e.g., 1 mol% Ru), and a base (e.g., KOt-Bu) are placed in a pressure reactor with a solvent (e.g., 2-propanol).
-
The reactor is pressurized with hydrogen gas (e.g., 10 atm) and stirred at a specific temperature (e.g., 50 °C) for a certain time.
-
After the reaction, the solid catalyst is separated by filtration.
-
The filtrate is analyzed by GC or HPLC to determine conversion and enantiomeric excess.
-
The recovered catalyst is washed with a solvent and dried under vacuum before being used in a subsequent reaction cycle.
Visualizing the Catalytic Workflow
To better illustrate the processes involved, the following diagrams, generated using Graphviz, depict the experimental workflow for both homogeneous and heterogeneous catalysis.
Caption: Workflow for homogeneous asymmetric catalysis.
Caption: Workflow for heterogeneous asymmetric catalysis and recycling.
Conclusion
The choice between homogeneous and heterogeneous catalysts derived from this compound depends on the specific requirements of the chemical transformation. Homogeneous catalysts generally offer superior activity and enantioselectivity, making them ideal for small-scale synthesis and the production of high-value compounds where catalyst cost is less of a concern.
For larger-scale industrial applications, the advantages of heterogeneous catalysts, particularly their ease of separation and potential for recycling, become paramount. While there may be an initial investment in developing a robust heterogeneous catalyst, the long-term benefits of simplified processing and reduced waste can be substantial.
Future research will likely focus on bridging the performance gap between these two catalytic systems. The development of novel immobilization strategies that preserve the catalytic activity and selectivity of the homogeneous counterpart, while enhancing stability and reusability, remains a key objective in the field of asymmetric catalysis.
Safety Operating Guide
Proper Disposal of (R)-5,6,7,8-tetrahydroquinolin-8-ol: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of (R)-5,6,7,8-tetrahydroquinolin-8-ol, a heterocyclic organic compound, is crucial for maintaining laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for its disposal, drawing from established protocols for hazardous chemical waste management. Adherence to these guidelines will help mitigate risks and ensure responsible handling of this chemical.
Immediate Safety Considerations
This compound and its derivatives are classified as hazardous materials. Based on data for structurally similar compounds, this substance should be handled with care. Key hazards include being harmful if swallowed and causing skin and eye irritation[1][2]. Always consult the specific Safety Data Sheet (SDS) for the most detailed information. In case of exposure, follow standard first-aid measures and seek medical advice[1][3][4].
Waste Identification and Classification
Proper classification of chemical waste is the first step in the disposal process. This compound waste is considered hazardous chemical waste. It is essential to determine if the waste is mixed with other substances, as this may alter the disposal route. Never mix incompatible wastes[5].
Quantitative Data Summary
For safe handling and storage, it is important to be aware of the physical and chemical properties of the substance. The table below summarizes key data for a related compound, 5,6,7,8-Tetrahydroquinoline, which can serve as a reference.
| Property | Value | Source |
| Molecular Weight | 133.19 g/mol | PubChem CID 66335[2] |
| GHS Hazard Statements | H302, H315, H319, H335 | ECHA C&L Inventory via PubChem[2] |
| - H302 | Harmful if swallowed | ECHA C&L Inventory via PubChem[2] |
| - H315 | Causes skin irritation | ECHA C&L Inventory via PubChem[2] |
| - H319 | Causes serious eye irritation | ECHA C&L Inventory via PubChem[2] |
| - H335 | May cause respiratory irritation | ECHA C&L Inventory via PubChem[2] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
Waste Collection and Segregation
-
Primary Container: Collect waste this compound in a designated, leak-proof container that is chemically compatible with the compound[5][6]. The original product container can be reused for this purpose if it is in good condition.
-
Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must include the full chemical name: "this compound", the approximate concentration and quantity, and the date accumulation started[5][7].
-
Segregation: Do not mix this compound waste with other waste streams, particularly incompatible materials such as strong oxidizing agents[4]. Store it away from acids and bases[7].
Waste Storage in the Laboratory
-
Designated Storage Area: Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory[7]. This area should be clearly marked with a "Danger – Hazardous Waste" sign.
-
Secondary Containment: Place the primary waste container in a secondary container, such as a chemically resistant tray or tub, to contain any potential leaks or spills[5][7]. The secondary container must be able to hold 110% of the volume of the primary container[7].
-
Storage Conditions: Keep the container tightly closed except when adding waste[5]. Store in a cool, dry, and well-ventilated area, away from sources of ignition[4][8].
Disposal of Empty Containers
-
Triple Rinsing: To render an empty container of this compound non-hazardous, it must be triple-rinsed[6][9].
-
Rinse the container with a suitable solvent (e.g., ethanol or acetone) that can dissolve the chemical residue. The first rinsate must be collected and disposed of as hazardous waste[5][6].
-
Repeat the rinsing process two more times. Subsequent rinsates may also need to be collected as hazardous waste depending on local regulations.
-
-
Defacing and Disposal: After triple rinsing and air-drying, obliterate or remove the original label[5][9]. The clean, defaced container can then typically be disposed of in the regular laboratory glass or solid waste stream[9].
Arranging for Waste Pickup
-
Contact Environmental Health & Safety (EHS): Once the waste container is full or has been in storage for the maximum allowable time (e.g., 90 days), contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup[7].
-
Documentation: Complete any necessary waste disposal forms or online requests as required by your institution.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
By following these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment. Always prioritize safety and consult your institution's specific guidelines.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. 5,6,7,8-Tetrahydroquinoline | C9H11N | CID 66335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. fishersci.com [fishersci.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. aksci.com [aksci.com]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling (R)-5,6,7,8-tetrahydroquinolin-8-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of (R)-5,6,7,8-tetrahydroquinolin-8-ol. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact. The information is based on the safety data for the closely related compound 5,6,7,8-tetrahydroquinolin-8-ol, and it is imperative to handle this chemical with care in a controlled laboratory setting.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to strict safety protocols is mandatory.
Table 1: Hazard Classifications
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or when dusts may be generated. |
Operational Plan for Handling
Safe handling of this compound requires a controlled environment and adherence to the following step-by-step procedures.
Preparation and Weighing
-
Ventilation: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[1]
-
Personal Protective Equipment (PPE): Before handling, don all required PPE as detailed in Table 2.
-
Weighing: Weigh the solid compound on a tared weigh boat or paper. Use anti-static measures if necessary.
Experimental Use
-
Dissolution: If dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Heating: If heating is required, use a controlled heating mantle or water bath. Avoid open flames.
-
Spill Management: In case of a spill, immediately evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1] For large spills, contact your institution's environmental health and safety department.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed containers. Do not mix with other incompatible waste streams.
-
Container Labeling: Label waste containers with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant").
-
Disposal: Dispose of the waste through your institution's approved hazardous waste disposal program.[3][4] Do not dispose of it down the drain or in regular trash.
Experimental Workflow for Handling this compound
Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.
Physical and Chemical Properties
Table 3: Physical and Chemical Properties of 5,6,7,8-tetrahydroquinolin-8-ol
| Property | Value |
| Molecular Formula | C9H11NO |
| Molecular Weight | 149.19 g/mol |
| Appearance | White, Beige, Pale yellow solid |
| Melting Point | 72 - 74 °C |
| Boiling Point | 267 °C @ 752 mmHg |
| Storage Temperature | 2-8°C, sealed in dry conditions[5] |
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
